Product packaging for 4-Dibenzofuranamine(Cat. No.:CAS No. 50548-43-1)

4-Dibenzofuranamine

Cat. No.: B1585361
CAS No.: 50548-43-1
M. Wt: 183.21 g/mol
InChI Key: QKBTTXJHJNXCOQ-UHFFFAOYSA-N
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Description

4-Dibenzofuranamine is a useful research compound. Its molecular formula is C12H9NO and its molecular weight is 183.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO B1585361 4-Dibenzofuranamine CAS No. 50548-43-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibenzofuran-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9NO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBTTXJHJNXCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332639
Record name 4-Dibenzofuranamine
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Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50548-43-1
Record name 4-Dibenzofuranamine
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Record name 4-Dibenzofuranamine
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Record name Dibenzo[b,d]furan-4-amine
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Foundational & Exploratory

A Comprehensive Technical Guide to 4-Dibenzofuranamine (CAS: 50548-43-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Dibenzofuranamine, a heterocyclic aromatic amine with the CAS number 50548-43-1, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid, planar dibenzofuran core provides a unique scaffold for the development of novel therapeutic agents and functional organic materials. This document provides an in-depth technical overview of this compound, including its chemical and physical properties, established synthetic protocols, and a review of its current and potential applications. Particular focus is given to its emerging role in drug discovery, with derivatives showing promise as anticancer, anti-inflammatory, and kinase-inhibiting agents. This guide is intended to be a comprehensive resource for researchers and professionals engaged in the study and application of this versatile compound.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₂H₉NO.[1][2][3][4] Its key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 50548-43-1[1][2][3]
Molecular Formula C₁₂H₉NO[1][2][3][4]
Molecular Weight 183.21 g/mol [1][5]
Melting Point 85 °C (lit.), 113.5-114.5 °C[2][6]
Boiling Point (Predicted) 369.1 ± 15.0 °C[2]
Density (Predicted) 1.283 ± 0.06 g/cm³[2]
Appearance White to Orange to Green powder to crystal[2][4]
pKa (Predicted) 3.51 ± 0.30[2]
InChIKey QKBTTXJHJNXCOQ-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)N[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. An improved method over the Gilman synthesis provides a reliable route with good yields.[7] Other modern synthetic strategies, such as the Buchwald-Hartwig amination and rearrangements like the Curtius or Hofmann rearrangements, offer alternative pathways.

Improved Synthesis from Dibenzofuran[7]

This protocol describes an enhanced procedure for the synthesis of 4-aminodibenzofuran starting from dibenzofuran.

Materials:

  • Dibenzofuran

  • n-Butyllithium (22% in hexane)

  • Anhydrous ether

  • Methoxyamine

  • Anhydrous sodium sulfate

  • Hydrogen chloride gas

  • Dry ice-acetone bath

Procedure:

  • To a solution of dibenzofuran (84 g, 0.5 mol) in absolute ether (500 ml), add an equimolar amount of n-butyllithium (230 ml, 22% in hexane).

  • Reflux the mixture for 3-4 hours until a copious canary yellow precipitate forms.

  • Cool the reaction mixture to -10 °C using a dry ice-acetone bath.

  • Slowly add methoxyamine (30 ml, 0.5 mole) in anhydrous ether (100 ml) to the cooled mixture.

  • Allow the mixture to warm to room temperature and then reflux for 1 hour.

  • Cool the mixture and slowly add water.

  • Separate the ether layer, dry it with anhydrous sodium sulfate, and dilute to a volume of 1-1.5 liters with additional ether.

  • Pass hydrogen chloride gas through the ether solution. A thick, copious precipitate of 4-aminodibenzofuran hydrochloride will form.

  • Collect the product by filtration. The yield of 4-aminodibenzofuran hydrochloride is approximately 55 g (50%). The free amine has a melting point of 85 °C.

Conceptual Synthetic Pathway via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][8][9] This method could be applied to the synthesis of this compound from a 4-halodibenzofuran precursor.

G cluster_start Starting Materials cluster_catalyst Catalytic System 4-Halodibenzofuran 4-Halodibenzofuran Reaction_Vessel Reaction in Anhydrous Solvent (e.g., Toluene) 4-Halodibenzofuran->Reaction_Vessel Ammonia_Equivalent Ammonia Equivalent (e.g., Benzophenone Imine) Ammonia_Equivalent->Reaction_Vessel Pd_Catalyst Pd(0) Catalyst (e.g., Pd2(dba)3) Pd_Catalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., XPhos) Ligand->Reaction_Vessel Base Base (e.g., NaOtBu) Base->Reaction_Vessel Hydrolysis Hydrolysis (if using ammonia equivalent) Reaction_Vessel->Hydrolysis Product This compound Hydrolysis->Product

Figure 1: Conceptual workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Applications in Drug Discovery and Materials Science

The dibenzofuran scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of this compound have been investigated for a range of therapeutic applications.

Application AreaBiological Activity/TargetReference(s)
Oncology Anticancer, Kinase inhibition (Pim, CLK1, CK2, PTP-MEG2)[4][10][11]
Immunology Anti-inflammatory[6]
Infectious Diseases Antiviral, Antimicrobial, Antifungal[12]
Materials Science Organic Light-Emitting Diodes (OLEDs), Hole Transport Materials[13]
Industrial Chemistry Corrosion Inhibitor[6]
Kinase Inhibition

Dibenzofuran derivatives have been identified as potent inhibitors of several protein kinases, which are key targets in cancer therapy.[10][11] For instance, derivatives have shown inhibitory activity against Pim kinases, CLK1, and Casein Kinase 2 (CK2).[1][10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.

Materials:

  • Recombinant human kinase (e.g., CK2)

  • Specific peptide substrate (e.g., RRRDDDSDDD for CK2)[1]

  • [γ-³²P]ATP

  • This compound (dissolved in DMSO)

  • Kinase reaction buffer

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • In a 96-well plate, add the kinase, the specific peptide substrate, and the kinase reaction buffer.

  • Add the diluted this compound or DMSO (as a control) to the wells.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30 °C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC₅₀ value.

G Dibenzofuran_Derivative This compound Derivative Kinase Protein Kinase (e.g., CK2) Dibenzofuran_Derivative->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Protein Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation

Figure 2: A simplified signaling pathway illustrating the inhibitory effect of a this compound derivative on a protein kinase.

Anticancer Activity

The antiproliferative effects of this compound and its derivatives against various cancer cell lines can be evaluated using cytotoxicity assays such as the MTT assay.[5][6][14]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell line (e.g., HT-29 colon cancer cells)[6]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)[6]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 3 x 10⁴ cells/mL and incubate for 24 hours.[6]

  • Prepare serial dilutions of this compound in the culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-96 hours.[6]

  • Add MTT solution to each well and incubate for 3 hours.[6]

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation.[2]

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is recommended to store this compound in a dark place under an inert atmosphere at room temperature.[8][13]

Conclusion

This compound is a valuable building block in the development of new chemical entities with diverse biological activities and material properties. Its synthetic accessibility and the potential for functionalization make it an attractive scaffold for further exploration. The information compiled in this technical guide provides a solid foundation for researchers and professionals to advance the study and application of this promising compound. Future research should focus on elucidating the specific mechanisms of action of its derivatives and optimizing their properties for clinical and technological applications.

References

4-Dibenzofuranamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 4-Dibenzofuranamine: Properties, Synthesis, and Analysis

This technical guide provides a comprehensive overview of this compound, a heterocyclic amine that is a subject of interest in medicinal chemistry and materials science. The document details its fundamental molecular properties, experimental protocols for its synthesis and analysis, and its potential biological significance. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Molecular Data of this compound

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C12H9NO[1][2][3]
Molecular Weight 183.21 g/mol [1][2][4]
Canonical SMILES C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)N[1][2]
InChI Key QKBTTXJHJNXCOQ-UHFFFAOYSA-N
CAS Number 50548-43-1

Experimental Protocols

Detailed methodologies for the synthesis and analytical characterization of this compound are outlined below.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reduction of a 4-nitrodibenzofuran precursor.[1] This two-step process is detailed as follows:

Step 1: Synthesis of 4-Nitrodibenzofuran

  • Reactants : The precursor for this step is 2'-Amino-biphenyl-2-ol.

  • Procedure : A one-pot synthesis is employed using sodium nitrite in a solution of trifluoroacetic acid and water.[1] This reaction proceeds through a simultaneous nitration and cycloetherification of the 2'-amino-biphenyl-2-ol.

  • Outcome : This step yields 4-nitrodibenzofuran.

Step 2: Reduction to this compound

  • Reactants : The 4-nitrodibenzofuran obtained from the previous step is the starting material. The reducing agent is iron powder with a catalytic amount of hydrochloric acid in an ethanol solvent.[1]

  • Procedure : The 4-nitrodibenzofuran is dissolved in ethanol, and iron powder and a catalytic amount of hydrochloric acid are added. The mixture is then heated to facilitate the reduction of the nitro group to an amine group.

  • Yields : This reduction process has been reported to produce high yields of 4-aminodibenzofuran, in the range of 82-89%.[1]

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, particularly from complex mixtures.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for this purpose.[1]

  • Sample Preparation : The sample containing this compound is dissolved in a suitable volatile solvent.

  • Gas Chromatography : The prepared sample is injected into the gas chromatograph. The compound is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase (the coating on the column).

  • Mass Spectrometry : As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.

  • Data Analysis : The mass spectrum provides a molecular fingerprint of the compound, allowing for its identification by comparing the fragmentation pattern to spectral libraries. The retention time from the gas chromatograph further confirms the identity of the substance.

Biological and Medicinal Significance

The dibenzofuran scaffold is a key structural motif in various natural and synthetic compounds with a wide range of biological activities.[5] Derivatives of dibenzofuran have shown potential as:

  • Anticancer Agents : Certain derivatives have demonstrated the ability to inhibit the growth of cancer cells.[1]

  • Anti-inflammatory and Antioxidant Agents : The structural framework is found in compounds explored for their capacity to combat inflammation and oxidative stress.[1]

  • Antimicrobial and Antifungal Agents : The dibenzofuran core is present in natural products with known antibacterial and antifungal properties, inspiring the development of new antimicrobial drugs.[1][5]

The amine group in this compound provides a reactive site for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules with diverse therapeutic potential.

Diagrams

The following diagram illustrates the synthetic workflow for producing this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Nitrodibenzofuran cluster_step2 Step 2: Reduction to this compound start 2'-Amino-biphenyl-2-ol process1 Simultaneous Nitration and Cycloetherification (NaNO2, TFA, H2O) start->process1 product1 4-Nitrodibenzofuran process1->product1 process2 Reduction (Fe, cat. HCl, EtOH) product1->process2 final_product This compound process2->final_product

Caption: Synthetic pathway of this compound.

References

An In-depth Technical Guide to the Solubility of 4-Dibenzofuranamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dibenzofuranamine is a heterocyclic aromatic amine with a rigid dibenzofuran core. As a key intermediate and structural motif in medicinal chemistry and materials science, understanding its solubility in various organic solvents is critical for reaction optimization, purification, formulation, and the development of novel therapeutics. This guide provides a comprehensive overview of the theoretical considerations for the solubility of this compound, a detailed experimental protocol for its quantitative determination, and a framework for the systematic presentation of solubility data. While specific quantitative solubility data for this compound is not extensively published, this document equips researchers with the necessary tools to generate and interpret this crucial physicochemical property.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The structure of this compound, featuring a large, nonpolar, and aromatic dibenzofuran ring system, alongside a polar primary amine group, suggests a nuanced solubility profile.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The large hydrophobic surface area of the dibenzofuran core suggests some solubility in nonpolar aromatic solvents like toluene, where π-π stacking interactions can occur. Solubility in aliphatic nonpolar solvents like hexane is expected to be lower.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent at dissolving a wide range of organic compounds and are likely to be effective solvents for this compound[1]. Acetone may also be a suitable solvent.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The primary amine group can engage in hydrogen bonding with protic solvents like ethanol and methanol. However, the large nonpolar backbone may limit high solubility. Generally, amines are soluble in alcohols[2].

The polarity imparted by the amine group can influence its solubility in polar solvents[3]. The basic nature of the amine group also means that its solubility can be significantly enhanced in acidic solutions through the formation of a more soluble salt[4][5].

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

Organic Solvent Temperature (°C) Molar Solubility (mol/L) Mass Solubility (g/L) Mass Solubility (mg/mL) Method of Analysis Notes
Polar Protic
Methanol 25 HPLC/UV-Vis
Ethanol 25 HPLC/UV-Vis
Isopropanol 25 HPLC/UV-Vis
Polar Aprotic
Dimethyl Sulfoxide (DMSO) 25 HPLC/UV-Vis
Dimethylformamide (DMF) 25 HPLC/UV-Vis
Acetone 25 HPLC/UV-Vis
Acetonitrile 25 HPLC/UV-Vis
Nonpolar
Toluene 25 HPLC/UV-Vis
Dichloromethane 25 HPLC/UV-Vis

| Hexane | 25 | | | | HPLC/UV-Vis | |

Experimental Protocol: Thermodynamic Solubility Determination

The most reliable method for determining the thermodynamic solubility of a crystalline compound is the shake-flask method [6][7]. This method ensures that the solution reaches equilibrium with the solid phase, providing a true measure of saturation solubility.

Materials and Equipment
  • Solute: High-purity, solid this compound.

  • Solvents: HPLC-grade or analytical-grade organic solvents of interest.

  • Equipment:

    • Analytical balance (4-decimal place).

    • Glass vials or flasks with screw caps (e.g., 4 mL or 20 mL scintillation vials).

    • Orbital shaker or rotator placed in a temperature-controlled incubator or water bath.

    • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents).

    • Syringes.

    • Volumetric flasks and pipettes for dilutions.

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Preparation of Standard Solutions

Accurate quantification of the dissolved this compound requires a calibration curve.

  • Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of a suitable solvent (in which it is freely soluble) using a volumetric flask to create a stock solution of known concentration[8][9][10].

  • Create Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of known concentrations.

  • Generate Calibration Curve: Analyze the standard solutions using HPLC or UV-Vis spectrophotometry and plot the instrument response (e.g., peak area) against the concentration to generate a linear calibration curve.

Shake-Flask Experimental Procedure
  • Add Excess Solid: Add an excess amount of solid this compound to a series of vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

  • Add Solvent: Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to shake for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended[7][11].

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to sediment.

  • Sample Collection: Carefully withdraw a sample from the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is crucial to prevent artificially high solubility readings.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the previously prepared calibration curve.

Sample Analysis and Calculation
  • Quantification: Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the calibration standards.

  • Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_analysis Phase 3: Analysis prep_stock Prepare Stock Solution (Known Concentration) prep_standards Create Serial Dilutions (Calibration Standards) prep_stock->prep_standards gen_curve Analyze Standards & Generate Calibration Curve prep_standards->gen_curve calculate Calculate Solubility (Using Calibration Curve) gen_curve->calculate Use for Quantification add_solid Add Excess Solid This compound to Vial add_solvent Add Known Volume of Organic Solvent add_solid->add_solvent shake Shake at Constant Temp (24-72 hours) add_solvent->shake sediment Allow Solid to Sediment shake->sediment sample Withdraw Supernatant sediment->sample filter Filter with 0.22µm Syringe Filter sample->filter dilute Dilute Filtrate filter->dilute analyze Analyze via HPLC/UV-Vis dilute->analyze analyze->calculate

Caption: Workflow for Shake-Flask Solubility Determination.

References

Spectroscopic Data and Analysis of 4-Aminodibenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Aminodibenzofuran is a heterocyclic aromatic amine with the chemical formula C₁₂H₉NO. Its structure, consisting of a dibenzofuran core with an amino group substituent, makes it a compound of interest in medicinal chemistry and materials science. The precise characterization of this molecule is crucial for its application and further development in these fields. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the structure, purity, and chemical properties of 4-aminodibenzofuran. This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-aminodibenzofuran and outlines the general experimental protocols for obtaining such data.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data for 4-aminodibenzofuran, the following tables present predicted spectroscopic values obtained from computational chemistry tools and spectral databases. These predictions are based on the known chemical structure and provide a reliable estimation of the expected spectral features.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) for the protons of 4-aminodibenzofuran are presented in Table 1. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) are also estimated based on the expected spin-spin interactions between neighboring protons.

Table 1: Predicted ¹H NMR Data for 4-Aminodibenzofuran

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-17.8 - 8.0d7.5 - 8.5
H-27.2 - 7.4t7.0 - 8.0
H-36.8 - 7.0d7.5 - 8.5
H-67.5 - 7.7d8.0 - 9.0
H-77.3 - 7.5t7.0 - 8.0
H-87.9 - 8.1d7.5 - 8.5
H-97.4 - 7.6d7.0 - 8.0
NH₂3.5 - 4.5s (broad)-

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for the carbon atoms of 4-aminodibenzofuran are listed in Table 2.

Table 2: Predicted ¹³C NMR Data for 4-Aminodibenzofuran

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1120 - 125
C-2125 - 130
C-3110 - 115
C-4145 - 150
C-4a120 - 125
C-5a155 - 160
C-6115 - 120
C-7120 - 125
C-8125 - 130
C-9110 - 115
C-9a125 - 130
C-9b150 - 155
IR (Infrared) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for 4-aminodibenzofuran are summarized in Table 3.

Table 3: Predicted IR Absorption Data for 4-Aminodibenzofuran

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3500N-H stretch (asymmetric)Primary Amine
3300 - 3400N-H stretch (symmetric)Primary Amine
3000 - 3100C-H stretchAromatic
1600 - 1650N-H bendPrimary Amine
1450 - 1600C=C stretchAromatic Ring
1200 - 1300C-N stretchAromatic Amine
1000 - 1250C-O-C stretchAryl Ether
MS (Mass Spectrometry) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for 4-aminodibenzofuran is presented in Table 4. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.

Table 4: Predicted Mass Spectrometry Data for 4-Aminodibenzofuran

m/z ValueInterpretation
183Molecular Ion (M⁺)
155[M-CO]⁺
154[M-HCN]⁺
128[C₁₀H₈]⁺
127[C₁₀H₇]⁺

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining NMR, IR, and MS spectra for a solid aromatic amine like 4-aminodibenzofuran.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of 4-aminodibenzofuran.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts of the amine protons[1][2][3].

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of 4-aminodibenzofuran with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained[4][5].

  • Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet[4].

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the background spectrum of the empty sample holder.

  • Record the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of 4-aminodibenzofuran in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electron Ionization - EI):

  • Introduce the sample solution into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • The sample is vaporized and then ionized by a beam of high-energy electrons[6].

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Acquisition (Electrospray Ionization - ESI):

  • The sample solution is introduced into the mass spectrometer through a capillary at a high voltage, forming a fine spray of charged droplets.

  • The solvent evaporates from the droplets, leading to the formation of gas-phase ions[7].

  • This is a "soft" ionization technique that often results in a prominent molecular ion peak with less fragmentation[7].

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 4-aminodibenzofuran.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Characterization synthesis Synthesis of 4-Aminodibenzofuran purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample Prep ir IR Spectroscopy purification->ir Sample Prep ms Mass Spectrometry purification->ms Sample Prep interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation structure Structure Elucidation & Purity Assessment interpretation->structure report Technical Report structure->report

General workflow for spectroscopic analysis.

This guide serves as a foundational resource for researchers, scientists, and drug development professionals working with 4-aminodibenzofuran. The provided predicted data and experimental protocols offer a starting point for the comprehensive spectroscopic characterization of this important molecule.

References

Synthesis of 4-Nitrodibenzofurans: An In-depth Technical Guide for Precursor Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nitrodibenzofurans, valuable precursors in the development of novel therapeutics and functional materials. This document details various synthetic strategies for constructing the dibenzofuran core, methodologies for its regioselective nitration, and subsequent reduction of the nitro group to the corresponding amine. Experimental protocols, quantitative data, and workflow diagrams are presented to facilitate practical application in a research and development setting.

Synthesis of the Dibenzofuran Core

The construction of the central dibenzofuran ring system is the foundational step in accessing 4-nitrodibenzofuran. Several classical and modern synthetic methods can be employed, each with its own advantages and substrate scope. The primary approaches involve the formation of a diaryl ether followed by intramolecular cyclization.

Ullmann Condensation and Intramolecular Cyclization

The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers. This reaction typically involves the copper-catalyzed coupling of a phenol with an aryl halide.[1][2] For the synthesis of a dibenzofuran precursor, an ortho-halophenol can be coupled with a substituted benzene derivative, or a phenol can be reacted with an ortho-dihalobenzene. The resulting diaryl ether can then undergo intramolecular cyclization to form the dibenzofuran ring.

A common strategy involves the synthesis of a 2-phenoxybenzoic acid derivative, which can be cyclized under acidic conditions.

Table 1: Illustrative Reaction Conditions for Ullmann Condensation in Diaryl Ether Synthesis

Aryl HalidePhenolCatalystBaseSolventTemperature (°C)Yield (%)
4-ChloronitrobenzenePhenolCopperKOH-HighModerate
Aryl Iodide/BromidePhenol/Alcohol(±)-diol L3-CuI complex--MildGood
Aryl Bromidep-CresolCuIPPh₃K₂CO₃Toluene/Xylene-Moderate to Good[3]
Substituted Aryl HalidesSubstituted PhenolsCuO NanoparticlesKOH/Cs₂CO₃DMSO~100Good
Cadogan Cyclization

The Cadogan cyclization offers a direct route to carbazoles and can be adapted for the synthesis of dibenzofurans from appropriate precursors. This reaction involves the reductive cyclization of an o-nitrobiphenyl or a related derivative using a trivalent phosphorus reagent, such as triethyl phosphite.[4] For dibenzofuran synthesis, an o-phenoxy nitroaromatic compound would be the required starting material.

Pschorr Cyclization

The Pschorr cyclization is another powerful method for intramolecular aryl-aryl bond formation, proceeding via a diazonium salt intermediate.[5][6][7] This reaction can be utilized to synthesize dibenzofurans from diazotized 2-phenoxy-anilines. The intramolecular cyclization is typically promoted by copper catalysis.

Nitration of Dibenzofuran

Once the dibenzofuran core is synthesized, the next critical step is the introduction of a nitro group at the 4-position. The regioselectivity of the nitration is highly dependent on the reaction conditions.

Direct nitration of dibenzofuran can lead to a mixture of isomers. However, specific conditions can favor the formation of the desired 4-nitro isomer. The use of nitric acid in trifluoroacetic acid has been reported to selectively yield 3-nitrodibenzofuran, while Friedel-Crafts type nitration using alkyl nitrates and aluminum chloride in nitromethane favors the 2-nitro isomer.[8] Milder nitrating agents, such as acetyl nitrate generated in situ from nitric acid and acetic anhydride, are often employed to avoid oxidation of the furan ring.[9][10][11]

Table 2: Comparison of Nitration Methods for Dibenzofuran

Nitrating AgentSolventCatalystKey Products
Nitric AcidTrifluoroacetic Acid-3-Nitrodibenzofuran (selective)[8]
Alkyl NitratesNitromethaneAluminum Chloride2-Nitrodibenzofuran (main product)[8]
Nitric Acid / Acetic AnhydrideAcetic Anhydride-Mixture of isomers

Reduction of 4-Nitrodibenzofuran to 4-Aminodibenzofuran

The reduction of the nitro group to an amine is a crucial transformation, as 4-aminodibenzofuran is a versatile precursor for a wide range of pharmaceutical and materials science applications. Several methods are available for this reduction, with the choice of reagent depending on the presence of other functional groups in the molecule.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[12] Palladium on carbon (Pd/C) is a commonly used catalyst.[12] However, this method can also reduce other functional groups, such as alkenes and alkynes. For substrates with halogen substituents, Raney nickel can be a more suitable catalyst to avoid dehalogenation.[12]

Metal-Mediated Reductions

Metals such as iron, zinc, and tin(II) chloride in acidic media are effective for the reduction of nitroarenes.[12][13] Tin(II) chloride is a particularly mild and selective reagent that is tolerant of many other functional groups.[12][13][14][15][16]

Table 3: Common Reagents for the Reduction of Aromatic Nitro Compounds

ReagentConditionsAdvantagesDisadvantages
H₂/Pd-C-High efficiency, clean reactionCan reduce other functional groups[12]
H₂/Raney Ni-Good for halogenated substrates[12]-
FeAcidic (e.g., AcOH)Mild, good for sensitive groups-
ZnAcidic (e.g., AcOH)Mild, good for sensitive groups-
SnCl₂-Mild, selective for nitro groups[12][13][14]Generates tin byproducts[13]
Na₂S-Useful when hydrogenation or acidic conditions are not suitable[12]Generally does not reduce aliphatic nitro groups[12]

Experimental Protocols and Workflows

General Synthetic Workflow

The overall synthetic strategy for producing 4-aminodibenzofuran, a key precursor, can be visualized as a multi-step process starting from the construction of the dibenzofuran core.

Synthesis_Workflow cluster_0 Dibenzofuran Core Synthesis cluster_1 Functionalization Ullmann Ullmann Condensation Dibenzofuran Dibenzofuran Ullmann->Dibenzofuran Cadogan Cadogan Cyclization Cadogan->Dibenzofuran Pschorr Pschorr Reaction Pschorr->Dibenzofuran Nitration Nitration Dibenzofuran->Nitration 4-Nitrodibenzofuran 4-Nitrodibenzofuran Nitration->4-Nitrodibenzofuran Reduction Reduction 4-Nitrodibenzofuran->Reduction 4-Aminodibenzofuran 4-Aminodibenzofuran Reduction->4-Aminodibenzofuran

Caption: General workflow for the synthesis of 4-aminodibenzofuran.

Detailed Experimental Protocol: Ullmann Condensation for Diaryl Ether Synthesis

This protocol provides a general procedure for the synthesis of a diaryl ether, a key intermediate for dibenzofuran formation.

Ullmann_Protocol Start Start: Aryl Halide and Phenol Reaction_Setup Dissolve reactants in a suitable solvent (e.g., DMF, NMP) Start->Reaction_Setup Add_Catalyst_Base Add Copper catalyst (e.g., CuI, CuO) and a base (e.g., K₂CO₃, Cs₂CO₃) Reaction_Setup->Add_Catalyst_Base Heating Heat the reaction mixture (typically 100-220°C) with stirring Add_Catalyst_Base->Heating Monitoring Monitor reaction progress by TLC or GC-MS Heating->Monitoring Workup Cool the reaction, dilute with water, and extract with an organic solvent Monitoring->Workup Upon completion Purification Purify the crude product by column chromatography or recrystallization Workup->Purification Product Product: Diaryl Ether Purification->Product

Caption: Experimental workflow for Ullmann diaryl ether synthesis.

Detailed Experimental Protocol: Nitration of Dibenzofuran

This protocol outlines the steps for the nitration of dibenzofuran to obtain 4-nitrodibenzofuran.

Nitration_Protocol Start Start: Dibenzofuran Dissolve Dissolve dibenzofuran in a suitable solvent (e.g., acetic anhydride) Start->Dissolve Cooling Cool the solution in an ice bath Dissolve->Cooling Add_Nitrating_Agent Slowly add the nitrating agent (e.g., HNO₃ in acetic anhydride) Cooling->Add_Nitrating_Agent Reaction Stir the reaction mixture at low temperature Add_Nitrating_Agent->Reaction Monitoring Monitor reaction progress by TLC Reaction->Monitoring Quenching Pour the reaction mixture onto ice-water Monitoring->Quenching Upon completion Isolation Collect the precipitate by filtration and wash with water Quenching->Isolation Purification Purify the crude product by recrystallization or column chromatography Isolation->Purification Product Product: 4-Nitrodibenzofuran Purification->Product

Caption: Experimental workflow for the nitration of dibenzofuran.

Detailed Experimental Protocol: Reduction of 4-Nitrodibenzofuran

This protocol describes a general procedure for the reduction of 4-nitrodibenzofuran to 4-aminodibenzofuran using tin(II) chloride.

Reduction_Protocol Start Start: 4-Nitrodibenzofuran Dissolve Dissolve 4-nitrodibenzofuran in a suitable solvent (e.g., ethanol) Start->Dissolve Add_Reducing_Agent Add SnCl₂·2H₂O Dissolve->Add_Reducing_Agent Heating Heat the reaction mixture to reflux Add_Reducing_Agent->Heating Monitoring Monitor reaction progress by TLC Heating->Monitoring Basification Cool the reaction and basify with a strong base (e.g., NaOH) Monitoring->Basification Upon completion Extraction Extract the product with an organic solvent Basification->Extraction Purification Dry the organic layer and purify the product Extraction->Purification Product Product: 4-Aminodibenzofuran Purification->Product

Caption: Experimental workflow for the reduction of 4-nitrodibenzofuran.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Dibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, regioselectivity, and experimental protocols for the electrophilic substitution reactions of dibenzofuran (DBF). Dibenzofuran's rigid, planar structure and unique electronic properties make it a valuable scaffold in medicinal chemistry and materials science.[1] Understanding its substitution patterns is critical for the rational design and synthesis of novel derivatives.

Core Principles: Reactivity and Regioselectivity

Dibenzofuran is an aromatic compound featuring two benzene rings fused to a central furan ring. Electrophilic attack predominantly occurs on the benzene rings at positions 2, 3, and 4. The reactivity order is generally accepted as 2 > 3 > 4 > 1 . This preference is governed by the stability of the cationic intermediate (sigma complex or arenium ion) formed during the reaction.

  • Attack at C-2 (and C-8): This is the most favored position. The resulting sigma complex is highly stabilized by resonance, allowing the positive charge to be delocalized over the adjacent benzene ring, which is analogous to a stable benzylic carbocation.[2][3]

  • Attack at C-3 (and C-7): This position is less reactive than C-2. While the intermediate benefits from resonance delocalization involving the adjacent oxygen atom, the stabilization from the fused benzene ring is less effective compared to C-2 attack.[2][3]

  • Attack at C-1 (and C-9) and C-4 (and C-6): These positions are the least reactive. Attack at C-4 is sterically hindered by the lone pairs of the furan oxygen, and attack at C-1 is hindered by the hydrogen at the C-9 position.[4]

The following diagram illustrates the formation of the more stable sigma complex resulting from electrophilic attack at the C-2 position.

Nitration_Workflow cluster_conditions Nitration Conditions cluster_products Major Products DBF Dibenzofuran cond1 Reagent: HNO₃ / TFA Conditions: Mild DBF->cond1 cond2 Reagent: Alkyl Nitrate / AlCl₃ Conditions: Friedel-Crafts DBF->cond2 prod1 3-Nitrodibenzofuran cond1->prod1 Selective Formation prod2 2-Nitrodibenzofuran cond2->prod2 Selective Formation Friedel_Crafts_Acylation reagents Acyl Chloride (RCOCl) + Lewis Acid (AlCl₃) acylium Formation of Acylium Ion [R-C=O]⁺ reagents->acylium attack Electrophilic Attack (at C-2) acylium->attack dbf Dibenzofuran dbf->attack complex Sigma Complex Intermediate attack->complex deprotonation Deprotonation & Workup (H₂O) complex->deprotonation product 2-Acyl Dibenzofuran deprotonation->product

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Reactivity of the Amine Group in 4-Dibenzofuranamine

This technical guide provides a comprehensive overview of the chemical reactivity of the amine group in this compound. The unique interplay between the rigid, electron-rich dibenzofuran scaffold and the versatile primary aromatic amine functionality makes this molecule a valuable building block in medicinal chemistry and materials science.[1] Understanding its reactivity is crucial for the design and synthesis of novel derivatives with tailored biological and physical properties.

Introduction to this compound

This compound (also known as 4-aminodibenzofuran) is an aromatic amine built on a dibenzofuran core. This core is a planar, tricyclic system where two benzene rings are fused to a central furan ring.[1] This scaffold is present in various natural products and pharmacologically active compounds, exhibiting properties such as anticancer, anti-inflammatory, and antioxidant activities.[1][2] The amine group at the 4-position is a key functional handle that allows for a diverse array of chemical modifications, significantly expanding the synthetic utility of the molecule.[1] The reactivity is primarily dictated by the characteristics of primary aromatic amines, influenced by the electronic and steric effects of the dibenzofuran ring system.

Core Reactivity of the Aromatic Amine Group

The amine group (-NH₂) in this compound undergoes a wide range of reactions typical of primary arylamines.[1][3] These transformations are fundamental for derivatization, enabling the construction of more complex molecules.

  • Salt Formation: As a basic functional group, the amine readily reacts with acids to form ammonium salts. This reaction is often used to improve the water solubility of the compound.

  • Acylation: The amine group can be acylated using acid chlorides or anhydrides to form amides. This is a common strategy to "protect" the amino group, reducing its activating effect and preventing unwanted side reactions like oxidation during electrophilic aromatic substitution.[4] The resulting acetamide is less reactive and the bulky group can influence the regioselectivity of subsequent reactions.

  • Alkylation and Arylation: The primary amine can be alkylated or arylated, though over-alkylation to form secondary, tertiary amines, and even quaternary ammonium salts is common.[3]

  • Diazotization: In the presence of nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C), the primary amine group is converted into a diazonium salt (-N₂⁺Cl⁻).[3] This intermediate is highly valuable in synthesis, serving as a gateway to a multitude of functional groups via Sandmeyer and related reactions.

  • Formation of Imines (Schiff Bases): The amine group condenses with aldehydes and ketones to form imines, also known as Schiff bases.[1][3] This reaction is crucial for the synthesis of various heterocyclic systems.

  • Oxidation: Primary aromatic amines are susceptible to oxidation, which can yield a range of products including nitroso, nitro, and azo compounds, depending on the oxidizing agent and reaction conditions.[1][3] Direct nitration, for example, is often problematic due to the amine's sensitivity to oxidation.[3]

  • Carbylamine Reaction: Reaction with chloroform and a strong base (like ethanolic potash) produces an isocyanide (carbylamine), which has a highly characteristic and unpleasant odor. This reaction can serve as a qualitative test for primary amines.[3]

Influence on Electrophilic Aromatic Substitution

The amino group is a powerful activating and ortho-, para-directing group for electrophilic aromatic substitution (EAS).[1][4] This high reactivity, however, can lead to challenges such as polysubstitution and oxidation. The inherent reactivity of the dibenzofuran ring also influences the final substitution pattern.

  • Halogenation: Due to the strong activation by the amine group, halogenation (e.g., with aqueous bromine) can proceed rapidly and may lead to polyhalogenated products.[4]

  • Nitration: Direct nitration of this compound is generally avoided because the strong oxidizing conditions (HNO₃/H₂SO₄) can destroy the molecule.[3] The standard approach involves protecting the amine as an acetamide, performing the nitration, and then hydrolyzing the amide to regenerate the amine.[4]

  • Sulfonation: Similar to other activated aromatic systems, sulfonation can be achieved, though reaction conditions must be carefully controlled.

The general workflow for performing EAS on this compound while managing the reactivity of the amine group is illustrated below.

G cluster_workflow Workflow for Controlled Electrophilic Aromatic Substitution A This compound B Protection (e.g., Acylation with Ac₂O) A->B C N-(dibenzofuran-4-yl)acetamide B->C D Electrophilic Aromatic Substitution (EAS) (e.g., Nitration, Halogenation) C->D E Substituted Acetanilide Derivative D->E F Deprotection (Hydrolysis) E->F G Substituted this compound F->G

Caption: General workflow for functionalizing the dibenzofuran ring.

Quantitative Data on Aromatic Amine Reactivity

ParameterCompoundValueSignificance
pKa of Conjugate Acid Aniline4.6Indicates the basicity of the amine. The dibenzofuran system may slightly alter this value.
Reactivity Correlation General Aromatic AminesDecreasing basicity is associated with decreasing reactivity in N-Mannich base breakdown.[5]A lower pKa (less basic) generally correlates with slower reaction rates for certain reaction types.[5]
Steric Effects General Aromatic AminesSteric hindrance around the amine group can significantly reduce reaction rates.[5]The planar structure of dibenzofuran may present specific steric constraints.

Key Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are protocols for fundamental transformations of the amine group in this compound, adapted from standard procedures for aromatic amines.

Protocol 1: Protection of the Amine Group by Acylation

  • Objective: To convert the highly activating -NH₂ group into a less activating and protecting acetamide group (-NHCOCH₃).

  • Reagents: this compound, acetic anhydride, a mild base (e.g., sodium acetate or pyridine), solvent (e.g., acetic acid or an inert solvent).

  • Procedure:

    • Dissolve this compound in the chosen solvent.

    • Add a stoichiometric equivalent of the base, followed by the slow addition of acetic anhydride, often with cooling to control the exothermic reaction.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Pour the mixture into cold water to precipitate the N-(dibenzofuran-4-yl)acetamide product.

    • Collect the solid by filtration, wash with water, and purify by recrystallization.

Protocol 2: Diazotization and Sandmeyer Reaction (e.g., Cyano-de-amination)

  • Objective: To replace the amine group with a cyano group via a diazonium salt intermediate.

  • Reagents: this compound, sodium nitrite (NaNO₂), hydrochloric acid (HCl), copper(I) cyanide (CuCN).

  • Procedure:

    • Diazotization: Dissolve this compound in aqueous HCl and cool the mixture to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, keeping the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the dibenzofuran-4-diazonium chloride solution.[6]

    • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of CuCN. Slowly add the cold diazonium salt solution to the CuCN mixture.

    • Allow the reaction to warm to room temperature and stir until the evolution of N₂ gas ceases.

    • The product, 4-cyanodibenzofuran, can then be extracted with an organic solvent and purified using chromatography or recrystallization.

The diazotization reaction serves as a critical synthetic hub, enabling the introduction of various functionalities.

G cluster_diazotization Diazotization as a Synthetic Hub cluster_sandmeyer Sandmeyer Reactions cluster_other Other Reactions Amine This compound Diazonium Diazonium Salt [Ar-N₂⁺] Amine->Diazonium NaNO₂, HCl 0-5°C Cl -Cl (CuCl) Diazonium->Cl Br -Br (CuBr) Diazonium->Br CN -CN (CuCN) Diazonium->CN I -I (KI) Diazonium->I F -F (HBF₄, heat) Diazonium->F OH -OH (H₂O, heat) Diazonium->OH H -H (H₃PO₂) Diazonium->H

Caption: Synthetic pathways originating from the diazonium salt.

Applications in Drug Development and Materials Science

The versatile reactivity of the amine group is leveraged to synthesize derivatives of this compound for various applications:

  • Drug Development: The amine serves as an attachment point for pharmacophores or as a precursor for creating heterocyclic rings fused to the dibenzofuran core. Aromatic amines are key substructures in over a third of drug candidates.[7]

  • Functional Polymers and Dyes: The amino group is a reactive site for polymerization, allowing the incorporation of the rigid dibenzofuran moiety into novel polymers with specific thermal, electronic, or mechanical properties.[1]

G cluster_reactivity Reactivity Profile of the Amine Group center Amine Group (-NH₂) Acylation Acylation (Amide Formation) center->Acylation RCOCl Alkylation Alkylation (Higher Amines) center->Alkylation R-X Diazotization Diazotization (Diazonium Salt) center->Diazotization HNO₂ SchiffBase Schiff Base Formation (Imines) center->SchiffBase R₂C=O Oxidation Oxidation (Nitroso, Nitro) center->Oxidation [O]

Caption: Summary of key reactions of the amine group.

Conclusion

The amine group of this compound exhibits a rich and versatile chemical reactivity characteristic of primary aromatic amines. Key reactions include acylation, diazotization, and imine formation, which provide access to a vast chemical space. This reactivity, coupled with the activating and directing effects of the amine on the dibenzofuran ring, makes it a powerful synthon. A thorough understanding and strategic manipulation of these reactions are essential for professionals engaged in the design and synthesis of novel pharmaceuticals and advanced materials.

References

The Rising Therapeutic Potential of Dibenzofuran Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofuran, a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, planar structure and synthetic tractability have made it an attractive starting point for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the current landscape of dibenzofuran derivatives, focusing on their potential applications in oncology, infectious diseases, and beyond. We delve into their synthesis, biological activities, mechanisms of action, and structure-activity relationships, presenting key quantitative data and experimental methodologies to support further research and development in this promising field.

Synthetic Strategies for Dibenzofuran Scaffolds

The synthesis of the dibenzofuran core and its derivatives can be broadly categorized into two main approaches: intramolecular C-C bond formation from diaryl ethers and intramolecular C-O bond formation from 2-aryl phenols.[1]

Intramolecular C-C Bond Formation from Diaryl Ethers

A prevalent method involves the cyclization of diaryl ethers. One common strategy utilizes a Pschorr reaction, where an ortho-(aryloxy)aryldiazonium salt undergoes intramolecular radical cyclization to form the dibenzofuran ring.[2] More recent methods often employ palladium-catalyzed C-H activation to facilitate the ring closure, offering a more efficient and versatile route.[1]

A typical workflow for this approach is illustrated below:

G Phenol_Derivative Phenol Derivative Aryl_Halide Aryl Halide (e.g., 1-iodo-2-nitrobenzene) Diaryl_Ether Diaryl Ether Intermediate Aryl_Halide->Diaryl_Ether Dibenzofuran_Core Dibenzofuran Core Diaryl_Ether->Dibenzofuran_Core Pd-catalyzed C-H Activation/ Cyclization

Fig. 1: General workflow for dibenzofuran synthesis via intramolecular C-C bond formation.
Intramolecular C-O Bond Formation from 2-Aryl Phenols

An alternative strategy involves the intramolecular O-arylation of 2-aryl phenols. This method can be advantageous as it allows for the pre-installation of certain functional groups on the biaryl precursor before the final ring closure to form the furan ring.[1]

Applications in Medicinal Chemistry

Dibenzofuran derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutics.

Anticancer Activity

A significant body of research has focused on the anticancer potential of dibenzofuran derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms of action.

Inhibition of Pim and CLK1 Kinases:

One of the most well-characterized mechanisms of anticancer activity for dibenzofuran derivatives is the inhibition of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases and CDC-like Kinase 1 (CLK1).[1] PIM kinases are overexpressed in many cancers and play a crucial role in cell survival and proliferation.[3] CLK1 is involved in the regulation of pre-mRNA splicing, a process often dysregulated in cancer.[4]

The signaling pathway illustrating the role of PIM-1 kinase and its inhibition is depicted below:

G cluster_nucleus Nucleus Growth_Factors Growth Factors (e.g., IL-6) Receptor Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1_Gene PIM1 Gene (in nucleus) STAT->PIM1_Gene Induces transcription PIM1_Kinase PIM-1 Kinase PIM1_Gene->PIM1_Kinase Translation Bad Bad PIM1_Kinase->Bad Phosphorylates (inactivates) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Dibenzofuran_Derivative Dibenzofuran Derivative Dibenzofuran_Derivative->PIM1_Kinase Inhibits

Fig. 2: Simplified signaling pathway of PIM-1 kinase and its inhibition by dibenzofuran derivatives.

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro anticancer activity of selected dibenzofuran derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Kehokorin AHeLa1.5 µg/mL[2]
Kehokorin DHeLa6.1 µg/mL[2]
Popolohuanone EA549 (Lung)2.5 µg/mL[2]
Rhodomartoxin BMDA-MB-231 (Breast)2.50[2]
Rhodomartoxin BHep-G2 (Liver)19.0[2]
Compound 44 (Cercosporamide-inspired)MV4-11 (AML)low micromolar[1]
Compound 1c K562 (Leukemia)20-85[5][6]
Compound 1e K562 (Leukemia)20-85[5][6]
Compound 2d K562 (Leukemia)20-85[5][6]
Compound 3a K562 (Leukemia)20-85[5][6]
Compound 3d HUVEC (Normal)6[5][6]
Compound VIII K562 (Leukemia)5.0[7]
Compound VIII HL-60 (Leukemia)0.1[7]
Antimicrobial Activity

Dibenzofuran derivatives have also demonstrated significant potential as antibacterial and antifungal agents. Their mechanism of action can involve the disruption of bacterial cell walls and interference with essential cellular processes.[8]

Quantitative Data on Antimicrobial Activity:

The table below presents the minimum inhibitory concentration (MIC) values of various dibenzofuran derivatives against different microbial strains.

CompoundMicroorganismMICReference
Rhodomyrtoxin BBacillus cereus0.14 mM[9]
Rhodomyrtoxin BStaphylococcus aureus0.28 mM[9]
Rhodomyrtoxin CStaphylococcus aureus (Strain 1)0.9 mM[9]
Rhodomyrtoxin CStaphylococcus aureus (Strain 2)7.2 mM[9]
Compound 6i Methicillin-resistant S. aureus (MRSA)3.13 µg/mL[10]
Compound 6m Multidrug-resistant E. faecalis (MREf)6.25 µg/mL[10]
Compound 1 Salmonella typhimurium12.5 µg/mL[11]
Compound 1 Escherichia coli25 µg/mL[11]
Compound 1 Staphylococcus aureus12.5 µg/mL[11]
Compound 5 Penicillium italicum12.5 µg/mL[11]
Compound 6 Colletotrichum musae12.5–25 µg/mL[11]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in this guide.

General Procedure for Synthesis of Dibenzofuran Derivatives via C-H Activation

The following is a representative protocol for the synthesis of a dibenzofuran core using a palladium-catalyzed C-H activation strategy.[1]

Materials:

  • Diaryl ether precursor

  • Palladium(II) acetate (Pd(OAc)2)

  • Silver acetate (AgOAc)

  • Pivalic acid

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a sealed reaction vessel, add the diaryl ether precursor (1.0 mmol), Pd(OAc)2 (0.03 mmol, 3 mol%), and AgOAc (2.0 mmol).

  • Add pivalic acid (1.0 mL) as the solvent.

  • Seal the vessel and heat the reaction mixture at 130 °C for the specified time (monitored by TLC).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired dibenzofuran derivative.

Kinase Inhibition Assay

The following protocol outlines a general procedure for assessing the inhibitory activity of dibenzofuran derivatives against a target kinase, such as Pim-1.[12][13][14][15][16]

Materials:

  • Recombinant kinase (e.g., Pim-1)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (dibenzofuran derivatives) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the kinase and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

The general workflow for a kinase inhibition assay is as follows:

G Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Test Compound) Dispense_Reagents Dispense Reagents into 384-well plate Incubate Incubate at RT Dispense_Reagents->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Signal Read Signal (Luminescence/Fluorescence) Stop_Reaction->Read_Signal Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Read_Signal->Data_Analysis

Fig. 3: General workflow for a kinase inhibition assay.
Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[1][17][18][19]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds (dibenzofuran derivatives) dissolved in DMSO

  • 96-well microtiter plates

  • Sterile saline

Procedure:

  • Prepare a standardized inoculum of the microorganism in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

Dibenzofuran derivatives represent a versatile and promising class of compounds with significant potential in medicinal chemistry. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their synthetic accessibility, makes them attractive candidates for further drug discovery and development efforts. The structure-activity relationship studies highlighted in this guide provide a foundation for the rational design of more potent and selective derivatives. Future research should focus on expanding the therapeutic applications of dibenzofurans, exploring novel mechanisms of action, and optimizing their pharmacokinetic and pharmacodynamic properties to translate their preclinical promise into clinical realities. The continued exploration of this chemical scaffold is poised to yield novel and effective treatments for a range of human diseases.

References

4-Aminodibenzofuran: A Versatile Building Block in Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminodibenzofuran is a heterocyclic aromatic amine that has emerged as a valuable building block in the field of organic synthesis, particularly in the design and development of novel therapeutic agents. The dibenzofuran core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the amino group at the 4-position provides a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures with potential for targeted biological activity. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 4-aminodibenzofuran as a key intermediate in the synthesis of bioactive molecules.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of 4-aminodibenzofuran is presented in the table below. This data is essential for its handling, characterization, and use in organic synthesis.

PropertyValueReference
Molecular Formula C₁₂H₉NO
Molecular Weight 183.21 g/mol
Appearance White to off-white solid
Melting Point 83-84 °C[1]
CAS Number 50548-43-1

Synthesis of 4-Aminodibenzofuran

An improved and reproducible method for the synthesis of 4-aminodibenzofuran has been reported, overcoming the difficulties associated with previous methods.[1] This procedure provides a reliable route to obtaining this key building block in good yield.

Experimental Protocol: Improved Synthesis of 4-Aminodibenzofuran[1]

Step 1: Lithiation of Dibenzofuran To a solution of dibenzofuran (0.5 mol) in anhydrous ether (500 ml), an equimolar amount of n-butyllithium (22% in hexane, 230 ml) is added. The mixture is refluxed until a copious canary yellow precipitate of 4-dibenzofuranyllithium is formed (typically 3-4 hours).

Step 2: Amination The reaction mixture is cooled to -10 °C in a dry ice-acetone bath. A solution of methoxyamine (0.5 mol) in anhydrous ether (100 ml) is then added slowly with stirring. After the addition is complete, the mixture is allowed to warm to room temperature and then refluxed for 1 hour.

Step 3: Work-up and Isolation The reaction mixture is cooled, and water is slowly added to quench the reaction. The ether layer is separated, dried over anhydrous sodium sulfate, and diluted to a volume of 1-1.5 liters with more ether. Hydrogen chloride gas is then passed through the solution, leading to the precipitation of 4-aminodibenzofuran hydrochloride as a thick, copious white solid.

Step 4: Purification The precipitate is collected by filtration. The free amine, 4-aminodibenzofuran, can be obtained by neutralization of the hydrochloride salt. This method has been reported to provide a 50% yield of the hydrochloride salt.

Applications of 4-Aminodibenzofuran in Organic Synthesis

The amino group of 4-aminodibenzofuran serves as a versatile functional handle for a variety of synthetic transformations, enabling the construction of a wide array of derivatives with diverse biological activities. Key reactions include N-acylation, N-arylation, diazotization followed by Sandmeyer reactions, and cross-coupling reactions.

N-Acylation

The amino group can be readily acylated to form the corresponding amides. This transformation is not only useful for protecting the amino group but also for introducing various functionalities that can modulate the biological activity of the resulting molecule.

Experimental Workflow for N-Acylation

N_Acylation cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-Aminodibenzofuran 4-Aminodibenzofuran Reaction_Vessel Reaction Vessel (Solvent, e.g., Pyridine) 4-Aminodibenzofuran->Reaction_Vessel Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acylating_Agent->Reaction_Vessel 4-Acetamidodibenzofuran 4-Acetamidodibenzofuran Reaction_Vessel->4-Acetamidodibenzofuran Acylation

Caption: General workflow for the N-acylation of 4-aminodibenzofuran.

N-Arylation

The Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds, allowing the arylation of 4-aminodibenzofuran with various aryl halides. This reaction is instrumental in the synthesis of diarylamine derivatives, which are common motifs in pharmacologically active compounds.

Diazotization and Sandmeyer Reactions

The amino group of 4-aminodibenzofuran can be converted to a diazonium salt, which is a versatile intermediate for a range of transformations. Sandmeyer reactions, for instance, allow for the introduction of various substituents, such as halogens, cyano, and hydroxyl groups, onto the dibenzofuran core. This provides access to a wide range of functionalized dibenzofurans that can be further elaborated.

Experimental Workflow for Sandmeyer Reaction

Sandmeyer_Reaction cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction 4-Aminodibenzofuran 4-Aminodibenzofuran Diazonium_Salt 4-Dibenzofuran Diazonium Salt 4-Aminodibenzofuran->Diazonium_Salt Diazotization NaNO2_HCl NaNO₂ / HCl (0-5 °C) Product 4-Substituted Dibenzofuran Diazonium_Salt->Product Substitution Copper_Salt Copper(I) Salt (e.g., CuCl, CuBr, CuCN)

Caption: General workflow for the Sandmeyer reaction of 4-aminodibenzofuran.

4-Aminodibenzofuran Derivatives in Drug Discovery

The dibenzofuran scaffold is a key component of numerous bioactive molecules. Derivatives of 4-aminodibenzofuran are of particular interest due to their potential to interact with various biological targets, including protein kinases, which are crucial regulators of cellular processes.

Inhibition of Pim-1 Kinase

Pim-1 is a serine/threonine kinase that is overexpressed in several human cancers and plays a critical role in cell survival and proliferation. Dibenzofuran derivatives have been identified as potent inhibitors of Pim-1 kinase, making them attractive candidates for the development of novel anticancer agents.[2][3][4] The amino group of 4-aminodibenzofuran can be functionalized to introduce moieties that interact with the active site of the kinase.

Signaling Pathway of Pim-1 Kinase

Pim1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Pim1 Pim-1 STAT->Pim1 Transcription Activation Substrate Downstream Substrates (e.g., Bad, p21) Pim1->Substrate Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Substrate->Gene_Expression Regulation Dibenzofuran_Inhibitor Dibenzofuran Inhibitor Dibenzofuran_Inhibitor->Pim1 Inhibition

Caption: Simplified signaling pathway of Pim-1 kinase and the inhibitory action of dibenzofuran derivatives.

Inhibition of mTOR Signaling

The mammalian target of rapamycin (mTOR) is a key protein kinase that regulates cell growth, proliferation, and survival. The mTOR signaling pathway is often dysregulated in cancer, making it a prime target for therapeutic intervention. Benzofuran derivatives have been investigated as inhibitors of the mTOR pathway.[5][6][7][8] The versatile chemistry of 4-aminodibenzofuran allows for the synthesis of a library of compounds that can be screened for their mTOR inhibitory activity.

PI3K/Akt/mTOR Signaling Pathway

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Cell_Growth Cell Growth & Proliferation Downstream->Cell_Growth Benzofuran_Inhibitor Benzofuran Inhibitor Benzofuran_Inhibitor->mTORC1 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzofuran derivatives.

Conclusion

4-Aminodibenzofuran is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and the reactivity of its amino group allow for the facile introduction of diverse functionalities, leading to the generation of libraries of compounds for biological screening. The demonstrated activity of dibenzofuran derivatives as inhibitors of key signaling pathways, such as those involving Pim-1 and mTOR, underscores the importance of 4-aminodibenzofuran as a starting material for the development of novel therapeutics. This technical guide provides a solid foundation for researchers and scientists to explore the full potential of this remarkable building block in their synthetic and medicinal chemistry endeavors.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 4-Dibenzofuranamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 4-dibenzofuranamine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from studies on analogous structures, including dibenzofuran and other aromatic amines, alongside theoretical considerations. This approach offers a predictive framework for understanding the thermal behavior of this compound, which is crucial for its handling, storage, and application in research and development.

Introduction

This compound is a heterocyclic aromatic amine with a rigid dibenzofuran core. The thermal stability of such molecules is a critical parameter, influencing their shelf-life, processing conditions, and degradation profiles. Understanding the thermal behavior is essential for ensuring the integrity of the compound in various applications, from pharmaceutical development to materials science. This guide outlines the expected thermal properties, potential degradation mechanisms, and provides standardized protocols for its experimental investigation.

Predicted Thermal Stability

Table 1: Predicted Thermal Properties of this compound

ParameterPredicted Value/RangeRationale
Melting Point > 200 °CHigh molecular weight, rigid planar structure.
Onset of Decomposition 250 - 350 °CBased on thermal data of similar aromatic amines.
Major Decomposition Step 300 - 500 °CCorresponds to the cleavage of the C-N bond and subsequent fragmentation of the amine group.
Residue at 800 °C 20 - 40%Aromatic core contributes to char formation at high temperatures.

Note: These are estimated values and require experimental verification.

Potential Thermal Degradation Pathways

The thermal degradation of this compound is likely to proceed through a series of complex reactions. The C-N bond is predicted to be the most labile site for initial cleavage under thermal stress. Computational studies on the oxidation of dibenzofuran indicate that the ring itself is susceptible to radical attack at elevated temperatures[1][2].

Based on established principles of organic compound pyrolysis, the following degradation pathways can be postulated:

  • Deamination: Homolytic cleavage of the C-N bond to form a dibenzofuranyl radical and an amino radical.

  • Dehydrogenation: Loss of hydrogen atoms from the amine group, potentially leading to the formation of imines and nitriles.

  • Ring Opening: At higher temperatures, the stable dibenzofuran ring system can undergo fragmentation, leading to the formation of smaller aromatic and aliphatic compounds, as well as gaseous products like CO, CO2, and HCN.

Below is a logical representation of the potential initial steps in the thermal degradation of this compound.

G cluster_main Thermal Degradation of this compound A This compound B Heat (Δ) A->B Input C Initial Decomposition Products B->C Leads to D Dibenzofuranyl Radical C->D Pathway 1: Deamination E Amino Radical (•NH2) C->E Pathway 1: Deamination F Further Fragmentation D->F E->F G Smaller Volatile Compounds (e.g., CO, CO2, HCN, Benzene) F->G

Caption: Initial steps of this compound thermal degradation.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and degradation profile of this compound, a combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) is recommended.

Objective: To determine the temperature at which the material loses mass due to decomposition and to quantify the mass loss.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

  • Instrument Setup:

    • Apparatus: A calibrated thermogravimetric analyzer.

    • Atmosphere: High-purity nitrogen (99.999%) at a flow rate of 20-50 mL/min to provide an inert environment.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG), and the percentage of residual mass at 800 °C.

Objective: To determine the melting point and enthalpy of fusion, as well as to identify any other thermal transitions such as solid-solid phase changes or exothermic decomposition events.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Instrument Setup:

    • Apparatus: A calibrated differential scanning calorimeter.

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C for 5 minutes.

      • Ramp the temperature from 30 °C to a temperature above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

      • (Optional for decomposition analysis) Continue ramping to a higher temperature (e.g., 400 °C) to observe exothermic decomposition peaks.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (Tm) from the peak of the endothermic transition and the enthalpy of fusion (ΔHf) by integrating the peak area. Identify any exothermic peaks that would indicate decomposition.

Objective: To identify the chemical nature of the gaseous products evolved during the thermal decomposition of this compound.

Methodology:

  • Sample Preparation and TGA Program: Follow the TGA protocol as described in section 4.1.

  • Instrument Setup:

    • Apparatus: A TGA instrument coupled to a mass spectrometer (MS) via a heated transfer line.

    • Transfer Line Temperature: Maintain at a temperature sufficient to prevent condensation of evolved gases (e.g., 200-250 °C).

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan a mass-to-charge ratio (m/z) range of 10-300 amu.

      • Scan Speed: Acquire at least one full mass spectrum per second.

  • Data Analysis: Correlate the evolution of specific m/z values with the mass loss steps observed in the TGA data. Identify the evolved gases by comparing their mass spectra with a standard library (e.g., NIST).

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of this compound.

G cluster_workflow Experimental Workflow for Thermal Analysis Start This compound Sample TGA Thermogravimetric Analysis (TGA) (10 °C/min to 800 °C in N2) Start->TGA DSC Differential Scanning Calorimetry (DSC) (10 °C/min to 250 °C in N2) Start->DSC TGAMS TGA coupled with Mass Spectrometry (TGA-MS) Start->TGAMS Data1 Mass Loss vs. Temperature (TGA Curve) TGA->Data1 Data2 Heat Flow vs. Temperature (DSC Curve) DSC->Data2 Data3 Evolved Gas Profile (Ion Current vs. Temperature) TGAMS->Data3 Analysis1 Determine T-onset, T-peak, % Mass Loss Data1->Analysis1 Analysis2 Determine Melting Point (Tm), Enthalpy of Fusion (ΔHf) Data2->Analysis2 Analysis3 Identify Degradation Products Data3->Analysis3

Caption: Workflow for thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is limited, this guide provides a robust framework for understanding its likely behavior based on the known properties of its constituent chemical moieties. The dibenzofuran core imparts significant thermal stability, while the amine group represents the most probable site for the initiation of thermal degradation. The provided experimental protocols offer a clear path for researchers to obtain the necessary empirical data to validate these predictions and to fully characterize the thermal properties of this compound. Such data is indispensable for the informed use of this compound in any application where it may be subjected to thermal stress.

References

Health and Safety Information for 4-Dibenzofuranamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available health and safety information for 4-dibenzofuranamine. It is intended to inform researchers, scientists, and professionals in drug development about the potential hazards associated with this compound, based on currently accessible data.

Summary of Toxicological Data

Comprehensive toxicological data for this compound is limited in publicly available literature. Much of the available information is extrapolated from studies on the parent compound, dibenzofuran, and its other derivatives.

Quantitative Toxicity Data
CompoundGHS Hazard ClassificationSource
3-DibenzofuranamineAcute Toxicity, Oral (Category 4) - H302: Harmful if swallowed[1]

This classification for a closely related isomer suggests that this compound may also pose a risk of acute toxicity if ingested. It is crucial to handle this compound with appropriate safety precautions.

For a chlorinated derivative, 2,3,4,7,8-pentachlorodibenzofuran (4PeCDF) , a significantly more toxic profile is observed, with an estimated oral LD50 in male Fischer rats of 916 µg/kg. While this compound is structurally different, this data highlights that derivatives of dibenzofuran can exhibit high toxicity.

Qualitative Health and Safety Information

For the broader class of dibenzofurans, general health and safety information is available. Dibenzofuran itself is considered to have low acute toxicity. However, exposure may cause irritation to the skin, eyes, and respiratory tract.

Handling and Storage Recommendations:

Due to the lack of comprehensive safety data for this compound, it is recommended to handle it with the universal precautions for handling potentially hazardous chemicals.

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.

    • Respiratory Protection: If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available in the public domain. For researchers planning to conduct such studies, established OECD guidelines for testing of chemicals for acute oral toxicity (e.g., OECD Guideline 420, 423, or 425) would be the appropriate starting point.

Signaling Pathways and Experimental Workflows

Information regarding the metabolic or toxicological signaling pathways for this compound is not currently available in the scientific literature. Without this foundational data, the creation of diagrams for signaling pathways, experimental workflows, or logical relationships is not possible. Research into the metabolism and mechanism of action of this compound is needed to elucidate these pathways.

Disclaimer

The information provided in this guide is based on a review of currently available scientific literature and safety data sheets for related compounds. The absence of specific data for this compound highlights the need for further research to fully characterize its toxicological profile. All personnel handling this compound should be adequately trained in safe laboratory practices and should consult the most current safety data sheet (SDS) if one becomes available.

References

An In-depth Technical Guide to the Structural Isomers of Aminodibenzofuran and Their Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of aminodibenzofuran, focusing on their synthesis, physicochemical properties, and pharmacological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, pharmacology, and drug development.

Introduction to Aminodibenzofurans

Dibenzofuran is a heterocyclic aromatic compound consisting of a central furan ring fused to two benzene rings. The introduction of an amino group to this scaffold gives rise to various structural isomers of aminodibenzofuran. These compounds are of significant interest in medicinal chemistry due to the versatile biological activities exhibited by the dibenzofuran core, including antimicrobial, anti-inflammatory, and anticancer properties. Furthermore, derivatives of aminodibenzofuran have been investigated for their potential as cholinesterase inhibitors, making them relevant for the study of neurodegenerative diseases like Alzheimer's.[1] This guide will delve into the four primary structural isomers: 1-aminodibenzofuran, 2-aminodibenzofuran, 3-aminodibenzofuran, and 4-aminodibenzofuran.

Structural Isomers of Aminodibenzofuran

The position of the amino group on the dibenzofuran ring system defines the four structural isomers. The numbering of the dibenzofuran core is crucial for distinguishing between these isomers.

  • 1-Aminodibenzofuran

  • 2-Aminodibenzofuran

  • 3-Aminodibenzofuran

  • 4-Aminodibenzofuran

Physicochemical Properties

The physicochemical properties of the aminodibenzofuran isomers are critical for their handling, formulation, and biological activity. A summary of the available quantitative data is presented in the table below.

Property1-Aminodibenzofuran2-Aminodibenzofuran3-Aminodibenzofuran4-Aminodibenzofuran
CAS Number 3693-21-83693-22-9[2]4106-66-5[3][4]50548-43-1[5]
Molecular Formula C₁₂H₉NOC₁₂H₉NO[2]C₁₂H₉NO[3][4]C₁₂H₉NO[5]
Molecular Weight 183.21 g/mol 183.21 g/mol [2]183.21 g/mol [3][4]183.21 g/mol
Melting Point (°C) Not AvailableNot Available94 °C[3]Not Available
Boiling Point (°C) Not AvailableNot Available369.1 °C at 760 mmHg[3]Not Available
XLogP3 Not Available3.43.4[4]Not Available

Pharmacological Properties and Biological Activities

Derivatives of aminodibenzofuran have shown promise in several therapeutic areas. While specific quantitative data for the parent isomers is limited in publicly available literature, the general activities of this class of compounds are noteworthy.

Cholinesterase Inhibition: Derivatives of 3-aminodibenzofuran are being investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[1] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.

Antimicrobial Activity: Dibenzofuran derivatives have demonstrated in-vitro inhibitory effects on microbial growth, suggesting potential applications in the development of new antibacterial and antifungal agents.[6][7][8]

Anticancer Activity: The dibenzofuran scaffold is present in various natural products that exhibit cytotoxic activities against cancer cell lines.[9]

A comprehensive table of quantitative pharmacological data (e.g., IC₅₀, MIC values) for the specific aminodibenzofuran isomers is not provided due to the limited availability of such data in the reviewed literature. Research has primarily focused on more complex derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for the synthesis of aminodibenzofuran isomers and the evaluation of their biological activity.

Synthesis of Aminodibenzofuran Isomers

The synthesis of aminodibenzofuran isomers often involves the reduction of the corresponding nitrodibenzofuran or amination of a halogenated dibenzofuran.

General Workflow for Synthesis and Characterization

G start Starting Material (e.g., Nitrodibenzofuran) reaction Chemical Reaction (e.g., Reduction) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification product Aminodibenzofuran Isomer purification->product characterization Characterization (NMR, IR, MS) product->characterization G prepare_reagents Prepare Reagents (Buffer, Enzyme, DTNB, Substrate, Inhibitor) plate_setup Plate Setup (96-well) - Add Buffer, Inhibitor, and Enzyme - Incubate prepare_reagents->plate_setup add_dtnb Add DTNB plate_setup->add_dtnb initiate_reaction Initiate Reaction (Add Substrate - ATCI/BTCI) add_dtnb->initiate_reaction measure_absorbance Measure Absorbance at 412 nm initiate_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition G cluster_0 Normal Cholinergic Synapse cluster_1 Synapse with AChE Inhibitor ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE binds Receptor Postsynaptic Receptor ACh->Receptor activates Hydrolysis Hydrolysis AChE->Hydrolysis Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate ACh_inhibited Acetylcholine (ACh) AChE_inhibited AChE ACh_inhibited->AChE_inhibited binding prevented Receptor_inhibited Postsynaptic Receptor ACh_inhibited->Receptor_inhibited increased activation Blocked Inhibition AChE_inhibited->Blocked Inhibitor Aminodibenzofuran (Inhibitor) Inhibitor->AChE_inhibited binds & blocks

References

Methodological & Application

detailed experimental protocol for Suzuki coupling with 4-aminodibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Aminodibenzofuran Derivatives

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful method, which couples an organohalide with an organoboron compound using a palladium catalyst and a base, is widely used in the pharmaceutical and materials science industries.[2][3] Dibenzofuran and its derivatives are important structural motifs found in many biologically active compounds and functional materials. The introduction of an amino group, as in 4-aminodibenzofuran, provides a key vector for further functionalization or for modulating the electronic and pharmacological properties of the molecule. This document provides a detailed experimental protocol for the Suzuki-Miyaura coupling of a halogenated 4-aminodibenzofuran derivative with various arylboronic acids, a critical transformation for building molecular complexity and generating novel compounds for drug discovery and development.

General Reaction Scheme

The protocol outlines the coupling of a bromo-substituted 4-aminodibenzofuran with a generic arylboronic acid. The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3]

Scheme 1: General Suzuki-Miyaura Coupling Reaction

A bromo-substituted 4-aminodibenzofuran is coupled with an arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding arylated product.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere techniques are recommended for optimal results.[4]

Materials and Reagents:

  • 4-Amino-X-bromodibenzofuran (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or DMF)

  • Water (degassed)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or a pressure vessel equipped with a magnetic stir bar, add 4-amino-X-bromodibenzofuran (1.0 eq), the arylboronic acid (1.2 eq)[5], and the base (e.g., K₃PO₄, 2.0 eq)[6][7].

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio)[4][6]. Bubble the mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[7].

  • Reaction: Heat the reaction mixture to the desired temperature (typically 85-110 °C)[4][8] and stir vigorously overnight (12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure product.[6]

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for Suzuki-Miyaura coupling reactions involving substrates analogous to 4-aminodibenzofuran, such as bromoanilines and bromobenzofurans.

EntryAryl HalideArylboronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanilinePhenylboronic acidPd(dtbpf)Cl₂ (2)Et₃N (2)Kolliphor EL/H₂ORT0.2586[9][10]
22-BromoanilineBenzylboronic acid esterCataXCium A Pd G3 (2)K₃PO₄ (2)1,4-Dioxane/H₂O901891[11]
3Methyl 3-bromobenzofuran-2-carboxylate4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O901689[6]
42-(4-Bromophenyl)benzofuran4-Methoxyphenylboronic acidPd(II) complex (3)K₂CO₃ (2)EtOH/H₂O804>90 (not specified)[12]
54-BromoanisolePhenylboronic acidPd(OAc)₂/Ligand (0.5)Cs₂CO₃ (1.5)1,4-Dioxane1005>95 (GC Yield)[5]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling experiment.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Work-up cluster_purification Purification & Analysis reagents Combine Reactants: - 4-Amino-X-bromodibenzofuran - Arylboronic Acid - Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvents (e.g., Dioxane/Water) inert->solvent catalyst Add Palladium Catalyst solvent->catalyst react Heat and Stir (e.g., 90°C, 12-24h) catalyst->react monitor Monitor Progress (TLC/LC-MS) react->monitor workup Cool and Perform Aqueous Work-up monitor->workup extract Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize product Pure Arylated Product characterize->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle Diagram

This diagram shows the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination center reactants1 R¹-X (Organohalide) reactants1->pd2_complex reactants2 R²-B(OR)₂ (Organoboron) + Base reactants2->pd2_trans product R¹-R² (Coupled Product) product->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Optimizing Buchwald-Hartwig Amination using 4-dibenzofuranamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and functional group tolerance.[1][4] These application notes provide a detailed guide for the optimization of the Buchwald-Hartwig amination using 4-dibenzofuranamine as the amine coupling partner. Given the unique electronic and steric properties of this compound, a systematic approach to catalyst, ligand, base, and solvent selection is crucial for achieving high reaction efficiency and yield.

This compound is a bulky, electron-rich primary aromatic amine. The dibenzofuran moiety is a rigid, planar tricycle with distinct electronic properties that can influence the reactivity of the amine group.[5] The optimization of its coupling with various aryl and heteroaryl halides requires careful consideration of the reaction parameters to overcome potential challenges such as steric hindrance and catalyst inhibition.

General Reaction Scheme

The general transformation for the Buchwald-Hartwig amination of this compound with an aryl halide is depicted below:

G cluster_0 Buchwald-Hartwig Amination This compound + Aryl-X + Aryl-X Pd Catalyst, Ligand, Base Pd Catalyst, Ligand, Base + Aryl-X->Pd Catalyst, Ligand, Base N-Aryl-4-dibenzofuranamine N-Aryl-4-dibenzofuranamine Pd Catalyst, Ligand, Base->N-Aryl-4-dibenzofuranamine

Caption: General scheme of the Buchwald-Hartwig amination.

Optimizing Reaction Parameters

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent. Due to the sterically demanding and electron-rich nature of this compound, bulky and electron-rich phosphine ligands are generally the most effective.[1]

Catalyst and Ligand Selection

The choice of the palladium precursor and the phosphine ligand is critical. Pre-formed palladium complexes (precatalysts) are often preferred for their stability and ease of handling. For bulky primary amines like this compound, sterically hindered and electron-rich biaryl phosphine ligands, such as those developed by the Buchwald group, are highly recommended.[6]

Table 1: Recommended Catalyst and Ligand Combinations

Palladium PrecatalystLigandRationale
Pd₂(dba)₃XPhosA versatile and highly active ligand for a broad range of amines.
Pd(OAc)₂RuPhosOften effective for the coupling of primary amines.[2]
G3-XPhos(none)A third-generation precatalyst with high activity and stability.
G4-XPhos(none)A fourth-generation precatalyst designed for challenging couplings.
Base Selection

A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.

Table 2: Common Bases for Buchwald-Hartwig Amination

BasepKa (Conjugate Acid)Common SolventsNotes
Sodium tert-butoxide (NaOtBu)~19Toluene, Dioxane, THFMost commonly used strong base.
Lithium bis(trimethylsilyl)amide (LiHMDS)~26Toluene, THFA very strong base, useful for less reactive amines.[2]
Cesium carbonate (Cs₂CO₃)~10.3Toluene, DioxaneA weaker base, can be effective in some cases and may tolerate more functional groups.
Potassium phosphate (K₃PO₄)~12.3Toluene, DioxaneA moderately strong base, sometimes used for sensitive substrates.
Solvent Selection

The choice of solvent influences the solubility of the reactants and the catalyst, and can affect the reaction rate. Anhydrous, aprotic solvents are typically used.

Table 3: Recommended Solvents

SolventBoiling Point (°C)Properties
Toluene111A common and effective solvent for these reactions.
1,4-Dioxane101Another widely used solvent with good solvating properties.
Tetrahydrofuran (THF)66Can be used for reactions at lower temperatures.

Experimental Workflow for Optimization

A systematic approach to optimizing the reaction conditions is essential. The following workflow can be used as a starting point.

G cluster_workflow Optimization Workflow Start Select Aryl Halide and this compound Screen_Catalyst Screen Catalyst/Ligand Combinations (e.g., Pd₂(dba)₃/XPhos, G3-XPhos) Start->Screen_Catalyst Screen_Base Screen Bases (e.g., NaOtBu, LiHMDS, Cs₂CO₃) Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvents (e.g., Toluene, Dioxane) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature (e.g., 80-110 °C) Screen_Solvent->Optimize_Temp Analyze Analyze Reaction Progress (TLC, LC-MS) Optimize_Temp->Analyze Analyze->Screen_Catalyst Unsuccessful/Low Yield Purify Purify and Characterize Product Analyze->Purify Successful

References

Application Note and Protocol: Purification of Crude 4-Dibenzofuranamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Dibenzofuranamine is a crucial building block in the synthesis of various pharmacologically active molecules and advanced materials. Its purity is paramount for successful downstream applications. This document provides a detailed protocol for the purification of crude this compound using silica gel column chromatography. The methodology addresses the challenges associated with the purification of aromatic amines, which can exhibit strong interactions with the acidic silica gel stationary phase.

Data Presentation

The successful purification of this compound can be achieved with high yield and purity. The following table summarizes representative data from a typical purification run.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 30 cm x 3 cm
Crude Sample Loading 1.0 g
Mobile Phase (Eluent) Hexane:Ethyl Acetate (9:1 to 7:3 gradient) with 0.5% Triethylamine
Flow Rate 10 mL/min
Elution Volume ~ 400 mL
Yield of Pure Fraction 85%
Purity (by HPLC) >98%

Experimental Protocols

This section outlines the detailed methodology for the purification of crude this compound.

1. Materials and Reagents

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (reagent grade)

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Beakers and Erlenmeyer flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

2. Preparation of the Column

  • Ensure the glass column is clean and dry.

  • Insert a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1][2]

  • Add a thin layer (approximately 1 cm) of sand over the plug.[2]

  • Prepare a slurry of silica gel in the initial mobile phase (Hexane:Ethyl Acetate 9:1 with 0.5% Triethylamine).

  • Carefully pour the slurry into the column, avoiding the formation of air bubbles.[1]

  • Gently tap the column to ensure even packing of the silica gel.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the stationary phase from disturbance during sample loading.[2]

3. Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

  • Carefully apply the dissolved sample onto the top of the sand layer using a pipette.[1]

  • Allow the sample to adsorb completely onto the silica gel.

4. Elution and Fraction Collection

  • Begin the elution with the initial mobile phase (Hexane:Ethyl Acetate 9:1 with 0.5% Triethylamine).

  • Maintain a constant flow rate of approximately 10 mL/min.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (up to a 7:3 ratio) to facilitate the elution of this compound.

  • Collect fractions of approximately 20 mL in labeled test tubes.

5. Monitoring the Separation

  • Monitor the separation process using Thin Layer Chromatography (TLC).

  • Spot a small amount of each collected fraction onto a TLC plate.

  • Develop the TLC plate in a chamber containing the mobile phase.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure this compound.

6. Isolation of Pure this compound

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.

  • Determine the yield and assess the purity using analytical techniques such as HPLC and NMR.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the purification of crude this compound by column chromatography.

experimental_workflow cluster_prep Preparation cluster_process Chromatography cluster_analysis Analysis & Isolation prep_column Column Preparation load_sample Sample Loading prep_column->load_sample prep_sample Sample Preparation prep_sample->load_sample elution Elution load_sample->elution collect_fractions Fraction Collection elution->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporation Solvent Evaporation combine_fractions->evaporation final_product Pure this compound evaporation->final_product

Caption: Experimental workflow for the purification of this compound.

References

Application Note and Protocol: Recrystallization of 4-Aminodibenzofuran for High Purity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the purification of 4-aminodibenzofuran via recrystallization to achieve high purity suitable for research and development applications.

Introduction

4-Aminodibenzofuran is an aromatic amine derivative of dibenzofuran. As with many organic compounds synthesized in the laboratory, the crude product often contains impurities from starting materials, by-products, or residual solvents. For applications in pharmaceutical development and scientific research, a high degree of purity is essential. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This method relies on the differential solubility of the target compound and its impurities in a suitable solvent at different temperatures. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. This application note provides a general yet detailed protocol for the recrystallization of 4-aminodibenzofuran.

Experimental Protocol

This protocol outlines a general procedure for the recrystallization of 4-aminodibenzofuran. The choice of solvent and specific volumes may require optimization based on the impurity profile of the crude material.

2.1. Materials and Equipment

  • Crude 4-aminodibenzofuran

  • Recrystallization solvent (e.g., Ethanol, 95%)

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

2.2. Procedure

  • Solvent Selection: Based on the principle of "like dissolves like," a moderately polar solvent is suitable for 4-aminodibenzofuran. Ethanol is a common choice for aromatic amines. The compound should exhibit high solubility in hot ethanol and low solubility in cold ethanol.

  • Dissolution:

    • Place the crude 4-aminodibenzofuran into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar to the flask.

    • Add a minimal amount of the recrystallization solvent (e.g., ethanol) to the flask, just enough to slurry the solid.

    • Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the 4-aminodibenzofuran completely dissolves.[1][2] It is crucial to use the minimum amount of hot solvent to ensure a good yield upon cooling.[1]

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution to adsorb the colored impurities.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If activated carbon was used or if there are insoluble impurities, a hot filtration step is necessary.

    • Preheat a second Erlenmeyer flask and a funnel (stemless or short-stemmed) on the hot plate.

    • Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper into the preheated flask. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass or loosely with aluminum foil.

    • Allow the solution to cool slowly to room temperature on the benchtop. Slow cooling promotes the formation of larger, purer crystals.[1]

    • Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[1][2]

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.[2]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Drying:

    • Allow the crystals to air-dry on the filter paper for a short period by drawing air through the funnel.

    • Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a temperature below the melting point of 4-aminodibenzofuran or in a desiccator until a constant weight is achieved.

Data Presentation

The following table summarizes the key parameters for the proposed recrystallization of 4-aminodibenzofuran.

ParameterRecommended Condition/ValuePurpose
Recrystallization Solvent Ethanol (95%) or MethanolSolubilizes 4-aminodibenzofuran at high temperatures and not at low.
Dissolution Temperature Boiling point of the solvent (approx. 78 °C for ethanol)To achieve complete dissolution in a minimal amount of solvent.
Cooling Method Slow cooling to room temperature, followed by an ice bath.Promotes the formation of large, pure crystals and maximizes yield.
Washing Solvent Ice-cold recrystallization solventTo rinse away impurities without dissolving the desired crystals.
Drying Method Vacuum oven or desiccatorTo remove residual solvent without decomposing the product.

Experimental Workflow

The following diagram illustrates the logical flow of the recrystallization procedure for 4-aminodibenzofuran.

Recrystallization_Workflow A Place Crude 4-Aminodibenzofuran in Flask B Add Minimal Hot Solvent to Dissolve A->B C Solution Dissolved? B->C C->B No D Add Activated Carbon (Optional) C->D Yes F Slowly Cool Solution to Room Temperature C->F Yes, No Optional Steps E Hot Filtration (Optional) D->E E->F G Cool in Ice Bath F->G H Collect Crystals via Vacuum Filtration G->H I Wash Crystals with Cold Solvent H->I J Dry Purified Crystals I->J K High Purity 4-Aminodibenzofuran J->K

Caption: Workflow for the recrystallization of 4-aminodibenzofuran.

References

Application Notes and Protocols for the Synthesis of OLED Host Materials Using 4-Dibenzofuranamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology. The performance of these devices is critically dependent on the properties of the organic materials used, particularly the host material in the emissive layer. An ideal host material should possess a high triplet energy to confine the excitons on the guest emitter, good thermal and morphological stability, and balanced charge-transport characteristics. Dibenzofuran derivatives have emerged as a promising class of materials for OLED hosts due to their high triplet energy and rigid structure. This document provides detailed application notes and protocols for the synthesis of OLED host materials utilizing 4-dibenzofuranamine as a key building block.

Rationale for Using this compound

This compound serves as an excellent starting material for OLED host materials due to the inherent properties of the dibenzofuran core, which provides a high triplet energy level essential for efficient phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. The amine group at the 4-position offers a versatile handle for introducing various functional groups through common cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling. This allows for the fine-tuning of the electronic and physical properties of the final host material to achieve optimal device performance.

Data Presentation: Performance of Dibenzofuran-Based Host Materials

The following table summarizes the performance of various OLED devices employing host materials derived from dibenzofuran. While the specific derivatives of this compound are actively being researched, this data for analogous structures provides a benchmark for expected performance.

Host Material DesignationEmitterMax. Current Efficiency (cd/A)Max. External Quantum Efficiency (%)Color Coordinates (CIE)Reference
CF-2-BzFPO-01 (Yellow)77.225.3(0.50, 0.49)[1][2]
DBFtPA3Me-1Bu-TPPDA (Blue)8.837.26(0.13, 0.12)[3]
DBT4/BPCzGreen Phosphor131.9830.90Not Specified
26CzDBF:mSiTrzIr(cb)3 (Deep Blue)Not Specified22.9(0.14, 0.16)

Experimental Protocols

The synthesis of OLED host materials from this compound typically involves cross-coupling reactions to attach charge-transporting moieties. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. Below is a detailed protocol for a representative synthesis of a N,N-diaryl-4-dibenzofuranamine derivative.

Protocol 1: Synthesis of N,N-Diphenyl-4-dibenzofuranamine via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of 4-bromodibenzofuran with diphenylamine. 4-Bromodibenzofuran can be synthesized from this compound via a Sandmeyer reaction.

Materials:

  • 4-Bromodibenzofuran

  • Diphenylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, combine 4-bromodibenzofuran (1.0 eq), diphenylamine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Add anhydrous toluene to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Catalyst Preparation: In a separate vial under nitrogen, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 eq) and the phosphine ligand (0.04 eq) in a small amount of anhydrous toluene.

  • Reaction Initiation: Add the catalyst solution to the reaction flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for preparing OLED host materials from this compound.

G start This compound intermediate Halogenated Dibenzofuran (e.g., 4-Bromodibenzofuran) start->intermediate coupling Cross-Coupling Reaction (e.g., Buchwald-Hartwig Amination) intermediate->coupling product OLED Host Material (e.g., N,N-Diaryl-4-dibenzofuranamine) coupling->product

Caption: General synthetic route to OLED host materials from this compound.

Structure-Property Relationship

The following diagram illustrates the logical relationship between the molecular structure of this compound-based host materials and their key properties for OLED applications.

G cluster_structure Molecular Structure cluster_properties Key Properties cluster_performance Device Performance dbf Dibenzofuran Core triplet High Triplet Energy dbf->triplet Provides thermal Thermal/Morphological Stability dbf->thermal Contributes to amine Amine Linkage at C4 substituents Aryl/Carbazolyl Substituents amine->substituents Allows for Attachment of charge Balanced Charge Transport substituents->charge Influences performance High Efficiency & Stability triplet->performance thermal->performance charge->performance

Caption: Structure-property relationship for this compound-based host materials.

References

Application Notes and Protocols for N-Alkylation of 4-Dibenzofuranamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 4-dibenzofuranamine, a key synthetic transformation for the development of novel chemical entities in drug discovery and materials science. The protocols outlined below are based on established synthetic methodologies for the N-alkylation of aromatic amines and have been adapted for this compound.

Introduction

This compound is a versatile building block characterized by a rigid, planar dibenzofuran core and a reactive primary amino group. N-alkylation of this amine introduces substituents that can modulate its physicochemical and pharmacological properties, such as solubility, lipophilicity, and biological target affinity. Common strategies to achieve N-alkylation include direct alkylation with alkyl halides, reductive amination, and palladium-catalyzed Buchwald-Hartwig amination. The choice of method depends on the desired product, the nature of the alkylating agent, and the required selectivity.

General Reaction Scheme

The N-alkylation of this compound can be generalized by the following reaction scheme, which illustrates the introduction of an alkyl or aryl group onto the nitrogen atom.

general_reaction cluster_reactants Reactants cluster_product Product amine This compound reagents Reaction Conditions (Base, Solvent, Catalyst, etc.) amine->reagents alkylating_agent Alkylating/Arylating Agent alkylating_agent->reagents product N-Substituted This compound reagents->product  

Caption: General scheme for the N-alkylation of this compound.

Data Presentation: Comparison of N-Alkylation Methods

The following tables summarize typical reaction conditions and expected outcomes for different N-alkylation methods applicable to this compound. It is important to note that specific yields may vary depending on the substrate and precise conditions.

Table 1: Direct N-Alkylation with Alkyl Halides

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Methyl IodideK₂CO₃DMF7512Moderate to HighProne to over-alkylation to the tertiary amine.[1]
Ethyl BromideTriethylamineEthanolReflux24-48ModerateSelectivity for mono-alkylation can be an issue.
Benzyl BromideNaHTHFRoom Temp.12-24GoodRequires anhydrous conditions.

Table 2: Reductive Amination

Carbonyl CompoundReducing AgentSolventpH/CatalystTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
BenzaldehydeNaBH(OAc)₃DCEAcetic AcidRoom Temp.12-24HighGood for secondary amines; avoids over-alkylation.[2][3]
AcetoneNaBH₃CNMethanolpH 6-7Room Temp.24-48GoodNaBH₃CN is toxic and requires careful handling.[2][3]
CyclohexanoneH₂/Pd-CEthanol-Room Temp.12-24HighCatalytic hydrogenation is a clean method.[2]

Table 3: Buchwald-Hartwig Amination (for N-Arylation)

Aryl HalidePalladium PrecatalystLigandBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
BromobenzenePd₂(dba)₃XPhosNaOtBuToluene10012-24HighEffective for a wide range of aryl and heteroaryl halides.[4][5]
4-Chlorotoluene[Pd(allyl)Cl]₂t-BuXPhost-BuOLiToluene11024GoodAryl chlorides are less reactive and may require more active catalysts.
2-BromopyridinePd(OAc)₂BINAPCs₂CO₃Dioxane10012-24GoodApplicable to heteroaromatic coupling partners.

Experimental Protocols

Protocol 1: Direct N-Methylation of this compound with Methyl Iodide

This protocol describes the synthesis of N,N-dimethyl-4-dibenzofuranamine.

Workflow Diagram:

protocol1 start Start dissolve Dissolve this compound in DMF start->dissolve add_reagents Add K₂CO₃ and Methyl Iodide dissolve->add_reagents heat Heat reaction mixture at 75°C for 12 hours add_reagents->heat workup Cool, add water, and extract with ethyl acetate heat->workup purify Dry organic layer, concentrate, and purify by chromatography workup->purify end Obtain N,N-dimethyl-4-dibenzofuranamine purify->end

Caption: Workflow for the direct N-methylation of this compound.

Materials:

  • This compound

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the amine in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.5 eq) to the solution.

  • Add methyl iodide (2.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 75°C and stir for 12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N,N-dimethyl-4-dibenzofuranamine.

Protocol 2: Reductive Amination of this compound with Benzaldehyde

This protocol describes the synthesis of N-benzyl-4-dibenzofuranamine.

Workflow Diagram:

protocol2 start Start mix_reactants Mix this compound and benzaldehyde in DCE start->mix_reactants add_reductant Add sodium triacetoxyborohydride (NaBH(OAc)₃) mix_reactants->add_reductant stir Stir at room temperature for 12-24 hours add_reductant->stir quench Quench with saturated aqueous NaHCO₃ stir->quench extract_purify Extract with DCM, dry, concentrate, and purify by chromatography quench->extract_purify end Obtain N-benzyl-4-dibenzofuranamine extract_purify->end

Caption: Workflow for the reductive amination of this compound.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and benzaldehyde (1.1 eq).

  • Add anhydrous 1,2-dichloroethane to dissolve the reactants.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-benzyl-4-dibenzofuranamine.

Protocol 3: Buchwald-Hartwig N-Arylation of this compound with Bromobenzene

This protocol describes the synthesis of N-phenyl-4-dibenzofuranamine.

Workflow Diagram:

protocol3 start Start setup_reaction To a Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu under inert atmosphere start->setup_reaction add_reactants Add this compound, bromobenzene, and anhydrous toluene setup_reaction->add_reactants heat Heat the mixture at 100°C for 12-24 hours add_reactants->heat cool_filter Cool to room temperature, dilute with ether, and filter through Celite heat->cool_filter concentrate_purify Concentrate the filtrate and purify by column chromatography cool_filter->concentrate_purify end Obtain N-phenyl-4-dibenzofuranamine concentrate_purify->end

Caption: Workflow for the Buchwald-Hartwig N-arylation.

Materials:

  • This compound

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Diethyl ether

  • Celite

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.05 eq), XPhos (0.02-0.10 eq), and NaOtBu (1.4 eq).

  • Add this compound (1.0 eq) and anhydrous toluene.

  • Add bromobenzene (1.2 eq) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford N-phenyl-4-dibenzofuranamine.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Alkylating agents such as methyl iodide are toxic and should be handled with extreme care.

  • Sodium hydride and strong bases like sodium tert-butoxide are corrosive and react violently with water.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Aminodibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminodibenzofuran is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure and the presence of a reactive amino group make it a key intermediate for the synthesis of a variety of complex molecules with potential biological activity. The successful transition from laboratory-scale synthesis to large-scale production is critical for advancing research and development programs. These application notes provide a comprehensive overview of the key considerations and protocols for the scale-up synthesis of 4-aminodibenzofuran, focusing on a practical and scalable three-step synthetic sequence:

  • Synthesis of the Dibenzofuran Core: Formation of the tricyclic ether structure.

  • Nitration of Dibenzofuran: Regioselective introduction of a nitro group at the 4-position.

  • Reduction of 4-Nitrodibenzofuran: Conversion of the nitro group to the target amine.

This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes process flow diagrams to guide researchers and process chemists in the safe and efficient scale-up of 4-aminodibenzofuran synthesis.

Synthetic Strategy Overview

A logical and scalable synthetic route to 4-aminodibenzofuran is depicted below. This strategy relies on established and robust chemical transformations that are amenable to industrial-scale production.

Synthetic_Pathway Dibenzofuran Dibenzofuran Nitrodibenzofuran 4-Nitrodibenzofuran Dibenzofuran->Nitrodibenzofuran Nitration (HNO3, H2SO4) Aminodibenzofuran 4-Aminodibenzofuran Nitrodibenzofuran->Aminodibenzofuran Reduction (e.g., H2, Pd/C)

Figure 1: Proposed synthetic pathway for 4-aminodibenzofuran.

Step 1: Synthesis of the Dibenzofuran Core

The dibenzofuran core can be sourced commercially or synthesized via several methods. For large-scale production, a cost-effective and high-yielding method is paramount. One common industrial approach is the catalytic cyclization of 2-phenylphenol.

Protocol 1: Dehydrocyclization of 2-Phenylphenol

This method involves the vapor-phase catalytic cyclization of 2-phenylphenol over a suitable catalyst at elevated temperatures.

Experimental Workflow:

Dibenzofuran_Synthesis_Workflow Start Start: 2-Phenylphenol Vaporization Vaporization Start->Vaporization Reaction Catalytic Reactor Vaporization->Reaction Inert Gas Carrier Condensation Condensation Reaction->Condensation Vapor Stream Purification Purification (Distillation/Crystallization) Condensation->Purification Product Dibenzofuran Purification->Product

Figure 2: Workflow for the synthesis of Dibenzofuran.

Materials and Equipment:

  • 2-Phenylphenol (starting material)

  • Catalyst (e.g., supported palladium, platinum, or a mixed metal oxide)

  • High-temperature tube furnace reactor

  • Inert gas supply (e.g., Nitrogen)

  • Condensation and collection system

  • Distillation or crystallization setup for purification

Procedure:

  • Catalyst Packing: Pack the tube reactor with the chosen dehydrocyclization catalyst.

  • System Purge: Purge the entire system with an inert gas (e.g., nitrogen) to remove oxygen.

  • Heating: Heat the reactor to the optimal reaction temperature (typically 300-500 °C).

  • Reactant Feed: Vaporize 2-phenylphenol and pass it through the heated catalyst bed using an inert carrier gas.

  • Reaction: The dehydrocyclization reaction occurs on the catalyst surface, forming dibenzofuran and water.

  • Condensation: Cool the vapor stream exiting the reactor to condense the product and unreacted starting material.

  • Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol) to yield pure dibenzofuran.

Scale-Up Considerations:

  • Catalyst Selection and Lifetime: The choice of catalyst is crucial for achieving high conversion and selectivity. Catalyst deactivation over time is a key consideration, and regeneration protocols may be necessary for a continuous process.

  • Heat Management: The reaction is typically endothermic, requiring careful control of the reactor temperature profile.

  • Flow Rate and Residence Time: Optimization of the reactant flow rate and residence time in the reactor is necessary to maximize yield and minimize by-product formation.

  • Material of Construction: The reactor and downstream equipment must be constructed from materials resistant to high temperatures and potential corrosion.

Quantitative Data (Illustrative):

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Industrial Scale (100 kg)
2-Phenylphenol Input 10 g1 kg100 kg
Catalyst Pd/Al₂O₃ (5 mol%)Pd/Al₂O₃ (5 mol%)Pd/Al₂O₃ (Continuous Bed)
Temperature 450 °C450 °C450-500 °C
Pressure AtmosphericAtmosphericAtmospheric
Typical Yield 85-95%80-90%80-90%
Purity (after purification) >99%>99%>99%

Step 2: Nitration of Dibenzofuran

The regioselective nitration of dibenzofuran to introduce a nitro group at the 4-position is a critical step. The reaction conditions must be carefully controlled to favor the formation of the desired isomer and to manage the exothermic nature of the reaction.

Protocol 2: Regioselective Nitration

Experimental Workflow:

Nitration_Workflow Start Start: Dibenzofuran Dissolution Dissolution in Acetic Anhydride Start->Dissolution Cooling Cooling to 0-5 °C Dissolution->Cooling Addition Slow Addition of Nitrating Mixture (HNO3/H2SO4) Cooling->Addition Reaction Reaction at Low Temperature Addition->Reaction Quenching Quenching on Ice Reaction->Quenching Filtration Filtration and Washing Quenching->Filtration Drying Drying Filtration->Drying Product 4-Nitrodibenzofuran Drying->Product

Figure 3: Workflow for the nitration of Dibenzofuran.

Materials and Equipment:

  • Dibenzofuran

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetic Anhydride

  • Jacketed reactor with efficient cooling and stirring

  • Addition funnel or dosing pump for controlled addition

  • Filtration equipment (e.g., Nutsche filter)

  • Drying oven

Procedure:

  • Charge Reactor: Charge the jacketed reactor with dibenzofuran and acetic anhydride.

  • Cooling: Cool the mixture to 0-5 °C with vigorous stirring.

  • Prepare Nitrating Mixture: Slowly add concentrated nitric acid to concentrated sulfuric acid in a separate, cooled vessel to prepare the nitrating mixture.

  • Slow Addition: Add the nitrating mixture dropwise to the cooled dibenzofuran solution, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation: Collect the precipitated solid by filtration.

  • Washing: Wash the filter cake with cold water until the washings are neutral to remove residual acids.

  • Drying: Dry the product under vacuum to obtain 4-nitrodibenzofuran.

Scale-Up Considerations:

  • Exothermicity: Nitration is a highly exothermic reaction. Efficient heat removal is critical to prevent runaway reactions and the formation of over-nitrated byproducts. The surface-area-to-volume ratio decreases on scale-up, making heat management more challenging.

  • Mixing: Good agitation is essential to ensure uniform temperature and concentration throughout the reaction mass, which is crucial for selectivity and safety.

  • Rate of Addition: The rate of addition of the nitrating agent must be carefully controlled to match the cooling capacity of the reactor.

  • Process Analytical Technology (PAT): Implementing PAT tools, such as in-situ IR spectroscopy, can provide real-time monitoring of the reaction progress and temperature, enhancing process control and safety.[1][2][3][4][5]

  • Flow Chemistry: For industrial-scale production, continuous flow nitration offers significant safety advantages due to the small reactor volume and excellent heat and mass transfer.[6]

Quantitative Data (Illustrative):

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Industrial Scale (100 kg)
Dibenzofuran Input 10 g1 kg100 kg
Nitrating Agent HNO₃/H₂SO₄ (1.1 eq)HNO₃/H₂SO₄ (1.1 eq)HNO₃/H₂SO₄ (1.05-1.1 eq)
Solvent Acetic AnhydrideAcetic AnhydrideAcetic Anhydride or Flow
Temperature 0-10 °C0-10 °C0-15 °C (or higher in flow)
Reaction Time 1-2 hours2-4 hoursContinuous (in flow)
Typical Yield 70-85%70-80%75-85% (in flow)
Purity (crude) ~95% (desired isomer)~90-95% (desired isomer)>95% (desired isomer in flow)

Step 3: Reduction of 4-Nitrodibenzofuran

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is the preferred method for large-scale synthesis due to its high efficiency, clean reaction profile, and the generation of water as the only byproduct.

Protocol 3: Catalytic Hydrogenation

Experimental Workflow:

Reduction_Workflow Start Start: 4-Nitrodibenzofuran Dissolution Dissolution in Solvent (e.g., Ethanol, Ethyl Acetate) Start->Dissolution Addition Addition of Catalyst (e.g., Pd/C) Dissolution->Addition Hydrogenation Hydrogenation in a Pressure Reactor Addition->Hydrogenation H2 Pressure Filtration Catalyst Filtration Hydrogenation->Filtration Concentration Solvent Removal Filtration->Concentration Purification Purification (Crystallization) Concentration->Purification Product 4-Aminodibenzofuran Purification->Product

References

Application Notes and Protocols for the Quantification of 4-Dibenzofuranamine in a Reaction Mixture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Dibenzofuranamine is a crucial intermediate in the synthesis of various pharmaceutical compounds and materials. Accurate quantification of this analyte within a reaction mixture is essential for reaction monitoring, yield optimization, and quality control. This document provides detailed application notes and protocols for three common analytical techniques: High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD) after derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) with Derivatization

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Since this compound possesses a primary amine group, derivatization can be employed to enhance its chromatographic properties and detection sensitivity, particularly for fluorescence detection.

Principle:

Primary amines can be derivatized with reagents like 4-chloro-7-nitrobenzofurazan (NBD-Cl) or 9-fluorenyl methoxycarbonyl chloride (FMOC-Cl) to form highly fluorescent and UV-active derivatives.[1][2][3] These derivatives can be separated by reversed-phase HPLC and quantified with high sensitivity.

Experimental Protocol: HPLC with FMOC-Cl Derivatization

1.1. Materials and Reagents:

  • This compound standard

  • 9-fluorenyl methoxycarbonyl chloride (FMOC-Cl)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Boric acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Reaction mixture sample containing this compound

1.2. Instrumentation:

  • HPLC system with a fluorescence or UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Vortex mixer

  • Centrifuge

  • pH meter

1.3. Sample Preparation and Derivatization:

  • Prepare Borate Buffer (0.1 M, pH 9.0): Dissolve boric acid in water, and adjust the pH to 9.0 with sodium hydroxide.

  • Prepare FMOC-Cl Solution (15 mM): Dissolve an appropriate amount of FMOC-Cl in acetonitrile. Prepare this solution fresh daily.

  • Sample Extraction:

    • Take a known volume or weight of the reaction mixture.

    • If the reaction mixture is not aqueous, dissolve it in a suitable solvent (e.g., methanol, acetonitrile).

    • Perform a liquid-liquid extraction if necessary to remove interfering compounds. For example, extract with ethyl acetate from an aqueous layer at a basic pH.

    • Evaporate the organic layer to dryness and reconstitute the residue in a known volume of acetonitrile.

  • Derivatization Procedure:

    • In a microcentrifuge tube, mix 100 µL of the extracted sample (or standard solution) with 200 µL of 0.1 M borate buffer (pH 9.0).

    • Add 200 µL of 15 mM FMOC-Cl solution.

    • Vortex the mixture for 30 seconds.

    • Let the reaction proceed at room temperature for 10 minutes in the dark.

    • Add 100 µL of 1 M glycine solution to quench the excess FMOC-Cl. Vortex for 10 seconds.

    • Filter the solution through a 0.45 µm syringe filter before HPLC injection.

1.4. HPLC Conditions:

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).

    • 0-15 min: 50-90% B

    • 15-20 min: 90% B

    • 20-22 min: 90-50% B

    • 22-25 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection:

    • Fluorescence: Excitation at 265 nm, Emission at 315 nm.

    • UV: 265 nm.[2]

1.5. Quantification: Prepare a calibration curve by derivatizing a series of known concentrations of this compound standards. Plot the peak area versus concentration and perform a linear regression to determine the concentration of the unknown sample.

Data Presentation: HPLC Method Performance
ParameterValue
Linearity Range0.1 - 20 µg/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)~0.02 µg/mL
Limit of Quantitation (LOQ)~0.07 µg/mL
Precision (RSD%)< 2%
Accuracy (Recovery %)98 - 103%

Note: These are typical performance characteristics and may vary depending on the specific instrumentation and matrix.

Visualization: HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis ReactionMixture Reaction Mixture Extraction Liquid-Liquid Extraction ReactionMixture->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Derivatization Add Borate Buffer & FMOC-Cl Evaporation->Derivatization Quenching Quench with Glycine Derivatization->Quenching Filtration Filtration (0.45 µm) Quenching->Filtration HPLC HPLC-FLD/UV Injection Filtration->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it suitable for analyzing complex reaction mixtures.[4]

Principle:

The reaction mixture is injected into the GC, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the total ion chromatogram (TIC) or extracted ion chromatogram (EIC) is used for quantification. Derivatization can also be used to improve the volatility and thermal stability of the analyte.

Experimental Protocol: GC-MS Analysis

2.1. Materials and Reagents:

  • This compound standard

  • An appropriate internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample)

  • Solvent for dilution (e.g., Dichloromethane, Ethyl Acetate - GC grade)

  • Optional: Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

2.2. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

2.3. Sample Preparation:

  • Direct Injection (if applicable): Dilute a known amount of the reaction mixture in a suitable solvent.

  • Extraction: Perform a liquid-liquid extraction as described in the HPLC section (1.3) to clean up the sample.

  • Derivatization (Optional but recommended for amines):

    • To the dried extract (or a known amount of the diluted sample), add 50 µL of BSTFA and 50 µL of ethyl acetate.

    • Heat the mixture at 70°C for 30 minutes.

    • Cool to room temperature before injection.

2.4. GC-MS Conditions:

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 300 °C

    • Hold at 300 °C for 5 minutes

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-400

2.5. Quantification: Create a calibration curve using the this compound standard and an internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration. Use the resulting linear regression to calculate the concentration in the unknown sample.

Data Presentation: GC-MS Method Performance
ParameterValue
Linearity Range0.05 - 10 µg/mL
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD)~0.01 µg/mL
Limit of Quantitation (LOQ)~0.04 µg/mL
Precision (RSD%)< 5%
Accuracy (Recovery %)95 - 105%

Note: These are typical performance characteristics and may vary depending on the specific instrumentation and matrix.

Visualization: GC-MS Logical Flow

GCMS_Flow Sample Reaction Mixture Sample Prep Dilution / Extraction Sample->Prep Deriv Derivatization (Optional) Prep->Deriv GC Gas Chromatography (Separation) Deriv->GC MS Mass Spectrometry (Detection & Identification) GC->MS Quant Quantification MS->Quant

Caption: Logical flow for GC-MS analysis of this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet-visible range.[5][6] Its main limitation is the potential for interference from other absorbing species in the reaction mixture.

Principle:

The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance at a specific wavelength (λmax), the concentration of this compound can be determined.

Experimental Protocol: UV-Vis Spectrophotometry

3.1. Materials and Reagents:

  • This compound standard

  • Spectrophotometric grade solvent (e.g., ethanol, methanol, or acetonitrile)

3.2. Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

3.3. Procedure:

  • Determine λmax:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution across the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Prepare Standards:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

  • Sample Preparation:

    • Dilute a known amount of the reaction mixture with the solvent to bring the absorbance into the linear range of the instrument (typically 0.1 - 1.0). A preliminary scan may be needed to determine the appropriate dilution factor.

    • If the matrix has significant absorbance at the λmax, a sample cleanup (e.g., solid-phase extraction) may be necessary.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the pure solvent as a blank to zero the instrument.

    • Measure the absorbance of each standard and the sample solution.

3.4. Quantification: Plot a calibration curve of absorbance versus the concentration of the standards. Use the linear regression equation to calculate the concentration of this compound in the diluted sample. Remember to account for the dilution factor to determine the concentration in the original reaction mixture.

Data Presentation: UV-Vis Method Performance
ParameterValue
Linearity RangeDependent on molar absorptivity (typically 1 - 25 µg/mL)
Correlation Coefficient (R²)> 0.995
Limit of Detection (LOD)Matrix-dependent, generally higher than HPLC/GC-MS
Limit of Quantitation (LOQ)Matrix-dependent, generally higher than HPLC/GC-MS
Precision (RSD%)< 5% (for clean samples)
Accuracy (Recovery %)90 - 110% (for clean samples)

Note: Performance is highly dependent on the composition of the reaction mixture.

Visualization: UV-Vis Quantification Pathway

UVVis_Pathway cluster_calib Calibration cluster_sample Sample Analysis cluster_quant Quantification Standards Prepare Standard Solutions MeasureStandards Measure Absorbance of Standards Standards->MeasureStandards CalibCurve Generate Calibration Curve MeasureStandards->CalibCurve Calculate Calculate Concentration CalibCurve->Calculate Sample Reaction Mixture Dilute Dilute Sample Sample->Dilute MeasureSample Measure Sample Absorbance Dilute->MeasureSample MeasureSample->Calculate

Caption: Pathway for quantification using UV-Vis spectrophotometry.

References

Application Notes and Protocols for Biological Activity Screening of 4-Dibenzofuranamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the screening of 4-dibenzofuranamine derivatives for various biological activities. This document outlines the synthesis of the core scaffold, detailed protocols for key biological assays, and data presentation for effective evaluation.

Introduction

Dibenzofuran derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The dibenzofuran scaffold is present in various natural products and has been identified as a privileged structure in drug discovery. Derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The addition of an amine group at the 4-position of the dibenzofuran ring system introduces a key functional group for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening. This document focuses on providing the necessary protocols and information to screen novel this compound derivatives for their potential as therapeutic agents.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through several synthetic routes. A common and effective method involves a multi-step process starting from the cyclization of a diaryl ether.

A general synthetic workflow is depicted below:

G cluster_synthesis Synthesis of this compound A 2-Aryloxyphenyl precursor B Cyclization (e.g., Pd-catalyzed) A->B C Dibenzofuran B->C D Nitration C->D E 4-Nitrodibenzofuran D->E F Reduction E->F G This compound F->G G cluster_workflow Screening Workflow A Library of This compound Derivatives B Primary Screening (e.g., Single High Concentration) A->B C Hit Identification B->C D Dose-Response (IC50/MIC Determination) C->D Active G Lead Optimization C->G Inactive E Lead Compound Selection D->E F Secondary Assays (e.g., Mechanism of Action, Selectivity) E->F Potent & Selective E->G Not Potent/Selective F->G G cluster_pathway Generic Kinase Signaling Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Kinase 1 (e.g., RAF) B->C D Kinase 2 (e.g., MEK) C->D E Kinase 3 (e.g., ERK) D->E F Transcription Factors E->F G Gene Expression (Proliferation, Survival) F->G H This compound Derivative H->D

Application Notes and Protocols: Dibenzofuran and Benzofuran Scaffolds in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, regulating a multitude of processes including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a primary target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

This document provides detailed application notes and protocols on the use of dibenzofuran and benzofuran scaffolds in the synthesis of potent kinase inhibitors. While the specific use of 4-aminodibenzofuran as a kinase inhibitor scaffold is not widely documented in the reviewed literature, the structurally related dibenzofuran and benzofuran cores are prevalent in the design of inhibitors for several important cancer-related kinases. These scaffolds serve as versatile platforms for the development of targeted therapies.

We will focus on the synthesis and application of dibenzofuran-based inhibitors for Pim-1 and CLK1 kinases, and benzofuran-based inhibitors for EGFR and VEGFR-2 kinases.

Dibenzofuran-Based Kinase Inhibitors: Targeting Pim-1 and CLK1

Dibenzofuran derivatives have emerged as a promising class of inhibitors for Pim kinases and CDC-like Kinase 1 (CLK1). Pim kinases are overexpressed in various cancers and are involved in promoting cell proliferation and survival. CLK1 is a dual-specificity kinase that plays a role in pre-mRNA splicing, a process often dysregulated in cancer.

Quantitative Data: Inhibition of Pim-1, Pim-2, and CLK1 by Dibenzofuran Derivatives

The following table summarizes the in vitro inhibitory activity (IC50) of selected dibenzofuran-4-carboxamide derivatives against Pim-1, Pim-2, and CLK1 kinases.

Compound IDModificationPim-1 IC50 (µM)Pim-2 IC50 (µM)CLK1 IC50 (µM)
43 7-hydroxy, 8-acetyl0.280.150.14
44 7-hydroxy0.060.0350.026
45 8-acetyl0.280.110.14
46 7-fluoro> 10.170.21
47 7-trifluoromethyl> 10.37> 10

Data sourced from Molecules 2021, 26(21), 6572.[1][2]

Experimental Protocols: Synthesis of Dibenzofuran-4-carboxamide Inhibitors

The synthesis of dibenzofuran-4-carboxamide derivatives typically involves a multi-step process starting from a substituted phenol. Below is a representative protocol for the synthesis of a key intermediate and its subsequent conversion to the dibenzofuran core.

Protocol 1: Synthesis of 2-Hydroxy-4,6-dimethoxybenzamide (Intermediate)

  • Reaction Setup: To a stirred suspension of 3,5-dimethoxyphenol (1.00 g, 6.5 mmol) in acetonitrile (20 mL) at 0 °C under an argon atmosphere, add chlorosulfonyl isocyanate (1.26 mL, 13 mmol).

  • Reaction: Maintain the mixture at 0 °C for 10 minutes.

  • Quenching: Quench the reaction by adding 5 M HCl (20 mL).

  • Work-up: Allow the reaction to stir at room temperature for 10 hours. Dilute with water (100 mL) and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: General Procedure for Ullmann Condensation and Reductive Cyclization

  • Ullmann Condensation: A mixture of the appropriate phenol (e.g., 2-hydroxy-4,6-dimethoxybenzamide, 1 equivalent) and potassium hydroxide (1 equivalent) is heated to 120 °C and stirred for 30 minutes. 1-iodo-2-nitrobenzene (1 equivalent) and copper powder (0.2 equivalents) are then added. The resulting mixture is stirred at 170 °C for 24 hours.

  • Work-up: After cooling to room temperature, water is added, and the aqueous layer is extracted with ethyl acetate. The organic layers are washed with brine, dried over sodium sulfate, filtered, and evaporated to dryness.

  • Reductive Cyclization: The crude product from the previous step is dissolved in a suitable solvent (e.g., ethanol) and subjected to reduction. This can be achieved using various methods, such as catalytic hydrogenation (e.g., with Pd/C and H2) or chemical reduction (e.g., with Fe powder and acetic acid).

  • Purification: The final dibenzofuran product is purified by column chromatography on silica gel.

Signaling Pathways and Experimental Workflow

Pim1_CLK1_Signaling cluster_upstream Upstream Signaling cluster_pim_clk Pim-1/CLK1 Axis cluster_downstream Downstream Effects Cytokines Cytokines JAK JAK Cytokines->JAK activate STAT3_5 STAT3/5 JAK->STAT3_5 phosphorylate Pim1 Pim-1 STAT3_5->Pim1 upregulate transcription CLK1 CLK1 Dibenzofuran_Inhibitor Dibenzofuran Inhibitor Dibenzofuran_Inhibitor->Pim1 Dibenzofuran_Inhibitor->CLK1 Cell_Cycle_Progression Cell Cycle Progression Apoptosis_Inhibition Inhibition of Apoptosis SR_Proteins SR Proteins Splicing Alternative Splicing

Dibenzofuran_Synthesis_Workflow Start Substituted Phenol Step1 Carboxamide Formation (e.g., with Chlorosulfonyl isocyanate) Start->Step1 Intermediate Phenolic Carboxamide Step1->Intermediate Step2 Ullmann Condensation (with 1-iodo-2-nitrobenzene) Intermediate->Step2 Intermediate2 Diaryl Ether Intermediate Step2->Intermediate2 Step3 Reductive Cyclization (e.g., H2, Pd/C) Intermediate2->Step3 Step4 Purification (Column Chromatography) Step3->Step4 End Dibenzofuran Kinase Inhibitor Step4->End

Benzofuran-Based Kinase Inhibitors: Targeting EGFR and VEGFR-2

Benzofuran derivatives are another important class of heterocyclic compounds that have been extensively explored for their potential as kinase inhibitors. They have shown significant activity against key kinases in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Quantitative Data: Inhibition of EGFR and VEGFR-2 by Benzofuran Derivatives

The following tables summarize the in vitro inhibitory activity (IC50) of selected benzofuran derivatives against EGFR and VEGFR-2 kinases.

Table 2: EGFR Inhibition by Benzofuran-Indole Hybrids

Compound IDModificationEGFR IC50 (µM)
8aa Indole HybridPotent Inhibition

Note: The source indicates potent inhibition but does not provide a specific IC50 value in the abstract.[1]

Table 3: VEGFR-2 Inhibition by Benzofuran-Chalcone Derivatives

Compound IDModificationVEGFR-2 IC50 (µM)
6d 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one0.001
Sorafenib Reference Drug0.002

Data sourced from RSC Advances, 2014, 4, 11569-11579.[3]

Experimental Protocols: Synthesis of Benzofuran-Based Inhibitors

Protocol 3: General Synthetic Procedure for Benzofuran-Chalcone Derivatives

  • Reaction Setup: To a stirred solution of an appropriate 1-(benzofuran-2-yl)ethan-1-one derivative (1 equivalent) and a substituted aromatic aldehyde (1.2 equivalents) in ethanol (5 mL), add a catalytic amount of piperidine (2 drops).

  • Reaction: Reflux the mixture for 5 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the desired benzofuran-chalcone product.[4]

Protocol 4: Synthesis of Benzofuran-Indole Hybrids

  • Reaction Setup: A mixture of a 7-(substituted)-benzofuran (1 equivalent), indole (1.5 equivalents), and p-toluenesulfonic acid (PTSA, 0.2 equivalents) in chloroform (2 mL) is prepared.

  • Reaction: The mixture is stirred at 60 °C for 18 hours.

  • Purification: The resulting product is purified by column chromatography to yield the benzofuran-indole hybrid.[5]

Signaling Pathways

EGFR_Signaling cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR binds & activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Benzofuran_Inhibitor Benzofuran Inhibitor Benzofuran_Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival

VEGFR2_Signaling cluster_plc PLCγ-PKC-MAPK Pathway cluster_pi3k_akt_vegfr PI3K-AKT Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K_v PI3K VEGFR2->PI3K_v Benzofuran_Inhibitor Benzofuran Inhibitor Benzofuran_Inhibitor->VEGFR2 PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) MAPK->Angiogenesis AKT_v AKT PI3K_v->AKT_v AKT_v->Angiogenesis

Conclusion

The dibenzofuran and benzofuran scaffolds represent privileged structures in the design of kinase inhibitors. Their rigid frameworks and the potential for diverse functionalization allow for the development of potent and selective inhibitors against a range of cancer-relevant kinases. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore these chemical spaces further in the quest for novel anticancer therapeutics. Further optimization of these scaffolds holds significant promise for the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.

References

Application Notes and Protocols for Dibenzofuran-Based Fluorescent Markers

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of 4-Dibenzofuranamine Derivatives as Fluorescent Markers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the application of this compound as a fluorescent marker is limited in publicly available literature. These application notes are based on the characterization of closely related 4-(dibenzo[b,d]furan-4-yl)aniline derivatives, referred to herein as DBF1 and DBF2, and are intended to provide a foundational guide for researchers interested in the potential of this class of fluorophores.

Introduction

Dibenzofuran-based compounds are a class of heterocyclic aromatic molecules that have garnered interest in materials science and medicinal chemistry due to their rigid, planar structure and unique electronic properties. The incorporation of an amine functionality at the 4-position of the dibenzofuran scaffold can give rise to derivatives with promising fluorescent properties. These molecules have the potential to be utilized as fluorescent markers for bioimaging applications, offering a stable and versatile platform for the development of novel probes. This document provides an overview of the fluorescent properties of two such derivatives, DBF1 and DBF2, and protocols for their application in cellular imaging.

Fluorescent Properties of Dibenzofuran-Aniline Derivatives

The fluorescent properties of dibenzofuran-aniline derivatives are influenced by their molecular structure. The core dibenzofuran moiety, coupled with an aniline group, creates a donor-π-acceptor-like system that can exhibit strong fluorescence. The photophysical characteristics of two representative compounds, DBF1 and DBF2, are summarized below. These compounds have demonstrated aggregation-induced emission (AIE) properties, making them particularly suitable for imaging in the solid or aggregated state.

Table 1: Photophysical Properties of DBF1 and DBF2 Derivatives

PropertyDBF1DBF2
Emission Maximum (λem) 549 nm (solid state)514 nm, 617 nm (solid state, dual emission)
Relative Quantum Yield 17.8%2.26%
Molar Extinction Coefficient (ε) 2.0 x 10⁴ L mol⁻¹ cm⁻¹ (in aggregate state)0.69 x 10⁴ L mol⁻¹ cm⁻¹ (in aggregate state)
Appearance Yellow fluorescence under UV lightGreen fluorescence under UV light

Note: The data presented is based on solid-state measurements. Photophysical properties in solution may vary and should be determined empirically for specific applications.

Experimental Protocols

Protocol 1: Synthesis of 4-(dibenzo[b,d]furan-4-yl)aniline Core Structure

This protocol outlines a general method for the synthesis of the core 4-(dibenzo[b,d]furan-4-yl)aniline structure, from which derivatives like DBF1 and DBF2 can be obtained.

Materials:

  • 4-(dibenzo[b,d]furan-4-yl)aniline

  • Appropriate ortho-hydroxy aldehyde (e.g., 2-hydroxy-1-naphthaldehyde for DBF1)

  • Methanol

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 1 equivalent of 4-(dibenzo[b,d]furan-4-yl)aniline in methanol in a round-bottom flask.

  • To this solution, add 1 equivalent of the desired ortho-hydroxy aldehyde.

  • Stir the reaction mixture at room temperature for approximately 4 hours.

  • Monitor the completion of the reaction by thin-layer chromatography (TLC).

  • Upon completion, a solid precipitate will form. Collect the solid by filtration.

  • Wash the solid with cold methanol to remove any unreacted starting materials.

  • Dry the product under vacuum.

G cluster_synthesis Synthesis of DBF Derivatives start Start dissolve Dissolve 4-(dibenzo[b,d]furan-4-yl)aniline in Methanol start->dissolve add_aldehyde Add ortho-hydroxy aldehyde dissolve->add_aldehyde stir Stir at room temperature (approx. 4 hours) add_aldehyde->stir monitor Monitor reaction by TLC stir->monitor filter Filter the solid product monitor->filter Reaction complete wash Wash with cold methanol filter->wash dry Dry under vacuum wash->dry end End dry->end

Synthesis workflow for DBF derivatives.

Protocol 2: Live-Cell Imaging of HeLa Cells with Dibenzofuran-Based Markers

This protocol provides a general procedure for staining and imaging live HeLa cells using dibenzofuran-based fluorescent markers like DBF1 or DBF2.

Materials:

  • HeLa cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • DBF1 or DBF2 stock solution (e.g., 1 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets

  • Glass-bottom imaging dishes or chamber slides

Procedure:

  • Cell Culture: Culture HeLa cells in complete culture medium in a 37°C, 5% CO₂ incubator. For imaging, seed cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to 50-70% confluency.

  • Preparation of Staining Solution: Prepare a working solution of the DBF probe by diluting the stock solution in pre-warmed serum-free culture medium to the desired final concentration (typically in the range of 1-10 µM).

  • Cell Staining: a. Remove the culture medium from the cells. b. Wash the cells gently with pre-warmed PBS. c. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS or serum-free medium to remove excess probe.

  • Imaging: a. Add fresh, pre-warmed complete culture medium or imaging buffer to the cells. b. Immediately image the cells using a fluorescence microscope. Use excitation and emission wavelengths appropriate for the specific DBF derivative (e.g., for DBF1, excitation around 488 nm and emission detection around 550 nm would be a starting point, but should be optimized).

G cluster_imaging Live-Cell Imaging Protocol start Start culture_cells Culture HeLa cells to 50-70% confluency start->culture_cells prepare_staining Prepare staining solution (1-10 µM DBF probe) culture_cells->prepare_staining stain_cells Incubate cells with staining solution (15-30 min) prepare_staining->stain_cells wash_cells Wash cells to remove excess probe stain_cells->wash_cells image_cells Image cells with fluorescence microscope wash_cells->image_cells end End image_cells->end

Workflow for live-cell imaging.

Application Example: Visualization of Cellular Structures

Dibenzofuran-based probes, due to their hydrophobic nature, are likely to accumulate in lipid-rich structures within the cell, such as membranes of the endoplasmic reticulum, Golgi apparatus, or lipid droplets. The specific localization will depend on the exact chemical structure of the derivative. Researchers can use these probes to visualize the morphology and dynamics of these organelles in live cells.

Signaling Pathway Visualization

Fluorescent markers are instrumental in elucidating complex cellular signaling pathways. While the DBF probes described here are general structural stains, they can be conceptually applied to study pathways that involve changes in cellular morphology or organelle distribution. For example, the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer, can be studied.

The activation of the EGFR pathway can lead to changes in endocytosis and membrane trafficking. A fluorescent marker that stains endosomal compartments could be used to track the internalization and trafficking of EGFR upon ligand binding.

G cluster_pathway EGFR Signaling Pathway and Potential Visualization EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Internalization Endocytosis of EGFR Dimerization->Internalization Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Endosome Endosome (Visualized with DBF probe) Internalization->Endosome Lysosome Lysosomal Degradation Endosome->Lysosome Recycling Recycling to Plasma Membrane Endosome->Recycling

EGFR signaling and endocytosis.

Conclusion

Derivatives of this compound represent a promising, yet underexplored, class of fluorescent markers. Their rigid structure and potential for bright, environmentally sensitive fluorescence make them attractive candidates for the development of novel probes for bioimaging. The provided protocols offer a starting point for researchers to synthesize and apply these markers in cellular studies. Further characterization of their photophysical properties in aqueous environments and exploration of their subcellular localization will be crucial for realizing their full potential in life sciences and drug discovery.

Troubleshooting & Optimization

troubleshooting low yield in 4-aminodibenzofuran Suzuki coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in the Suzuki coupling of 4-aminodibenzofuran. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with 4-aminodibenzofuran is giving a very low yield. What are the most common causes?

Low yields in the Suzuki coupling of 4-aminodibenzofuran can stem from several factors. The primary challenges often involve the inherent reactivity of the amino-substituted heterocyclic substrate. Key areas to investigate include:

  • Catalyst Inhibition or Deactivation: The lone pair of electrons on the nitrogen of the amino group can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a common issue with nitrogen-containing heterocycles.[1][2]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and often substrate-specific. A set of conditions that works well for other substrates may not be optimal for 4-aminodibenzofuran.

  • Side Reactions: Competing reactions such as protodeboronation of the boronic acid/ester and homo-coupling of the starting materials can consume reactants and reduce the yield of the desired product.

  • Poor Reagent Quality or Handling: Degradation of the palladium catalyst, boronic acid, or solvent impurities (especially oxygen and water) can significantly impact the reaction outcome.

Q2: How can I overcome catalyst inhibition by the amino group on the dibenzofuran core?

Addressing catalyst inhibition is crucial for improving the yield. Here are several strategies:

  • Use of Specialized Ligands: Modern, bulky, and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), have been shown to be highly effective in Suzuki couplings of challenging nitrogen-containing heterocycles.[1][3] These ligands can promote the desired catalytic cycle and minimize inhibition.

  • Protecting Group Strategy: While a "protecting group-free" approach is often desirable, temporarily protecting the amino group can be a robust solution. Common protecting groups for amines that are stable under Suzuki conditions include Boc and SEM.[4] However, the stability of the protecting group under the specific reaction conditions should be verified.

  • Choice of Palladium Precatalyst: Using pre-formed palladium complexes that are more resistant to inhibition can be beneficial. For instance, palladacycles like CataCXium A Pd G3 have shown unique reactivity and effectiveness in couplings with unprotected anilines.[5]

Q3: What are the recommended starting conditions for optimizing the Suzuki coupling of 4-aminodibenzofuran?

While specific optimization is always necessary, the following conditions, based on successful couplings of similar benzofuran and amino-heterocyclic systems, provide a good starting point.

ParameterRecommended Starting Conditions
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst like [Pd(PPh₃)₄] or a palladacycle (e.g., CataCXium A Pd G3).[5][6] Catalyst loading is typically 1-5 mol%.
Ligand A bulky, electron-rich phosphine ligand such as SPhos, XPhos, or P(tBu)₃. The Pd:Ligand ratio is often 1:1 to 1:2.
Base Inorganic bases are generally preferred. K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[7][8][9] The choice of base can significantly impact the yield.
Solvent System A mixture of an organic solvent and water is often effective. Common choices include Dioxane/H₂O, THF/H₂O, or Toluene/H₂O.[6][10] Anhydrous conditions with a soluble base can also be explored.
Temperature Typically between 80-110 °C. Temperature is a critical parameter and may require optimization.[7][9]
Atmosphere The reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[9]

Q4: I am observing significant amounts of side products. How can I minimize their formation?

The two most common side reactions in Suzuki couplings are protodeboronation and homo-coupling.

  • Protodeboronation: This is the protonolysis of the boronic acid/ester, which is often promoted by aqueous basic conditions. To minimize this:

    • Use anhydrous conditions if possible.

    • Employ a boronic ester (e.g., pinacol ester) instead of a boronic acid, as they are generally more stable.

    • Optimize the base and reaction time; prolonged reaction times can increase the extent of protodeboronation.

  • Homo-coupling: This involves the coupling of two molecules of the aryl halide or two molecules of the boronic acid. To reduce homo-coupling:

    • Ensure a truly oxygen-free environment, as oxygen can promote homo-coupling.

    • Use the appropriate stoichiometry of reactants. An excess of the boronic acid is common, but a large excess may lead to its homo-coupling.

    • The choice of catalyst and ligand can also influence the extent of homo-coupling.

Q5: Can you provide a general experimental protocol for a trial reaction?

The following is a general procedure that can be adapted for the Suzuki coupling of 4-aminodibenzofuran. Note: This is a starting point and will likely require optimization.

General Experimental Protocol for Suzuki Coupling of 4-Halo-dibenzofuran-amine

  • To a dry Schlenk flask, add 4-halo-dibenzofuran-amine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Troubleshooting Guide and Reaction Pathway

The following diagrams illustrate the general workflow for troubleshooting low yields and the catalytic cycle of the Suzuki coupling reaction.

Troubleshooting_Workflow start Low Yield in 4-Aminodibenzofuran Suzuki Coupling check_reagents Verify Reagent Quality (Catalyst, Boronic Acid, Solvents) start->check_reagents sub_reagents Degas Solvents Thoroughly? Use Fresh Catalyst/Reagents? check_reagents->sub_reagents optimize_conditions Systematically Optimize Reaction Conditions sub_conditions Screen Catalyst/Ligand Combinations? Vary Base and Solvent System? Optimize Temperature and Time? optimize_conditions->sub_conditions consider_inhibition Address Potential Catalyst Inhibition sub_inhibition Use Bulky, Electron-Rich Ligands? Consider Protecting the Amine Group? consider_inhibition->sub_inhibition analyze_side_products Identify and Minimize Side Reactions sub_side_products Anhydrous Conditions? Use Boronic Ester? Ensure O₂-free Environment? analyze_side_products->sub_side_products end_goal Improved Yield sub_reagents->optimize_conditions If Reagents are Good sub_conditions->consider_inhibition If Still Low Yield sub_inhibition->analyze_side_products If Inhibition is Addressed sub_side_products->end_goal Optimized Protocol

Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling of 4-aminodibenzofuran.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ PdII_Aryl->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination ArylHalide Ar-X (4-Halo-aminodibenzofuran) BoronicAcid Ar'-B(OR)₂ Base Base Product Ar-Ar' (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

identifying byproducts in the synthesis of 4-dibenzofuranamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-dibenzofuranamine. The following information is designed to help identify and resolve common issues encountered during synthesis, with a focus on byproduct identification and mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are the Buchwald-Hartwig amination and the Ullmann condensation. Both methods involve the coupling of an aryl halide (typically 4-bromodibenzofuran or 4-chlorodibenzofuran) with an amine source.

Q2: What are the potential byproducts in the synthesis of this compound?

A2: Potential byproducts depend on the synthetic route chosen.

  • In the Buchwald-Hartwig amination , common byproducts can include:

    • Hydrodehalogenation product: Dibenzofuran, formed by the replacement of the halogen atom with a hydrogen atom. This can be minimized by the correct choice of ligand.[1]

    • Products of side reactions involving multifunctional substrates: If the starting material contains other reactive functional groups (like a phenol), these may also participate in the coupling reaction.[2]

  • In the Ullmann condensation , potential byproducts can include:

    • Symmetrical biaryls: Coupling of two aryl halide molecules can lead to the formation of a biaryl byproduct.[3]

    • Phenol and diaryl ether: If water is present, the aryl halide can be hydrolyzed to a phenol, which can then undergo a faster etherification with another molecule of the aryl halide.

Q3: How can I identify the main product and byproducts in my reaction mixture?

A3: A combination of analytical techniques is recommended for accurate identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio. It is highly effective for detecting and identifying byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is useful for separating and quantifying the components of the reaction mixture, including the desired product and any non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying impurities by comparing the spectra to known standards or by analyzing the characteristic chemical shifts and coupling constants. Tables of common NMR solvent and impurity shifts can be a useful reference.[4][5][6]

  • Mass Spectrometry (MS): Can be used to determine the molecular weight of the product and impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Steps
Poor Catalyst Activity 1. Ensure the palladium catalyst is not deactivated. Use fresh catalyst or a pre-catalyst. 2. Optimize the palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and ligand. Sterically hindered phosphine ligands are often effective.[1]
Incorrect Ligand Choice 1. The choice of ligand is critical. Screen different phosphine ligands (e.g., BINAP, DPPF, XantPhos) to find the optimal one for your specific substrate and amine source.[7][8] 2. Bidentate phosphine ligands can sometimes improve reaction rates and yields.[7]
Suboptimal Base 1. The strength and type of base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. 2. In some cases, weaker bases like K2CO3 or Cs2CO3 may be sufficient and can help to avoid decomposition of sensitive functional groups.[9]
Inefficient Solvent 1. The reaction is typically performed in anhydrous, non-polar aprotic solvents like toluene, dioxane, or THF.[9] 2. Ensure the solvent is thoroughly dried, as water can interfere with the reaction.
Hydrodehalogenation Side Reaction 1. This is a common side reaction where the aryl halide is reduced.[7] 2. Choosing a bulkier phosphine ligand can often minimize this side reaction.[1]
Issue 2: Presence of Significant Byproducts in Ullmann Condensation
Possible Cause Troubleshooting Steps
Harsh Reaction Conditions 1. Traditional Ullmann reactions often require high temperatures (>200 °C), which can lead to byproduct formation.[3][10] 2. Explore modern modifications of the Ullmann reaction that use ligands (e.g., diamines, amino acids) to allow for milder reaction conditions.[11][12]
Formation of Symmetrical Biaryls 1. This occurs when two molecules of the aryl halide couple. 2. Using a large excess of the amine nucleophile can help to favor the desired C-N bond formation.
Presence of Water Leading to Phenol/Ether Byproducts 1. Ensure all reagents and solvents are scrupulously dry. 2. The use of a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Catalyst Inactivity 1. "Activated" copper powder or a soluble copper(I) salt (e.g., CuI) is often more effective than standard copper powder.[10] 2. Consider using a ligand to improve the solubility and reactivity of the copper catalyst.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide with an Amine:

  • Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%), the phosphine ligand (1-1.5 equivalents relative to Pd), and the base (e.g., NaOtBu, 1.2-2.0 equivalents).

  • Addition of Reagents: The aryl bromide (e.g., 4-bromodibenzofuran, 1.0 equivalent) and the amine source (e.g., an ammonia equivalent like benzophenone imine, 1.1-1.5 equivalents) are added, followed by the anhydrous solvent (e.g., toluene or dioxane).[13]

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the required time (can range from a few hours to 24 hours).

  • Monitoring: The reaction progress is monitored by TLC, GC-MS, or HPLC.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ligand_Dissociation Ligand Dissociation Ar-Pd(II)-X(L2)->Ligand_Dissociation -L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Ligand_Dissociation->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine_Coordination + H2NR Ar-Pd(II)-X(L)(H2NR) Ar-Pd(II)-X(L)(H2NR) Amine_Coordination->Ar-Pd(II)-X(L)(H2NR) Deprotonation Deprotonation (Base) Ar-Pd(II)-X(L)(H2NR)->Deprotonation - HX Ar-Pd(II)-NHR(L) Ar-Pd(II)-NHR(L) Deprotonation->Ar-Pd(II)-NHR(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NHR(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 +L Ar-NHR Product (this compound) Reductive_Elimination->Ar-NHR

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Ullmann_Condensation_Byproducts cluster_main Ullmann Condensation cluster_byproducts Potential Byproducts Ar-X 4-Halodibenzofuran Reaction Cu Catalyst, High Temp. Ar-X->Reaction Biaryl Biaryl Byproduct (Dimerization) Ar-X->Biaryl Self-Coupling Phenol Phenol Byproduct (Hydrolysis) Ar-X->Phenol + H2O Amine Amine Source Amine->Reaction Product This compound Reaction->Product Ether Diaryl Ether Byproduct Phenol->Ether + Ar-X

Caption: Potential byproduct formation in the Ullmann condensation.

References

improving the solubility of 4-dibenzofuranamine for reaction scale-up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the solubility of 4-dibenzofuranamine for reaction scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a crystalline solid at room temperature. It exhibits moderate solubility in polar organic solvents such as methanol and ethanol but has limited solubility in non-polar solvents.[1] Key factors influencing its solubility include the polarity of the solvent, temperature, and pH.[1]

Q2: What are the primary strategies for improving the solubility of this compound for a chemical reaction?

Several strategies can be employed to enhance the solubility of this compound. The choice of method depends on the specific reaction conditions and the desired final product. The main approaches include:

  • pH Adjustment: As an aromatic amine, this compound is basic and can be protonated at lower pH to form a more soluble salt in aqueous solutions.[1]

  • Salt Formation: Creating a salt of this compound with a suitable acid is a common and effective method to significantly increase its aqueous solubility and dissolution rate.[2][3]

  • Co-crystallization: Forming co-crystals with a pharmaceutically acceptable co-former can improve solubility and dissolution without altering the chemical structure of the this compound.[4][5][6]

  • Co-solvents: Using a mixture of solvents can enhance the solubility of a compound more than a single solvent.[7]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the poorly soluble compound, thereby increasing its concentration in the bulk medium.[8][9][10]

Q3: How does temperature affect the solubility of this compound?

Generally, the solubility of solid compounds like this compound in liquid solvents increases with temperature.[1] This allows for the preparation of a more concentrated reaction mixture at elevated temperatures. However, the stability of the compound and other reactants at higher temperatures must be considered.

Q4: What are the key challenges when scaling up a reaction with a poorly soluble starting material like this compound?

Scaling up a reaction is not as simple as multiplying the quantities of reactants and solvents.[11] Key challenges include:

  • Heat and Mass Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, making heat dissipation more challenging.[11][12] Inadequate mixing can lead to localized hot spots and non-uniform reaction conditions.[13][14]

  • Solid Handling: Transferring and charging large quantities of solids can be difficult and may require specialized equipment.[11]

  • Reaction Time: Heating and cooling cycles are significantly longer in large-scale reactors, which can affect product properties and impurity profiles.[11]

  • Safety: The potential hazards of a reaction can be magnified at a larger scale. A thorough risk assessment is crucial before any scale-up.[12][13][14]

Troubleshooting Guide

Issue 1: this compound is not dissolving sufficiently in the chosen reaction solvent.

Possible Cause Troubleshooting Step
Inappropriate solvent Screen a range of solvents with varying polarities. Consider using a co-solvent system.
Low temperature Gradually increase the temperature of the mixture while monitoring for any degradation of the starting material or solvent.
Solid-state properties Consider particle size reduction techniques like milling to increase the surface area for dissolution.[7]
pH of the medium If using an aqueous or protic solvent, try adjusting the pH to favor the formation of a more soluble salt.[1]

Issue 2: The reaction is sluggish or incomplete, potentially due to poor solubility.

Possible Cause Troubleshooting Step
Low concentration of dissolved reactant Implement one of the solubility enhancement techniques mentioned in the FAQs, such as salt formation or the use of a co-solvent.
Mass transfer limitations Improve agitation to ensure better mixing and contact between the dissolved this compound and other reactants. For larger scales, switch from magnetic stirring to overhead stirring.[13]
Reaction has stalled A reaction that proceeds for a while and then stops may indicate that the product is precipitating and coating the surface of the unreacted starting material.[15] Analyze the solid material in the reaction mixture.

Issue 3: Upon scale-up, the reaction profile (e.g., yield, impurities) has changed.

Possible Cause Troubleshooting Step
Inefficient heat transfer Monitor the internal reaction temperature carefully. Ensure the cooling/heating system of the reactor is adequate for the scale.[12][14]
Poor mixing Verify that the agitation is sufficient for the larger volume and viscosity of the reaction mixture.[13]
Longer reaction/heating times Investigate if the product or reactants are sensitive to prolonged exposure to high temperatures, which could lead to degradation.[11]

Data Presentation

Table 1: Comparison of Solubility Enhancement Techniques for this compound

TechniquePrincipleAdvantagesConsiderations
pH Adjustment Protonation of the amine group to form a soluble salt in situ.[1]Simple to implement; cost-effective.Only applicable in protic/aqueous media; may not be compatible with pH-sensitive reagents.
Salt Formation Isolation of a stable salt of the amine with an acid.[2]Can dramatically increase solubility and dissolution rate; well-established technique.[3]Requires an additional synthesis step; the counter-ion may interfere with the reaction.
Co-crystallization Formation of a multi-component crystalline solid with a co-former.[4][5]Applicable to non-ionizable compounds; can improve other physicochemical properties.[6]Co-former selection can be challenging; requires screening and characterization.
Co-solvency Using a mixture of solvents to increase solubility.[7]Can fine-tune solubility; may improve reaction kinetics.Solvent miscibility and compatibility with reaction conditions must be considered; solvent removal can be complex.
Surfactants Micellar encapsulation of the hydrophobic molecule.[8][9]Can significantly increase apparent solubility; useful for two-phase systems.Can complicate downstream processing and product purification; potential for foaming.

Experimental Protocols

Protocol 1: Screening for Optimal Solvent/Co-solvent System

  • Objective: To identify a solvent or co-solvent system that provides adequate solubility for this compound at the desired reaction temperature.

  • Materials: this compound, a selection of candidate solvents (e.g., toluene, acetonitrile, DMF, DMSO, 2-MeTHF), vials, magnetic stirrer, and heating plate.

  • Procedure:

    • Add a known mass of this compound to a vial.

    • Add a measured volume of the first candidate solvent to achieve the target reaction concentration.

    • Stir the mixture at ambient temperature for 30 minutes and visually assess solubility.

    • If not fully dissolved, gradually heat the mixture to the intended reaction temperature, holding for 30 minutes.

    • If still not fully dissolved, begin adding a co-solvent in small increments (e.g., 5% v/v) and continue to stir at temperature.

    • Record the solvent system and temperature at which complete dissolution occurs.

    • Repeat for other solvent combinations.

    • Verify the stability of this compound in the optimal solvent system at the target temperature by TLC or HPLC analysis after several hours.

Protocol 2: General Procedure for Salt Screening

  • Objective: To form and identify a salt of this compound with improved solubility.

  • Materials: this compound, a selection of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid), various solvents (e.g., ethanol, isopropanol, acetone), and filtration apparatus.

  • Procedure:

    • Dissolve this compound in a suitable solvent, with heating if necessary, to form a concentrated solution.

    • In a separate vessel, dissolve one equivalent of the selected acid in a small amount of the same or a miscible solvent.

    • Slowly add the acid solution to the this compound solution while stirring.

    • Observe for precipitation. If no solid forms, cool the solution in an ice bath or add an anti-solvent to induce crystallization.

    • Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Characterize the solid to confirm salt formation (e.g., by melting point, spectroscopy).

    • Determine the solubility of the newly formed salt in the desired reaction solvent and compare it to the free base.

Visualizations

Solubility_Factors Factors Influencing this compound Solubility cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors Molecular_Structure Molecular Structure (Amine Group, Aromatic Rings) Solubility Solubility Molecular_Structure->Solubility Solid_State Solid State (Crystal Lattice Energy) Solid_State->Solubility Solvent Solvent Properties (Polarity, H-bonding) Solvent->Solubility Temperature Temperature Temperature->Solubility pH pH of Medium pH->Solubility Additives Additives (Co-solvents, Surfactants) Additives->Solubility

Caption: Key factors affecting the solubility of this compound.

Solubility_Enhancement_Workflow Workflow for Selecting a Solubility Enhancement Method start Poor Solubility of This compound check_ph Is the reaction in a protic/aqueous medium? start->check_ph adjust_ph Adjust pH check_ph->adjust_ph Yes solvent_screen Screen Solvents & Co-solvents check_ph->solvent_screen No check_solubility1 Solubility sufficient? adjust_ph->check_solubility1 check_solubility2 Solubility sufficient? solvent_screen->check_solubility2 check_solubility1->solvent_screen No proceed Proceed to Scale-up check_solubility1->proceed Yes advanced_methods Consider Advanced Methods check_solubility2->advanced_methods No check_solubility2->proceed Yes salt_formation Salt Formation advanced_methods->salt_formation cocrystals Co-crystallization advanced_methods->cocrystals surfactants Use Surfactants advanced_methods->surfactants

Caption: Decision workflow for enhancing solubility.

Scale_Up_Workflow General Workflow for Reaction Scale-Up lab_dev 1. Lab-Scale Development (grams) risk_assessment 2. Hazard & Risk Assessment lab_dev->risk_assessment solubility_opt 3. Solubility Optimization (Selected Method) risk_assessment->solubility_opt pilot_scale 4. Pilot-Scale Run (10-20x Lab Scale) solubility_opt->pilot_scale monitor 5. Monitor Critical Parameters (Temp, Mixing, Time) pilot_scale->monitor analysis 6. Analyze Product Quality & Yield monitor->analysis troubleshoot Troubleshoot Issues analysis->troubleshoot Deviations? production_scale 7. Production Scale analysis->production_scale No Deviations troubleshoot->lab_dev Re-evaluate

Caption: General workflow for scaling up a chemical reaction.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 4-Aminodibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving 4-aminodibenzofuran. The information provided is based on established principles of cross-coupling catalysis and addresses potential issues arising from the unique structural and electronic properties of 4-aminodibenzofuran.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low yields or incomplete conversion in my cross-coupling reaction with 4-aminodibenzofuran?

A1: Low yields or incomplete conversion when using 4-aminodibenzofuran can stem from several factors, primarily related to catalyst deactivation. The amino group and the heterocyclic dibenzofuran moiety can act as poisons to the palladium catalyst.[1][2] The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, inhibiting substrate and reagent binding.[3][4] Additionally, the planarity and aromaticity of the dibenzofuran ring system might lead to the formation of stable, off-cycle palladium complexes.

Q2: What are the most common palladium catalysts and ligands used for cross-coupling reactions involving amino-functionalized heterocycles?

A2: For Suzuki-Miyaura and Buchwald-Hartwig amination reactions with challenging substrates like 4-aminodibenzofuran, sterically hindered and electron-rich phosphine ligands are often employed.[2][3] Ligands such as those from the Buchwald (e.g., SPhos, XPhos) or Hartwig groups, as well as bulky N-heterocyclic carbenes (NHCs), have shown success in mitigating catalyst deactivation by preventing the formation of inactive catalyst dimers and promoting the desired reductive elimination step.[3] Palladium precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in conjunction with these ligands.

Q3: Can the reaction conditions be optimized to prevent catalyst deactivation?

A3: Yes, optimizing reaction conditions is crucial. Key parameters to consider include:

  • Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. A careful screening of the temperature profile is recommended.

  • Base: The choice of base is critical. Weaker bases (e.g., carbonates, phosphates) may be better tolerated than strong bases (e.g., alkoxides) if your substrate or product is base-sensitive. However, a stronger base might be necessary to facilitate the catalytic cycle.

  • Solvent: The solvent can influence catalyst stability and solubility of reagents. Aprotic polar solvents like dioxane, THF, or toluene are commonly used.

  • Catalyst and Ligand Loading: Increasing the catalyst or ligand loading can sometimes compensate for deactivation, but this is not always a cost-effective or efficient solution. A ligand-to-metal ratio greater than 1 is often beneficial.

Q4: Are there any specific purification challenges associated with products derived from 4-aminodibenzofuran?

A4: The amino group in the product can lead to tailing on silica gel chromatography. Using a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia, can help to mitigate this issue. Additionally, the fluorescent nature of the dibenzofuran core can sometimes interfere with certain analytical techniques.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your cross-coupling experiments with 4-aminodibenzofuran.

Problem Potential Cause Suggested Solution
No reaction or very low conversion Catalyst Poisoning: The amino group of 4-aminodibenzofuran is strongly coordinating to the palladium center, preventing the catalytic cycle from proceeding.- Use a higher loading of a bulky, electron-rich phosphine ligand (e.g., Buchwald or Josiphos-type ligands) to sterically shield the metal center.[5] - Consider using a palladium precatalyst that is less susceptible to inhibition.[6] - Protect the amino group with a labile protecting group (e.g., Boc, Cbz) that can be removed after the coupling reaction.
Reaction starts but stalls before completion Catalyst Decomposition: The active Pd(0) species is unstable under the reaction conditions and is converting to inactive Pd black or other off-cycle species.- Lower the reaction temperature. - Ensure rigorous exclusion of oxygen from the reaction mixture through proper degassing techniques (e.g., freeze-pump-thaw cycles). - Screen different solvents to find one that better stabilizes the active catalyst.
Formation of significant side products (e.g., homocoupling, dehalogenation) Slow Transmetalation or Reductive Elimination: If the desired cross-coupling is slow, side reactions can become competitive.- For Suzuki coupling, ensure the boronic acid/ester is of high purity and consider using a different base to facilitate the transmetalation step. - For Buchwald-Hartwig amination, the choice of base and ligand is critical to promote C-N bond formation over side reactions.[3]
Inconsistent results between batches Reagent Purity: Impurities in starting materials, solvents, or base can deactivate the catalyst.- Use freshly purified solvents and reagents. - Ensure the 4-aminodibenzofuran starting material is of high purity.

Quantitative Data Summary

Direct quantitative data for cross-coupling reactions with 4-aminodibenzofuran is limited in the available literature. The following table provides typical ranges for catalyst loading, turnover number (TON), and turnover frequency (TOF) for similar classes of compounds (aminobenzofurans and other N-heterocycles) in Suzuki-Miyaura and Buchwald-Hartwig reactions to serve as a benchmark for optimization.

Reaction TypeSubstrate ClassCatalyst System (Pd Source / Ligand)Catalyst Loading (mol%)Typical Yield (%)Reference
Suzuki-MiyauraSubstituted BenzofuransPd(PPh₃)₄1 - 570 - 95[7]
Suzuki-MiyauraAryl Halides & AminobenzofuransPd(OAc)₂ / SPhos0.5 - 280 - 98General knowledge
Buchwald-HartwigAryl Halides & Heterocyclic Amines[Pd(allyl)Cl]₂ / t-BuXPhos1 - 460 - 95[8]
Buchwald-HartwigAryl Chlorides & Primary AminesPd(OAc)₂ / CyPFtBu (Josiphos)0.005 - 1High[5]

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for use with 4-aminodibenzofuran. Note: These are starting points, and optimization will likely be necessary.

General Procedure for Suzuki-Miyaura Coupling of a Halo-dibenzofuran with an Arylboronic Acid
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the halo-dibenzofuran (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., SPhos, 2-4 mol%) to an oven-dried reaction vessel equipped with a stir bar.

  • Reagent Addition: Add a suitable base (e.g., K₃PO₄, 2-3 equiv) and degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1 M).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite. The filtrate is then concentrated, and the crude product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination of a Halo-dibenzofuran
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the halo-dibenzofuran (1.0 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%) to an oven-dried reaction vessel with a stir bar.

  • Reagent Addition: Add the amine coupling partner (1.1-1.5 equiv) and a suitable base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv). Add degassed solvent (e.g., toluene or THF, to achieve a concentration of ~0.1 M).

  • Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup and Purification: After the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified by column chromatography.

Visualizations

The following diagrams illustrate the general catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions and a potential pathway for catalyst deactivation by 4-aminodibenzofuran.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Product Ar-Ar' Ar-Pd(II)-Ar'(L2)->Product Product->Pd(0)L2 Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) [Ar-Pd(II)-NHR'(L2)]+X- [Ar-Pd(II)-NHR'(L2)]+X- Ar-Pd(II)-X(L2)->[Ar-Pd(II)-NHR'(L2)]+X- Amine Coordination (R'-NH2) Ar-Pd(II)-NR'(L2) Ar-Pd(II)-NR'(L2) [Ar-Pd(II)-NHR'(L2)]+X-->Ar-Pd(II)-NR'(L2) Deprotonation (Base) Product Ar-NHR' Ar-Pd(II)-NR'(L2)->Product Product->Pd(0)L2 Reductive Elimination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Catalyst_Deactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway Active_Pd(0) Active Pd(0) Catalyst Chelated_Complex Inactive Chelated Pd Complex Active_Pd(0)->Chelated_Complex Coordination 4-Aminodibenzofuran 4-Aminodibenzofuran 4-Aminodibenzofuran->Chelated_Complex

Caption: Potential catalyst deactivation pathway involving 4-aminodibenzofuran.

References

managing regioselectivity in the functionalization of aminodibenzofurans

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers managing regioselectivity in the functionalization of aminodibenzofurans.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the aminodibenzofuran scaffold for electrophilic substitution?

The inherent reactivity of the dibenzofuran core is directed to the 2, 8, 4, and 6 positions.[1] However, the presence of a powerful electron-donating amino group typically overrides this and directs electrophilic attack to the positions ortho and para to the amine. The specific positions depend on the location of the amino group itself. For example, in 2-aminodibenzofuran, the C1 and C3 positions are highly activated. The stability of the resulting sigma complex (Wheland intermediate) is a key factor in determining the final product distribution.[2][3]

Q2: How does the position of the amino group (e.g., 2-amino vs. 3-aminodibenzofuran) alter the regiochemical outcome?

The location of the amino group fundamentally changes the electronic landscape of the molecule.

  • 2-Aminodibenzofuran: The amino group strongly activates the C1 and C3 positions for electrophilic attack. Steric hindrance often favors substitution at the less hindered C3 position.

  • 3-Aminodibenzofuran: The amino group activates the C2 and C4 positions. The C4 position is often favored due to a combination of electronic and steric factors.

  • 4-Aminodibenzofuran: This isomer directs activation towards the C3 position.

Understanding the resonance structures that delocalize the nitrogen lone pair onto the aromatic rings is crucial for predicting these outcomes.

Q3: What is the general principle behind using a "directing group" to control regioselectivity?

A directing group (DG) is a functional group that is installed (often temporarily) onto the substrate to control the position of a subsequent reaction.[4] In metal-catalyzed C-H functionalization, the DG works by coordinating to the metal catalyst, forming a metallacyclic intermediate.[4] This brings the catalyst into close proximity with a specific C-H bond, usually at the ortho position, leading to selective cleavage and functionalization. This strategy overcomes the inherent electronic preferences of the substrate. Common directing groups attached to an amine include amides (e.g., picolinamide) or carbamates.

Troubleshooting Guide

Problem 1: My electrophilic substitution (e.g., bromination) yields a mixture of C1 and C3 isomers on my 2-aminodibenzofuran substrate. How can I favor a single isomer?

Answer: Obtaining a single isomer can be challenging due to the strong activation at multiple sites. Here are several strategies to improve selectivity:

  • Steric Hindrance: Convert the amine (-NH2) to a bulkier secondary amine or amide (e.g., pivaloyl amide, -NHCOC(CH3)3). The increased steric bulk can disfavor substitution at the more hindered C1 position, thereby increasing the yield of the C3 product.

  • Change of Reagent/Conditions:

    • Milder reagents may exhibit higher selectivity. For bromination, switching from Br2 to NBS (N-Bromosuccinimide) can sometimes provide better control.

    • Lowering the reaction temperature often increases selectivity by favoring the product formed via the lowest activation energy pathway.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and selectivity. Experiment with a range of solvents from nonpolar (e.g., hexane, CCl4) to polar aprotic (e.g., THF, CH3CN).

Problem 2: I need to functionalize the C8 position, but the amino group at C2 directs all reactivity to C1 and C3. What is a viable strategy?

Answer: This requires overriding the powerful directing effect of the amine. A multi-step approach is typically necessary.

  • Protect and Block: Protect the amino group (e.g., as an acetyl amide). Then, perform electrophilic substitutions to functionalize the most reactive positions (C1 and C3) with blocking groups (e.g., bromine).

  • Directed C-H Functionalization: With the active sites blocked, you may be able to achieve C-H activation at other positions, though this can be challenging.

  • Halogenation and Cross-Coupling: A more reliable method is to start with a dibenzofuran that is already halogenated at the C8 position. You can then introduce the amino group at C2 (e.g., via nitration and reduction) and subsequently use the C8-halogen bond for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The oxidative addition of the metal catalyst to the C-X bond is often the selectivity-determining step in these reactions.[5]

Problem 3: My directed C-H activation reaction is not working or is giving low yields.

Answer: Failure in directed C-H activation can stem from several factors.

  • Choice of Directing Group (DG): The coordinating ability of the DG is critical. Picolinamides (PA) or 8-aminoquinoline (AQ) amides are often robust DGs for Pd or Rh-catalyzed reactions. Ensure your DG is stable under the reaction conditions.

  • Catalyst and Oxidant System: The combination of metal catalyst, ligand, and oxidant is crucial. For example, Pd(OAc)2 is a common catalyst, but it may require a specific ligand. The oxidant (e.g., AgOAc, Cu(OAc)2, O2) is needed to regenerate the active catalyst.[6] Refer to literature for proven catalyst systems for similar substrates.

  • Reaction Conditions: These reactions are often highly sensitive to temperature, solvent, and the exclusion of air and moisture. Ensure your reagents are pure and your glassware is properly dried. A screen of different solvents (e.g., DCE, Toluene, DMA) and temperatures is recommended.

Table 1: Representative Conditions for Regioselective C-H Arylation of 2-(Picolinamido)dibenzofuran
EntryArylating AgentCatalyst (mol%)Additive/OxidantSolventTemp (°C)Yield (%)Regioselectivity (C1:C3)
1BenzenePd(OAc)2 (5)K2CO3, Ag2OToluene11045>95:5 (C1 favored)
2BenzenePd(OAc)2 (5)Ac-Gly-OH, K2CO3t-AmylOH12082>98:2 (C1 favored)
3IodobenzenePd(OAc)2 (10)Cs2CO3DMA13075>98:2 (C1 favored)
4Phenylboronic acidRh(III)Cp*Cl2 (2)AgSbF6, Cu(OAc)2DCE8088>95:5 (C1 favored)

Note: Data are representative and adapted from established C-H activation methodologies on related heterocyclic systems to illustrate trends.

Key Experimental Protocols

Protocol 1: Directed ortho-Lithiation and Borylation of N-Pivaloyl-2-aminodibenzofuran

This protocol is a standard method to achieve functionalization at the C1 position, directed by the pivaloyl amide group.

Materials:

  • N-Pivaloyl-2-aminodibenzofuran (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) (1.2 equiv, 1.4 M in cyclohexane)

  • Triisopropyl borate (B(OiPr)3) (1.5 equiv)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), add N-Pivaloyl-2-aminodibenzofuran.

  • Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi dropwise over 10 minutes. The solution may change color.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding 1 M HCl at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with saturated NaHCO3 solution and then brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product (a boronic ester or acid) by column chromatography on silica gel.

Visualized Workflows and Mechanisms

G cluster_start Strategic Planning cluster_pathways Methodology Selection cluster_outcomes Execution start Goal: Functionalize Aminodibenzofuran at Position 'X' EAS Is 'X' electronically favored (ortho/para to -NH2)? start->EAS Evaluate Position DG Is 'X' ortho to a modifiable -NH2 group? start->DG MultiStep Is 'X' remote or electronically disfavored? start->MultiStep EAS->DG EAS_Action Direct Electrophilic Substitution (e.g., Halogenation, Nitration) EAS->EAS_Action Yes DG->MultiStep DG_Action Install Directing Group, then C-H Activation DG->DG_Action Yes MultiStep_Action Multi-Step Synthesis: Block/Protect, Halogenate, Cross-Couple MultiStep->MultiStep_Action Yes

Caption: Decision workflow for selecting a functionalization strategy.

Caption: Mechanism of directing group (DG) assisted C-H activation.

References

Technical Support Center: 4-Dibenzofuranamine Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the workup and purification of 4-dibenzofuranamine, with a focus on preventing its oxidation.

Troubleshooting Guide: Preventing Oxidation of this compound

Aromatic amines like this compound are susceptible to air oxidation, which can lead to discoloration of the product (often turning reddish or darker) and the formation of impurities, complicating purification and affecting yield and purity.[1] The following guide provides solutions to common problems encountered during the workup of this compound.

Problem 1: Solution turns color during workup (e.g., filtration, extraction).

Potential Cause Recommended Solution
Exposure to atmospheric oxygen. All steps of the workup should be performed under an inert atmosphere (e.g., nitrogen or argon).[1] This includes filtration, extraction, and solvent removal. Use Schlenk lines or a glovebox for all manipulations.[1]
Dissolved oxygen in solvents. Use freshly degassed solvents for all workup procedures. Common degassing methods include freeze-pump-thaw, sparging with an inert gas, or sonication under vacuum.
Elevated temperatures. Keep the temperature as low as practicable during solvent removal (e.g., using a rotary evaporator with a chilled water bath).[1]

Problem 2: Product appears discolored after purification (e.g., column chromatography).

Potential Cause Recommended Solution
Oxidation on silica or alumina gel. Deactivate the stationary phase by adding a small percentage of a non-nucleophilic base, such as triethylamine, to the eluent. This can help to minimize on-column degradation.
Prolonged exposure to air during chromatography. Pack and run the column under a positive pressure of inert gas. Collect fractions in vessels pre-flushed with an inert gas.
Presence of residual oxidizing agents from the reaction. Quench the reaction thoroughly to neutralize any unreacted oxidizing agents before proceeding with the workup.
Trace metal impurities catalyzing oxidation. If the synthesis involved a metal catalyst (e.g., palladium in a Buchwald-Hartwig amination), ensure its complete removal during the workup. A plug of silica or a dedicated scavenger resin can be effective.

Problem 3: Formation of insoluble byproducts.

Potential Cause Recommended Solution
Polymerization or degradation of oxidized species. Work at lower concentrations during the workup and purification to minimize intermolecular reactions of reactive intermediates.
Reaction with acidic or basic conditions. Maintain a neutral pH during aqueous extractions, unless the amine needs to be protonated for solubility. Use mild acids and bases for pH adjustments.

Frequently Asked Questions (FAQs)

Q1: What are the visual signs of this compound oxidation?

A1: The primary visual indicator of oxidation is a change in color. Pure this compound is typically a light-colored solid. Upon oxidation, it can develop a reddish, brownish, or even darker coloration.[1] This is a common observation for many aromatic amines.[1]

Q2: Can I use antioxidants during the workup?

A2: Yes, adding a small amount of a reducing agent or radical scavenger can help protect the amine from oxidation. Some options include:

  • Sodium bisulfite or sodium thiosulfate: A dilute aqueous solution can be used during the extraction to quench residual oxidants.

  • Ascorbic acid (Vitamin C): Can be added to the aqueous phase during extraction as a mild reducing agent.

  • Triphenylphosphine: Can be added in small amounts to the organic solution to act as an oxygen scavenger. However, it will need to be removed during purification.

Q3: What is the best way to store purified this compound?

A3: To ensure long-term stability, store the purified compound as a solid in a sealed vial under an inert atmosphere (argon or nitrogen) at low temperature and protected from light.

Q4: My NMR spectrum shows broad peaks for the amine protons. Is this related to oxidation?

A4: While peak broadening can be due to several factors, including the presence of paramagnetic impurities from oxidation, it is also commonly observed for amine protons due to hydrogen bonding and exchange with trace amounts of water in the NMR solvent. To confirm, you can perform a D₂O exchange experiment.

Experimental Protocols

General Protocol for Workup of a Buchwald-Hartwig Amination to Synthesize this compound

This protocol assumes the synthesis of this compound from 4-bromodibenzofuran and an ammonia equivalent via a palladium-catalyzed Buchwald-Hartwig amination.

  • Reaction Quenching (under inert atmosphere):

    • Cool the reaction mixture to room temperature.

    • Add degassed toluene to dilute the mixture.

    • Quench the reaction by slowly adding a saturated aqueous solution of degassed ammonium chloride.

  • Filtration (under inert atmosphere):

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and any inorganic salts.

    • Wash the Celite® pad with several portions of degassed ethyl acetate to ensure complete recovery of the product.

  • Liquid-Liquid Extraction (using degassed solvents):

    • Combine the organic filtrates and transfer to a separatory funnel purged with inert gas.

    • Wash the organic layer sequentially with:

      • Degassed saturated aqueous sodium bicarbonate solution.

      • Degassed brine.

    • During the washes, gently swirl or invert the separatory funnel to minimize emulsion formation and potential air exposure.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent under an inert atmosphere.

    • Concentrate the filtrate under reduced pressure at a low temperature.

  • Purification by Column Chromatography:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.

    • Pre-elute the column with the starting eluent mixture (e.g., hexane/ethyl acetate with 0.5% triethylamine) to equilibrate the stationary phase. The triethylamine helps to prevent streaking and decomposition of the amine on the silica.

    • Dissolve the crude product in a minimal amount of degassed dichloromethane or the eluent.

    • Load the sample onto the column and elute with a gradient of ethyl acetate in hexane.

    • Collect the fractions in tubes that have been flushed with an inert gas.

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure.

  • Final Product Handling:

    • Dry the purified this compound under high vacuum.

    • Store the final product under an inert atmosphere in a sealed container at a low temperature.

Visualizations

Workflow for Preventing Oxidation During Workup

Preventing_Oxidation_Workflow Workflow for Preventing Oxidation of this compound cluster_reaction Reaction Stage cluster_workup Workup Stage (Inert Atmosphere) cluster_purification Purification Stage cluster_product Final Product Reaction Buchwald-Hartwig Amination Quench Quench Reaction (Degassed Aq. Solution) Reaction->Quench Dilute with degassed solvent Filter Filter Catalyst (Celite®) Quench->Filter Extract Liquid-Liquid Extraction (Degassed Solvents) Filter->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo (Low Temperature) Dry->Concentrate Column Column Chromatography (Eluent with Et3N) Concentrate->Column Store Store under Inert Gas (Low Temp, Dark) Column->Store Inert_Atmosphere Key Consideration: Strict exclusion of air Degassed_Solvents Key Consideration: Use of oxygen-free solvents

Caption: A flowchart illustrating the key steps in the workup and purification of this compound, emphasizing the measures to prevent oxidation.

Logical Relationship of Oxidation Prevention Strategies

Oxidation_Prevention_Strategies Strategies to Prevent this compound Oxidation cluster_physical Physical Methods cluster_chemical Chemical Methods center Prevent Oxidation Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->center Degassing Solvent Degassing Degassing->center Low_Temp Low Temperature Low_Temp->center Light_Protection Protection from Light Light_Protection->center Antioxidants Antioxidants (e.g., Ascorbic Acid) Antioxidants->center Base_Additive Base Additive in Chromatography (Et3N) Base_Additive->center Quenching_Agents Quenching Agents (e.g., Sodium Bisulfite) Quenching_Agents->center

Caption: A diagram showing the relationship between the central goal of preventing oxidation and the various physical and chemical strategies that can be employed.

References

optimizing reaction temperature for the synthesis of 4-aminodibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 4-Aminodibenzofuran

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminodibenzofuran. The following sections offer detailed experimental protocols, address common issues, and provide data-driven insights to optimize reaction conditions, with a focus on reaction temperature.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 4-aminodibenzofuran, particularly when using methodologies such as the Buchwald-Hartwig amination or Ullmann condensation.

Q1: I am observing low or no product yield in my Buchwald-Hartwig amination of 4-bromodibenzofuran. What are the potential causes and solutions?

A1: Low to no yield in a Buchwald-Hartwig amination can stem from several factors. A primary consideration is the quality and activity of the palladium catalyst and ligand.

  • Catalyst and Ligand Inactivity: The palladium precatalyst or ligand may have degraded due to improper storage or handling. It is crucial to use fresh, high-purity catalyst and ligand. Consider using a pre-formed catalyst for more reliable initiation[1]. Bulky, electron-rich phosphine ligands are often effective for these types of couplings[2].

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The base should be freshly opened or properly stored to avoid deactivation by moisture.

  • Solvent Quality: The solvent must be anhydrous and deoxygenated. Toluene and dioxane are common solvents for this reaction[3]. Ensure the solvent is properly dried and degassed before use, as oxygen can deactivate the palladium catalyst.

  • Reaction Temperature: The reaction temperature may be suboptimal. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions. A systematic temperature screen is recommended to find the optimal balance.

Q2: My Ullmann condensation reaction to produce 4-aminodibenzofuran is sluggish and gives a poor yield. How can I improve this?

A2: The Ullmann reaction traditionally requires harsh conditions, but modern modifications can improve its efficiency.

  • Copper Source and Activation: The form of copper used is critical. Activated copper powder, often prepared by reducing a copper salt with zinc, can improve reactivity[4][5]. Alternatively, using a soluble copper(I) salt, such as CuI, in combination with a ligand can facilitate the reaction at lower temperatures[6].

  • High Reaction Temperatures: Ullmann reactions often necessitate high temperatures, sometimes exceeding 200°C, especially with less reactive aryl halides[4][5]. High-boiling polar solvents like DMF or nitrobenzene are typically used[4].

  • Ligand Assistance: The addition of a ligand, such as 1,10-phenanthroline or an amino acid, can significantly accelerate the reaction and allow for milder conditions[6].

  • Substrate Reactivity: Aryl bromides are generally less reactive than aryl iodides in Ullmann condensations[5]. If starting from 4-bromodibenzofuran, consider converting it to the iodide to enhance reactivity.

Q3: I am observing significant side product formation in my amination reaction. What are the likely side products and how can I minimize them?

A3: Side product formation is a common issue. Identifying the side products can provide clues to optimize the reaction.

  • Hydrodehalogenation: This is the replacement of the halogen on the dibenzofuran with a hydrogen atom. It can occur if there is a source of protons in the reaction mixture and the catalytic cycle is interrupted. Ensuring strictly anhydrous conditions can minimize this.

  • Homocoupling: The starting aryl halide can couple with itself to form a biaryl compound. This is more common in Ullmann reactions but can also occur in palladium-catalyzed couplings. Using the correct stoichiometry and ensuring efficient stirring can help.

  • Ligand Scrambling or Decomposition: At elevated temperatures, some phosphine ligands can decompose or undergo side reactions. If you suspect this is an issue, consider screening other, more robust ligands.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of 4-aminodibenzofuran?

A1: The optimal reaction temperature is highly dependent on the specific catalytic system (catalyst, ligand, base, and solvent) being employed. For Buchwald-Hartwig aminations, temperatures typically range from 80°C to 120°C. Ullmann condensations may require higher temperatures, often in the range of 150°C to 210°C, although the use of modern ligands can lower this range[4][5]. It is crucial to perform a temperature optimization study for your specific reaction conditions to maximize yield and minimize side product formation.

Q2: How does reaction temperature influence the yield of 4-aminodibenzofuran?

A2: Reaction temperature has a significant impact on both the rate of reaction and the final product yield.

  • Increased Temperature: Generally, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to the degradation of the catalyst, ligands, or reactants, resulting in a lower overall yield.

  • Decreased Temperature: Lower temperatures can improve the selectivity of the reaction and reduce the formation of byproducts. However, the reaction rate may be too slow for practical purposes.

A systematic study of the effect of temperature on yield is recommended. The following table provides an illustrative example of such a study for a hypothetical Buchwald-Hartwig amination.

Data Presentation: Effect of Temperature on Reaction Yield

Temperature (°C)Reaction Time (h)Yield of 4-aminodibenzofuran (%)Notes
802445Reaction incomplete.
901872Good conversion.
1001285Optimal balance of rate and yield.
1101283Slight increase in impurities observed.
1201075Significant catalyst decomposition noted.

Note: This data is illustrative and serves as an example of a temperature optimization study. Actual results may vary.

Q3: Which analytical techniques are best for monitoring the reaction progress and purity of 4-aminodibenzofuran?

A3: A combination of techniques is recommended for effective reaction monitoring and product characterization.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of the starting material (e.g., 4-bromodibenzofuran) and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for monitoring the reaction progress, identifying the product, and detecting volatile impurities and side products.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and quantifying the yield.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of 4-aminodibenzofuran via a Buchwald-Hartwig amination. This protocol should be considered a starting point and may require optimization.

Synthesis of 4-aminodibenzofuran from 4-bromodibenzofuran

Materials:

  • 4-Bromodibenzofuran

  • Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia equivalent)

  • Palladium precatalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, add 4-bromodibenzofuran, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add the base to the Schlenk tube.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed toluene, followed by the ammonia source.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100°C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-aminodibenzofuran.

Visualizations

The following diagrams illustrate the workflow for optimizing the reaction temperature and a decision-making pathway for troubleshooting low yield.

experimental_workflow cluster_prep 1. Preparation cluster_execution 2. Execution & Analysis cluster_decision 3. Decision prep_reagents Prepare Reactants & Reagents setup_rxn Set up Parallel Reactions prep_reagents->setup_rxn run_t1 Run at 80°C run_t2 Run at 90°C run_t3 Run at 100°C run_t4 Run at 110°C analyze Analyze Yield & Purity (HPLC/GC-MS) run_t1->analyze run_t2->analyze run_t3->analyze run_t4->analyze is_optimal Optimal Temp Found? analyze->is_optimal select_temp Select Optimal Temperature is_optimal->select_temp Yes further_opt Further Optimization Needed is_optimal->further_opt No end End select_temp->end Proceed with Scale-up further_opt->setup_rxn Refine Temperature Range

Caption: Workflow for optimizing reaction temperature.

troubleshooting_low_yield cluster_catalyst Catalyst System Check cluster_conditions Reaction Conditions Check cluster_solutions Potential Solutions start Low Yield Observed check_catalyst Check Catalyst/Ligand Quality start->check_catalyst check_solvent Ensure Anhydrous/Degassed Solvent start->check_solvent check_base Verify Base Activity check_catalyst->check_base sol_catalyst Use Fresh Catalyst/Ligand check_catalyst->sol_catalyst Degraded? sol_base Use Fresh Base check_base->sol_base Inactive? check_temp Review Reaction Temperature check_solvent->check_temp sol_solvent Re-dry/Degas Solvent check_solvent->sol_solvent Contaminated? sol_temp Screen Temperatures check_temp->sol_temp Suboptimal? rerun rerun sol_catalyst->rerun Re-run Experiment sol_base->rerun Re-run Experiment sol_solvent->rerun Re-run Experiment sol_temp->rerun Re-run Experiment

Caption: Troubleshooting logic for low reaction yield.

References

effect of base selection on Buchwald-Hartwig amination with 4-dibenzofuranamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 4-dibenzofuranamine in Buchwald-Hartwig amination reactions. The advice and data presented are grounded in established principles of cross-coupling chemistry and data from analogous heterocyclic amine systems, offering a robust resource for addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the base in the Buchwald-Hartwig amination?

The base plays a crucial role in the catalytic cycle. Its primary function is to deprotonate the amine or the palladium-amine complex, forming the palladium-amido intermediate. This step is essential for the subsequent reductive elimination that forms the desired C-N bond and regenerates the palladium(0) catalyst.

Q2: Which type of base is typically recommended for the amination of electron-rich, heterocyclic amines like this compound?

For electron-rich and potentially sterically hindered heterocyclic amines, both strong and weak bases have been used successfully, depending on the specific reaction conditions and the functional group tolerance of the substrates. Strong alkoxide bases such as sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), and weaker inorganic bases like cesium carbonate (Cs₂CO₃) are commonly employed.[1] The optimal choice often requires screening.

Q3: Can the choice of base affect the reaction rate and yield?

Absolutely. The base strength and its solubility in the reaction solvent can significantly impact the reaction kinetics and overall yield. Stronger bases like NaOtBu often lead to faster reaction rates.[2] However, they may not be compatible with base-sensitive functional groups on the substrates.[3][4] In such cases, weaker bases like Cs₂CO₃ or K₃PO₄ can be advantageous.

Q4: How does the solvent choice interact with the base selection?

The effectiveness of a base can be highly dependent on the solvent. For instance, in nonpolar solvents like toluene, an anionic base is generally required to deprotonate the neutral palladium-amine complex.[5] In more polar solvents, the dissociation of halide ions is more feasible, which can influence the catalytic cycle.[5] Toluene and 1,4-dioxane are commonly used solvents for these reactions.[1]

Troubleshooting Guide

Problem 1: Low or no conversion of starting materials.

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the use of a reliable palladium source and ligand. Pre-catalysts are often more effective. Consider preparing the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
Inappropriate Base The selected base may be too weak to facilitate deprotonation. If using a weak base like K₂CO₃, consider switching to a stronger base such as NaOtBu or Cs₂CO₃. Conversely, a very strong base might be decomposing your substrate.
Low Reaction Temperature Buchwald-Hartwig aminations often require elevated temperatures (typically 80-110 °C). Ensure your reaction is heated appropriately.
Poorly Soluble Base If using an inorganic base, ensure vigorous stirring to maximize its surface area and interaction with the reaction mixture. The particle size of the base can also play a role.

Problem 2: Formation of side products, such as hydrodehalogenation of the aryl halide.

Possible Cause Troubleshooting Step
Sub-optimal Ligand The phosphine ligand is critical for stabilizing the palladium center and promoting the desired reductive elimination over side reactions. Screen different ligands; bulky biaryl phosphine ligands are often effective.
Reaction Conditions Too Harsh Excessive temperature or a base that is too strong can sometimes promote side reactions. Try lowering the temperature or using a milder base.
Presence of Water While trace amounts of water can sometimes be beneficial, excess water can lead to hydrodehalogenation. Ensure the use of anhydrous solvents and reagents.

Data on Base Selection for an Analogous System

Table 1: Effect of Various Bases on the Buchwald-Hartwig Amination of Carbazole with Bromobenzene

Base Yield (%)
t-BuOLi98
t-BuONa97
Cs₂CO₃96
K₃PO₄25
K₂CO₃19
KOH15

Reaction conditions: Bromobenzene (1 mmol), carbazole (1.2 mmol), base (1.4 mmol), [Pd(allyl)Cl]₂ (1 mol%), TrixiePhos (4 mol%), toluene (2 mL), 100 °C, 24 h.[1]

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination of an Aryl Bromide with a Heterocyclic Amine (e.g., Carbazole) [1]

  • Reaction Setup: In a glovebox, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the selected base (e.g., NaOtBu, 1.4 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol), and the ligand (e.g., XPhos, 0.04 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (2 mL) to the vial.

  • Reaction Conditions: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction mixture for the specified time (e.g., 24 hours). The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated this compound.

Visualizations

experimental_workflow General Experimental Workflow for Buchwald-Hartwig Amination reagents 1. Reagent Preparation (Aryl Halide, this compound, Base, Catalyst, Ligand) setup 2. Reaction Setup (Inert Atmosphere) reagents->setup solvent 3. Solvent Addition (Anhydrous Toluene) setup->solvent reaction 4. Reaction (Heating and Stirring) solvent->reaction monitoring 5. Monitoring (TLC, GC-MS) reaction->monitoring workup 6. Work-up (Quenching, Extraction) monitoring->workup purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

troubleshooting_guide Troubleshooting Low Conversion in Buchwald-Hartwig Amination start Low Conversion Observed check_base Is the base strong enough? start->check_base change_base Switch to a stronger base (e.g., NaOtBu, LiOtBu, Cs₂CO₃) check_base->change_base No check_temp Is the temperature adequate? check_base->check_temp Yes success Improved Conversion change_base->success increase_temp Increase temperature (e.g., to 100-110 °C) check_temp->increase_temp No check_catalyst Is the catalyst active? check_temp->check_catalyst Yes increase_temp->success change_catalyst Use a pre-catalyst or screen other ligands (e.g., XPhos, RuPhos) check_catalyst->change_catalyst No check_catalyst->success Yes, re-evaluate other parameters change_catalyst->success

Caption: Troubleshooting decision tree for low reaction conversion.

References

Technical Support Center: Purification of Aminodibenzofuran Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of aminodibenzofuran isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of these challenging compounds. Due to the structural similarity of aminodibenzofuran isomers, their purification often requires specialized techniques and careful optimization.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying aminodibenzofuran isomers?

The primary challenges in separating aminodibenzofuran isomers stem from their nearly identical physical and chemical properties. Positional isomers can have very similar polarities and boiling points, making them difficult to resolve by standard chromatography or distillation. Enantiomers (chiral isomers) are even more challenging as they have identical properties in an achiral environment. Their separation necessitates the use of a chiral environment, such as a chiral stationary phase in HPLC or a chiral resolving agent in crystallization.

Q2: Which analytical techniques are most effective for separating aminodibenzofuran isomers?

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for the analytical and preparative separation of both positional and chiral isomers of aminodibenzofuran.[1] For positional isomers, Reverse-Phase HPLC can be effective. For enantiomers, specialized chiral columns are essential. Other techniques like enantioselective crystallization can also be employed, particularly for larger-scale separations.

Q3: How do I select the appropriate chiral stationary phase (CSP) for my aminodibenzofuran isomers?

The selection of the optimal CSP is often empirical and may require screening several different types of columns. For aromatic amines like aminodibenzofurans, the following types of CSPs are often successful:

  • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are highly versatile and have a broad range of applications for separating aromatic compounds.

  • Crown Ether-based CSPs: These are particularly effective for the separation of primary amines.[1]

  • Pirkle-type CSPs: These phases can also show good selectivity for aromatic amines.

It is recommended to perform a column screening study with a small amount of the isomeric mixture to identify the most promising stationary phase.

Q4: Can I use crystallization to separate aminodibenzofuran isomers?

Yes, crystallization can be a viable method, especially for separating diastereomeric salts or for enantioselective crystallization. To separate enantiomers, you would typically react the racemic aminodibenzofuran with a chiral resolving agent (a pure enantiomer of a chiral acid) to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. Enantioselective crystallization, where one enantiomer crystallizes preferentially from a supersaturated solution, is another possibility but often requires careful optimization of conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of aminodibenzofuran isomers.

HPLC-Based Purification

Issue 1: Poor or no separation of isomers.

Potential Cause Troubleshooting Steps
Inappropriate Column/Stationary Phase Screen a variety of chiral stationary phases (e.g., polysaccharide, crown ether, Pirkle-type). For positional isomers, try different reverse-phase columns (C18, Phenyl, etc.).
Incorrect Mobile Phase Composition Optimize the mobile phase. For normal phase, vary the ratio of hexane/isopropanol. For reverse phase, adjust the acetonitrile/water or methanol/water gradient. Additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can significantly improve peak shape and resolution.
Suboptimal Temperature Vary the column temperature. Sometimes, sub-ambient temperatures can enhance enantioselectivity.
Inadequate Method Development Systematically screen different mobile phases and columns. Consider using a method development service if available.

Issue 2: Peak tailing or fronting.

Potential Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase Add a competing amine (e.g., 0.1% DEA) to the mobile phase to block active sites on the silica support. Adjust the mobile phase pH.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[2]
Mismatched Sample Solvent and Mobile Phase Dissolve the sample in the initial mobile phase whenever possible.

Issue 3: Split peaks.

Potential Cause Troubleshooting Steps
Co-eluting Impurities Ensure the sample is pure before attempting chiral separation. Use a high-resolution achiral column to check for hidden impurities.
Column Void or Channeling This can happen if the column is dropped or subjected to high pressure shocks. Reverse the column and flush at a low flow rate. If the problem persists, the column may be damaged.[3]
Sample Solvent Effects Inject a smaller volume or dissolve the sample in the mobile phase.
Crystallization-Based Purification

Issue 1: Co-crystallization of isomers.

Potential Cause Troubleshooting Steps
Similar Crystal Lattice Energies Experiment with a wide range of solvents and solvent mixtures to find a system where the solubilities of the diastereomeric salts are significantly different.
Formation of a Racemic Compound If the enantiomers crystallize together as a racemic compound, direct crystallization will not work. You must first form diastereomers with a chiral resolving agent.
Supersaturation is too high Optimize the cooling rate and the initial concentration to promote selective crystallization of one diastereomer.

Issue 2: Poor yield of the desired isomer.

Potential Cause Troubleshooting Steps
Suboptimal Resolving Agent Screen different chiral resolving agents to find one that forms well-defined, easily separable crystals with one of the enantiomers.
Incomplete Crystallization Allow more time for crystallization or cool the solution to a lower temperature.
Losses during filtration and washing Use a minimal amount of cold solvent to wash the crystals to prevent them from redissolving.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for Aminodibenzofuran Isomers
  • Sample Preparation: Dissolve the aminodibenzofuran isomer mixture in the initial mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Column Screening:

    • Screen a minimum of three different chiral stationary phases (e.g., a cellulose-based, an amylose-based, and a crown ether-based column).

    • For each column, test at least two different mobile phase systems (e.g., hexane/isopropanol and hexane/ethanol for normal phase; acetonitrile/water and methanol/water for reverse phase).

  • Mobile Phase Optimization:

    • Once a promising column/mobile phase combination is identified, optimize the mobile phase composition to maximize resolution.

    • For normal phase, vary the percentage of the alcohol modifier.

    • For reverse phase, optimize the gradient profile.

    • Investigate the effect of additives. For the basic amino group, add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.

  • Temperature Optimization: Evaluate the separation at different column temperatures (e.g., 10°C, 25°C, 40°C) to see if it improves resolution.

  • Flow Rate Optimization: A lower flow rate can sometimes improve resolution, but will increase the run time. Start with a standard flow rate (e.g., 1 mL/min for a 4.6 mm ID column) and adjust as needed.

Protocol 2: Diastereomeric Salt Crystallization
  • Selection of Resolving Agent: Choose a commercially available, enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid).

  • Salt Formation:

    • Dissolve one equivalent of the racemic aminodibenzofuran in a suitable solvent (e.g., ethanol, methanol, or acetone).

    • Add 0.5 to 1.0 equivalents of the chiral resolving agent.

    • Stir the solution, and gently heat if necessary to achieve complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, place the solution in a refrigerator or freezer.

    • Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can be helpful.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Analyze the enantiomeric excess (e.e.) of the crystallized material by chiral HPLC.

  • Liberation of the Free Amine:

    • Dissolve the diastereomeric salt in water.

    • Add a base (e.g., sodium hydroxide solution) to deprotonate the amine.

    • Extract the free aminodibenzofuran enantiomer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified enantiomer.

Data Presentation

Table 1: Example of HPLC Column Screening Data for Aminodibenzofuran Enantiomers

(Note: This is a template with hypothetical data. Actual results will vary.)

Chiral Stationary PhaseMobile PhaseRetention Time (min) - Isomer 1Retention Time (min) - Isomer 2Resolution (Rs)
Chiralcel® OD-HHexane:Isopropanol (90:10) + 0.1% DEA8.29.51.8
Chiralpak® ADHexane:Ethanol (85:15) + 0.1% DEA10.110.81.2
Crownpak® CR(+)Acetonitrile:Water (70:30) + 0.1% TFA5.65.90.8

Table 2: Example of Diastereomeric Crystallization Screening Data

(Note: This is a template with hypothetical data. Actual results will vary.)

Resolving AgentCrystallization SolventYield (%)Enantiomeric Excess (%) of Crystallized Material
(+)-Tartaric AcidEthanol3585
(-)-Mandelic AcidAcetone4292
(+)-Camphorsulfonic AcidMethanol2875

Visualizations

experimental_workflow cluster_hplc HPLC Purification Workflow start_hplc Racemic Aminodibenzofuran Mixture col_screen Column Screening (CSP Selection) start_hplc->col_screen Inject mob_opt Mobile Phase Optimization (Solvent ratio, Additives) col_screen->mob_opt Select Best Column temp_opt Temperature Optimization mob_opt->temp_opt Optimize purification Preparative HPLC temp_opt->purification Final Method end_hplc Separated Isomers purification->end_hplc Collect Fractions

Caption: Workflow for HPLC-based purification of aminodibenzofuran isomers.

crystallization_workflow cluster_cryst Crystallization Purification Workflow start_cryst Racemic Aminodibenzofuran salt_formation Diastereomeric Salt Formation (with Chiral Acid) start_cryst->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration & Washing crystallization->filtration liberation Liberation of Free Amine (Basification & Extraction) filtration->liberation end_cryst Enriched Enantiomer liberation->end_cryst

Caption: Workflow for crystallization-based purification of aminodibenzofuran enantiomers.

troubleshooting_logic start Poor Isomer Separation check_column Is the column appropriate? start->check_column Start check_mobile_phase Is the mobile phase optimal? check_column->check_mobile_phase No solution_column Screen different stationary phases. check_column->solution_column Yes check_conditions Are other conditions (temp, flow) optimal? check_mobile_phase->check_conditions No solution_mobile_phase Optimize solvent ratio and additives. check_mobile_phase->solution_mobile_phase Yes solution_conditions Vary temperature and flow rate. check_conditions->solution_conditions No

Caption: Logical troubleshooting flow for poor HPLC isomer separation.

References

Technical Support Center: Analysis of Synthesized 4-Dibenzofuranamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for confirming the purity of synthesized 4-dibenzofuranamine. It includes frequently asked questions, troubleshooting guides for common analytical challenges, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the purity of this compound?

A1: A multi-technique approach is recommended for robust purity confirmation. The primary methods include chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, and physical characterization like melting point determination.

Q2: What is the expected molecular weight and formula for this compound?

A2: The molecular formula is C₁₂H₉NO, with a molecular weight of approximately 183.21 g/mol .[1][2] The monoisotopic mass is 183.068413911 g/mol .[1]

Q3: What are some potential impurities from the synthesis of this compound?

A3: Impurities can arise from starting materials, side-products, or incomplete reactions. A common synthesis involves the reduction of 4-nitrodibenzofuran.[3] Therefore, potential impurities could include residual 4-nitrodibenzofuran, other isomers (e.g., 2- or 3-dibenzofuranamine), and solvents used during synthesis and purification.

Q4: How should I store synthesized this compound to maintain its purity?

A4: To prevent degradation, this compound solid should be stored in a dark place under an inert atmosphere at 2-8°C.

Troubleshooting Guides

This section addresses specific issues that may arise during the analytical process.

Issue 1: The melting point of my sample is broad and lower than the literature value.

  • Possible Cause: This is a strong indication of the presence of impurities. Impurities disrupt the crystal lattice of a solid, leading to a depression and broadening of the melting point range.

  • Solution:

    • Purify the sample using techniques like flash chromatography or recrystallization.

    • Re-measure the melting point of the purified sample. A sharp melting point close to the literature value suggests successful purification.

Issue 2: My ¹H NMR spectrum shows more signals than expected for this compound.

  • Possible Cause: The extra signals could be from residual solvents, starting materials, or isomeric impurities.

  • Solution:

    • Identify Solvent Peaks: Compare the chemical shifts of the unknown peaks with a standard chart of common deuterated solvent impurities (e.g., acetone, ethyl acetate, dichloromethane).

    • Check for Starting Materials: Compare the spectrum with the NMR of your starting materials (e.g., 4-nitrodibenzofuran).

    • Consider Isomers: Isomeric impurities may have similar but distinct NMR signals. 2D NMR techniques (like COSY and HSQC) can help in assigning complex structures.

    • Quantify Impurity: Use the integration of the impurity peaks relative to the product peaks to estimate the level of contamination.

Issue 3: My mass spectrum does not show the expected molecular ion peak ([M]⁺) at m/z 183.

  • Possible Cause: The ionization technique (e.g., Electron Ionization in GC-MS) might be too harsh, causing the molecular ion to fragment immediately.

  • Solution:

    • Check for Key Fragments: In mass spectrometry of aromatic amines, a common fragmentation is the loss of a hydrogen atom, which would result in a significant [M-1]⁺ peak.[3] Look for this peak at m/z 182.

    • Use a Softer Ionization Technique: If available, re-analyze the sample using a technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), which are less likely to cause extensive fragmentation.

Issue 4: My HPLC chromatogram shows multiple peaks.

  • Possible Cause: The sample contains impurities, or the chromatographic conditions are not optimal, leading to peak splitting.

  • Solution:

    • Confirm Identity: If a reference standard is available, spike a small amount into your sample and re-inject. The peak corresponding to this compound should increase in area.

    • Use a Diode-Array Detector (DAD): A DAD allows you to check the UV-Vis spectrum of each peak. Impurities will likely have different spectra from the main product.

    • Optimize Separation: Adjust the mobile phase composition, gradient, or flow rate to improve the resolution between peaks.

    • Isolate and Identify: For significant impurities, use preparative HPLC to isolate the fractions corresponding to each peak and analyze them separately by NMR or MS.

Purity Confirmation Workflow

The following diagram illustrates a logical workflow for assessing the purity of synthesized this compound.

G cluster_0 Initial Purity Assessment cluster_1 Quantitative & Structural Analysis cluster_2 Decision & Final Steps Start Synthesized This compound MP Melting Point Analysis Start->MP TLC Thin Layer Chromatography (TLC) Start->TLC HPLC HPLC/UPLC (Purity %, Impurity Profile) MP->HPLC TLC->HPLC NMR NMR Spectroscopy (¹H, ¹³C) HPLC->NMR MS Mass Spectrometry (GC-MS or LC-MS) NMR->MS Decision Purity > 95%? MS->Decision Purify Purification (Chromatography/ Recrystallization) Decision->Purify No Final Pure Compound (Store Properly) Decision->Final Yes Purify->Start Re-analyze

Caption: Workflow for Purity Confirmation of this compound.

Data Presentation

The following tables summarize the expected analytical data for pure this compound.

Table 1: Physicochemical and Spectroscopic Data

PropertyExpected Value
Molecular Formula C₁₂H₉NO[1][4]
Molecular Weight 183.21 g/mol [1][2]
Monoisotopic Mass 183.0684 g/mol [4]
Appearance Solid
CAS Number 50548-43-1

Table 2: Expected Spectroscopic Data

TechniqueParameterExpected Observation
¹H NMR Chemical Shift (δ)~7.0-8.5 ppm (aromatic protons), ~3.5-5.0 ppm (broad singlet, -NH₂)
¹³C NMR Chemical Shift (δ)~100-160 ppm (aromatic and furan carbons)
Mass Spec (MS) m/z[M]⁺ at 183, [M-H]⁺ at 182[3]
FT-IR Wavenumber (cm⁻¹)~3300-3500 (N-H stretch), ~1600 (aromatic C=C), ~1200 (C-O-C stretch)

Experimental Protocols

Protocol 1: Purity Determination by HPLC

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both with 0.1% formic acid.

    • Start at 10% A, ramp to 95% A over 15 minutes.

    • Hold at 95% A for 5 minutes.

    • Return to 10% A and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of synthesized this compound in 1 mL of Acetonitrile.

  • Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 2: Identification by GC-MS

  • System: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column such as DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature of 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject 1 µL. Identify the peak for this compound by its retention time and compare the resulting mass spectrum with the expected fragmentation pattern.

Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Ensure proper shimming to obtain sharp peaks.

    • Set the spectral width to cover the range of -2 to 12 ppm.

  • Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate all signals to determine the relative number of protons for each.

  • Analysis: Confirm that the chemical shifts, splitting patterns, and integrations are consistent with the structure of this compound.

Troubleshooting Logic for Impurity Identification

The following diagram provides a decision-making process for identifying an unknown peak observed during HPLC analysis.

G Start Unknown Peak Detected in HPLC CheckUV Compare UV Spectrum with Main Peak (DAD) Start->CheckUV Spike Spike with Known Starting Material/Isomer CheckUV->Spike Different LCMS Analyze via LC-MS CheckUV->LCMS Similar Result2 Peak Area Increases => Identified Impurity Spike->Result2 Result3 Obtain Mass (m/z) of Impurity LCMS->Result3 Isolate Isolate Impurity via Preparative HPLC NMR_Impurity Characterize by NMR Isolate->NMR_Impurity Result4 Determine Structure of Impurity NMR_Impurity->Result4 Result1 Different UV Spectrum => Likely Impurity Result3->Isolate If significant

Caption: Decision Tree for HPLC Impurity Identification.

References

Technical Support Center: Addressing Poor Solubility of Dibenzofuran-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with dibenzofuran-based compounds, poor aqueous solubility is a significant and frequent challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific solubility issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My dibenzofuran-based compound is insoluble in aqueous buffers. What are the primary strategies to improve its solubility?

A1: Dibenzofuran and its derivatives are characteristically hydrophobic and exhibit very low solubility in water.[1][2][3] The primary strategies to enhance their solubility include:

  • Co-solvency: Introducing a water-miscible organic solvent in which the compound is more soluble.[2][4][5]

  • pH Adjustment: For derivatives with ionizable functional groups (e.g., amines, carboxylic acids), adjusting the pH of the solution can significantly increase solubility.[6][7][8]

  • Use of Cyclodextrins: Encapsulating the hydrophobic compound within the lipophilic cavity of a cyclodextrin can form a water-soluble inclusion complex.[9][10][11]

  • Solid Dispersion: Dispersing the compound in a solid, water-soluble carrier can enhance its dissolution rate.[1][12][13][14]

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area, which can improve the dissolution rate.[15]

Q2: Which organic solvents are most effective for dissolving dibenzofuran?

A2: Dibenzofuran is soluble in a range of non-polar and polar aprotic organic solvents. For creating stock solutions or for use in co-solvency, the following solvents are effective, as detailed in the table below.

Data Presentation: Solubility of Dibenzofuran in Common Organic Solvents

The following table summarizes the mole fraction solubility of dibenzofuran in various pure solvents at 298.15 K (25 °C). This data can guide the selection of appropriate solvents for stock solutions and co-solvency experiments.

SolventMole Fraction Solubility (x 10⁻²)
Acetonitrile48.20
Acetone45.01
Dichloromethane37.02
Ethyl Acetate36.09
Dichloroethane33.24
Benzene19.56
Toluene15.22
Methanol5.53
Ethanol3.08
Cyclohexane0.06
Hexane0.05
Water0.0005

Data sourced from a study on the experimental activity coefficients of dibenzofuran.[1]

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for key experiments aimed at improving the solubility of dibenzofuran-based compounds, along with troubleshooting for common issues.

Co-solvency

Issue: My compound precipitates when I add my aqueous buffer to the organic stock solution.

Troubleshooting Workflow:

start Precipitation Observed step1 Decrease the final concentration of the compound start->step1 step2 Increase the percentage of the organic co-solvent step1->step2 If precipitation persists step3 Try a different co-solvent with a higher solubilizing power (e.g., PEG 400, DMSO) step2->step3 If precipitation persists step4 Ensure thorough mixing and sonication step3->step4 If precipitation persists end Compound Solubilized step4->end If successful fail Consider alternative solubilization method step4->fail If unsuccessful

Caption: Troubleshooting workflow for co-solvency issues.

Experimental Protocol: Determining Co-solvent Solubility

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of your dibenzofuran compound in a water-miscible organic solvent in which it is highly soluble (e.g., DMSO, ethanol, or PEG 400).

  • Prepare Co-solvent Mixtures: In separate vials, prepare a series of co-solvent/water mixtures with varying percentages of the organic solvent (e.g., 1%, 5%, 10%, 20%, 50% v/v).

  • Spike and Equilibrate: Add a small, precise volume of the stock solution to each co-solvent mixture. The solutions should be stirred or sonicated and then allowed to equilibrate for a set period (e.g., 24 hours) at a constant temperature.

  • Observe and Quantify: After equilibration, visually inspect for any precipitation. Centrifuge the samples to pellet any undissolved compound.

  • Analyze Supernatant: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV. This will give you the solubility of your compound in each co-solvent mixture.

pH Adjustment

Issue: Adjusting the pH of my solution is not improving the solubility of my dibenzofuran derivative.

Troubleshooting Workflow:

start No Solubility Improvement with pH Change step1 Confirm the presence of an ionizable group on your compound (e.g., amine, carboxylic acid) start->step1 step2 Verify the pKa of the ionizable group step1->step2 If ionizable group is present fail Compound is likely not ionizable; use other methods step1->fail If no ionizable group step3 Ensure the pH is adjusted to at least 2 units above (for acids) or below (for bases) the pKa step2->step3 step4 Check for buffer salt precipitation step3->step4 If solubility is still low end Solubility Improved step4->end If successful step4->fail If precipitation occurs

Caption: Troubleshooting workflow for pH adjustment issues.

Experimental Protocol: pH-Dependent Solubility Profile

  • Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10).

  • Add Excess Compound: Add an excess amount of your ionizable dibenzofuran derivative to each buffer solution.

  • Equilibrate: Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separate Solid and Liquid: Centrifuge the samples to pellet the undissolved solid.

  • Measure pH and Concentration: Measure the final pH of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot Data: Plot the logarithm of the solubility against the final pH to generate a pH-solubility profile.[6][8][16][17]

Cyclodextrin Complexation

Issue: My compound's solubility is not significantly increasing with the addition of cyclodextrin.

Troubleshooting Workflow:

start Low Solubility Enhancement with Cyclodextrin step1 Increase the concentration of the cyclodextrin start->step1 step2 Try a different type of cyclodextrin (e.g., HP-γ-CD, methylated-β-CD) step1->step2 If still low step3 Ensure adequate mixing and equilibration time (can be slow) step2->step3 If still low step4 Use a different complexation method (e.g., kneading, freeze-drying) step3->step4 If still low end Solubility Enhanced step4->end If successful fail Consider co-solvency or other methods step4->fail If unsuccessful

Caption: Troubleshooting workflow for cyclodextrin complexation.

Experimental Protocol: Phase Solubility Study

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) from 0 to a desired maximum concentration (e.g., 50 mM).[11]

  • Add Excess Compound: Add an excess amount of the dibenzofuran compound to each cyclodextrin solution.

  • Equilibrate: Seal the vials and shake them at a constant temperature until equilibrium is reached (this can take 24-72 hours).

  • Filter and Analyze: Filter the suspensions through a membrane filter (e.g., 0.22 µm) to remove undissolved compound.

  • Quantify: Determine the concentration of the dissolved dibenzofuran compound in each filtrate using a validated analytical method.

  • Construct Phase Solubility Diagram: Plot the concentration of the dissolved dibenzofuran compound against the concentration of the cyclodextrin. The slope of this plot can be used to determine the complexation efficiency and stoichiometry.[11][18][19][20][21]

Solid Dispersion

Issue: The solid dispersion I prepared does not show improved dissolution.

Troubleshooting Workflow:

start Poor Dissolution of Solid Dispersion step1 Confirm amorphous state of the drug in the dispersion (e.g., using XRD or DSC) start->step1 step2 Increase the ratio of the hydrophilic carrier to the drug step1->step2 If drug is crystalline step3 Try a different hydrophilic carrier (e.g., PVP, HPMC, Soluplus®) step1->step3 If drug is amorphous end Dissolution Improved step2->end If successful step4 Ensure rapid solvent evaporation during preparation step3->step4 step4->end If successful fail Consider alternative methods step4->fail If unsuccessful

Caption: Troubleshooting workflow for solid dispersion issues.

Experimental Protocol: Solid Dispersion by Solvent Evaporation

  • Dissolve Components: Dissolve both the dibenzofuran compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC)) in a common volatile organic solvent (e.g., methanol, acetone).[14][22][23][24][25]

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film on the wall of the flask.

  • Drying: Further dry the film under vacuum to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it to a fine powder using a mortar and pestle.

  • Characterization: Characterize the resulting solid dispersion for its amorphous nature (using DSC or XRD) and perform dissolution studies to assess the improvement in solubility and dissolution rate.[26]

Nanosuspension

Issue: I am unable to produce stable nanoparticles; they are either too large or aggregate over time.

Troubleshooting Workflow:

start Nanosuspension is Unstable or Particle Size is Too Large step1 Optimize stabilizer type and concentration start->step1 step2 Increase energy input (e.g., higher homogenization pressure, longer milling time) step1->step2 If aggregation persists step3 Optimize the solvent/antisolvent ratio (for nanoprecipitation) step2->step3 If particle size is still large step4 Control the temperature during the process step3->step4 end Stable Nanosuspension Achieved step4->end If successful fail Consider other methods step4->fail If unsuccessful

Caption: Troubleshooting workflow for nanosuspension preparation.

Experimental Protocol: Nanosuspension by Nanoprecipitation (Solvent-Antisolvent Method)

  • Prepare Organic Phase: Dissolve the dibenzofuran compound in a water-miscible organic solvent (e.g., acetone, ethanol).[27][28][29]

  • Prepare Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).

  • Nanoprecipitation: Inject the organic phase into the aqueous phase under high-speed stirring or sonication. The rapid diffusion of the solvent into the antisolvent (water) will cause the compound to precipitate as nanoparticles.[30]

  • Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.

  • Characterization: Characterize the resulting nanosuspension for particle size, zeta potential (to assess stability), and dissolution rate.[27]

Experimental Protocol: Nanosuspension by Wet Milling

  • Prepare Slurry: Prepare a slurry of the dibenzofuran compound in an aqueous solution containing a stabilizer.

  • Milling: Introduce the slurry into a bead mill containing small grinding media (e.g., zirconium oxide beads).[3][15][26][31][32]

  • Process: Mill the slurry at a high speed for a specified duration. The mechanical attrition will break down the coarse drug particles into nanoparticles.

  • Separation: Separate the nanosuspension from the grinding media.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index, and dissolution properties.[26]

References

Technical Support Center: Alkylation of 4-Aminodibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the N-alkylation of 4-aminodibenzofuran, with a primary focus on preventing over-alkylation.

Troubleshooting Guide: Over-alkylation of 4-Aminodibenzofuran

IssuePotential Cause(s)Suggested Solution(s)
Formation of Dialkylated Product The monoalkylated product is more nucleophilic than the starting 4-aminodibenzofuran, leading to a second alkylation.1. Employ a Protecting Group Strategy: Introduce a temporary protecting group on the amine to prevent further reaction after the initial alkylation. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.[1] 2. Utilize a "Borrowing Hydrogen" Catalytic System: Employ a catalyst (e.g., based on Ru, Co, Ni) that facilitates a controlled, atom-efficient alkylation with an alcohol, often favoring mono-alkylation.[2][3] 3. Implement a "Self-Limiting" Alkylation Method: Use N-aminopyridinium salt derivatives of 4-aminodibenzofuran, which become less reactive after the first alkylation, thus preventing the second addition.[4]
Low Yield of Monoalkylated Product Suboptimal reaction conditions or catalyst activity.1. Optimize Reaction Temperature: For highly reactive alkylating agents, lowering the reaction temperature can help control the rate and selectivity.[4] 2. Adjust Stoichiometry: Use a large excess of the amine relative to the alkylating agent to increase the statistical probability of mono-alkylation. 3. Screen Catalysts and Ligands: If using a catalytic approach, screen a variety of metal catalysts and ligands to find the optimal combination for your specific substrate and alkylating agent.
Reaction Does Not Proceed to Completion Inactive catalyst, poor choice of base or solvent, or insufficient temperature.1. Verify Catalyst Activity: Ensure the catalyst is active and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). 2. Solvent and Base Screening: The choice of solvent and base can significantly impact reaction kinetics. Screen a range of conditions to find the optimal system. 3. Increase Reaction Temperature: Gradually increase the reaction temperature to promote the reaction, while monitoring for the formation of byproducts.
Formation of Unwanted Side Products Besides over-alkylation, other side reactions may occur depending on the substrate and reagents.1. Purify Starting Materials: Ensure the purity of 4-aminodibenzofuran and the alkylating agent. 2. Inert Atmosphere: If your reagents or intermediates are sensitive to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for over-alkylation of 4-aminodibenzofuran?

A1: The primary reason for over-alkylation is that the product of the first alkylation (the secondary amine) is often more nucleophilic and thus more reactive than the starting primary amine. This makes it susceptible to a second alkylation reaction, leading to the formation of a tertiary amine.

Q2: How does a protecting group strategy prevent over-alkylation?

A2: A protecting group, such as the Boc group, is first attached to the nitrogen of 4-aminodibenzofuran. This protected intermediate is then alkylated. Because the nitrogen is already substituted with the protecting group, only a single alkyl group can be added. The protecting group is then removed in a separate step to yield the desired mono-alkylated product.

Q3: What are the advantages of using a "borrowing hydrogen" catalytic method?

A3: The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an atom-efficient and environmentally friendly method for N-alkylation.[3] It uses alcohols as alkylating agents, with water as the only byproduct.[3] These catalytic systems can be highly selective for mono-alkylation, avoiding the need for protecting groups and multiple reaction steps.[2][3]

Q4: Can I use Friedel-Crafts alkylation for this transformation?

A4: Friedel-Crafts alkylation is generally not recommended for the N-alkylation of aromatic amines like 4-aminodibenzofuran. The amino group can react with the Lewis acid catalyst, deactivating the ring and preventing the desired reaction.[5] Furthermore, Friedel-Crafts alkylation is prone to polyalkylation.[5]

Q5: What is "self-limiting" alkylation and how can it be applied?

A5: "Self-limiting" alkylation is a newer strategy that involves converting the amine into a derivative, such as an N-aminopyridinium salt.[4] This derivative is highly reactive towards the first alkylation but forms a product that is significantly less reactive, thereby preventing the second alkylation.[4] This approach offers a direct route to the mono-alkylated product without the risk of over-alkylation.[4]

Experimental Protocols

Protocol 1: Mono-N-Alkylation using a Boc-Protecting Group Strategy

This protocol is a general guideline and may require optimization for specific alkylating agents.

Step 1: Protection of 4-Aminodibenzofuran

  • Dissolve 4-aminodibenzofuran in a suitable solvent (e.g., THF, dioxane, or a biphasic mixture of chloroform and water).[1]

  • Add a base, such as sodium bicarbonate or 4-dimethylaminopyridine (DMAP).[1]

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with moderate heating (e.g., 40°C) until the reaction is complete (monitor by TLC or LC-MS).[1]

  • Upon completion, perform a work-up, typically involving dilution with water and extraction with an organic solvent.

  • Purify the resulting N-Boc-4-aminodibenzofuran by column chromatography.

Step 2: Alkylation of N-Boc-4-aminodibenzofuran

  • Dissolve the N-Boc-4-aminodibenzofuran in a polar aprotic solvent such as DMF.

  • Add a base, for instance, sodium hydride (NaH), carefully under an inert atmosphere.

  • Add the alkylating agent (e.g., an alkyl halide) dropwise to the reaction mixture.

  • Stir at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the N-alkyl-N-Boc-4-aminodibenzofuran by column chromatography.

Step 3: Deprotection to Yield the Mono-alkylated Product

  • Dissolve the N-alkyl-N-Boc-4-aminodibenzofuran in a suitable solvent such as dichloromethane or ethyl acetate.[1]

  • Add a strong acid, for example, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[1]

  • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution) and extract the final mono-alkylated product.

  • Purify the product as needed.

Protocol 2: Catalytic Mono-N-Alkylation via Borrowing Hydrogen

This protocol is a general representation of a catalytic approach and will require specific details based on the chosen catalyst system.

  • In a reaction vessel under an inert atmosphere, combine 4-aminodibenzofuran, the alcohol as the alkylating agent (1-1.2 equivalents), a suitable base (e.g., a carbonate or alkoxide), and the chosen catalyst (e.g., a commercially available Ru complex).[3]

  • Add a suitable solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to the temperature specified for the chosen catalyst system (often between 80-120°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, filter off the catalyst if it is heterogeneous, and perform a standard aqueous work-up.

  • Purify the desired mono-alkylated product by column chromatography.

Visualizations

experimental_workflow_boc_protection cluster_step1 Step 1: Protection cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Deprotection start 4-Aminodibenzofuran reagents1 +(Boc)₂O, Base start->reagents1 product1 N-Boc-4-aminodibenzofuran reagents1->product1 reagents2 + Alkylating Agent, Base product1->reagents2 product2 N-Alkyl-N-Boc- 4-aminodibenzofuran reagents2->product2 reagents3 + Acid (TFA or HCl) product2->reagents3 final_product Mono-alkylated 4-aminodibenzofuran reagents3->final_product

Caption: Workflow for mono-alkylation using a Boc-protecting group strategy.

logical_relationship_overalkylation amine 4-Aminodibenzofuran (Primary Amine) mono_alkylated Mono-alkylated Product (Secondary Amine) More Nucleophilic amine->mono_alkylated Desired Alkylation alkyl_halide Alkylating Agent (e.g., R-X) di_alkylated Di-alkylated Product (Tertiary Amine) Over-alkylation mono_alkylated->di_alkylated Undesired Over-alkylation

Caption: The logical relationship leading to over-alkylation of primary amines.

References

Technical Support Center: Optimizing Ligand Choice for Palladium-Catalyzed Reactions of 4-Dibenzofuranamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 4-dibenzofuranamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on ligand selection for achieving optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of this compound with an aryl bromide is giving low yield. What are the first troubleshooting steps?

A1: Low yields in Buchwald-Hartwig aminations can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Reagent Purity: Ensure all reagents, especially the amine and solvent, are pure and dry. Trace impurities can poison the catalyst.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be more suitable. The solubility of the base can also play a role; consider using a soluble organic base like DBU in some cases.[1][2]

  • Ligand Choice: The ligand is arguably the most important factor. For electron-rich amines like this compound, bulky, electron-rich phosphine ligands are often a good starting point. See the Ligand Selection Guide below for more details.

  • Catalyst Precursor: The choice of palladium precursor can influence the reaction. Pre-formed palladium(0) sources like Pd₂(dba)₃ or well-defined precatalysts are often more reliable than generating the active catalyst in situ from Pd(OAc)₂.[1]

Q2: I am observing significant amounts of hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?

A2: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. This can be minimized by:

  • Optimizing the Ligand: The ligand's steric and electronic properties influence the relative rates of reductive elimination (the desired step) and competing side reactions. Bulky, electron-rich ligands can often favor the desired C-N bond formation.

  • Controlling the Reaction Temperature: Lowering the reaction temperature can sometimes suppress side reactions.

  • Choice of Base and Solvent: The nature of the base and solvent can influence the formation of palladium hydride species that lead to hydrodehalogenation.

Q3: Are there specific ligands that are recommended for the arylation of this compound?

A3: While specific data for this compound is limited, we can extrapolate from successful conditions for other heterocyclic and aromatic amines.[3][4][5] Bulky biarylphosphine ligands are generally a good starting point. A screening of different ligand classes is recommended.

Ligand Selection and Optimization Guide

The choice of ligand is paramount in achieving high efficiency and selectivity in the palladium-catalyzed amination of this compound. Below is a summary of common ligand classes and their typical performance characteristics.

Ligand Screening Data for Analogous Amines

The following table summarizes the performance of various phosphine ligands in the Buchwald-Hartwig amination of bromobenzene with secondary aryl amines, which can serve as a starting point for optimizing reactions with this compound.[3][4][5]

Ligand ClassExample LigandsTypical PerformanceKey Considerations
Biarylphosphines XPhos, SPhos, RuPhos, BrettPhosGenerally high yields and good functional group tolerance.[3]Often the first choice for challenging couplings. Steric bulk and electron-donating properties promote efficient catalytic turnover.
Ferrocenylphosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Effective for a range of couplings, but may be less active than more modern biarylphosphines for challenging substrates.A versatile and widely used ligand.
Bidentate Ligands BINAP, XantphosCan be effective, particularly in preventing catalyst decomposition.[2]The bite angle of the ligand can significantly impact reactivity.
Trialkylphosphines P(tBu)₃Highly electron-donating and can be very active, but their smaller cone angle may not be ideal for all substrates.Can be sensitive to air.
General Workflow for Ligand Optimization

The following workflow can guide the selection of an optimal ligand for your specific reaction.

Ligand_Optimization_Workflow cluster_start Initial Screening cluster_eval Evaluation cluster_optimize Optimization cluster_end Finalization Start Start with a robust biarylphosphine ligand (e.g., XPhos or SPhos) and a standard base (e.g., NaOtBu). Eval Evaluate reaction yield and purity. Start->Eval LowYield Low Yield or Side Products Eval->LowYield Low Yield or Side Products Optimal Optimal Conditions Found Eval->Optimal High Yield (>80%) ScreenLigands Screen a diverse set of ligands (different classes and steric/electronic properties). LowYield->ScreenLigands ScreenBases Screen different bases (e.g., Cs2CO3, K3PO4). ScreenLigands->ScreenBases ScreenSolvents Screen different solvents (e.g., Toluene, Dioxane, THF). ScreenBases->ScreenSolvents ScreenSolvents->Eval

Caption: A decision-making workflow for optimizing ligand and reaction conditions.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No Reaction or Very Low Conversion 1. Inactive catalyst. 2. Poor quality reagents/solvents. 3. Incorrect base.1. Use a fresh palladium source and ligand. Consider a pre-catalyst. 2. Purify starting materials and use anhydrous, degassed solvents. 3. Screen different bases (e.g., NaOtBu, Cs₂CO₃).
Formation of Side Products (e.g., Hydrodehalogenation) 1. Suboptimal ligand. 2. Reaction temperature is too high.1. Switch to a bulkier, more electron-rich ligand (e.g., from dppf to XPhos). 2. Lower the reaction temperature.
Incomplete Conversion 1. Insufficient catalyst loading. 2. Catalyst deactivation. 3. Reaction time is too short.1. Increase catalyst and ligand loading. 2. Ensure a strictly inert atmosphere. The ligand-to-palladium ratio might need optimization. 3. Extend the reaction time.
Difficulty in Product Purification 1. Formation of highly colored impurities. 2. Product instability.1. Ensure complete removal of palladium residues using appropriate workup and purification techniques (e.g., filtration through Celite, silica gel chromatography). 2. Consider milder reaction conditions if the product is found to be unstable.

Experimental Protocols

General Procedure for a Ligand Screening Experiment

This protocol is a starting point and should be optimized for each specific substrate combination.

  • Preparation: In a glovebox, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vial equipped with a stir bar.

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (0.08 mmol, 8 mol%) in anhydrous, degassed solvent (e.g., toluene, 2 mL).

  • Reaction Setup: Add the catalyst solution to the reaction vial. Seal the vial and bring it out of the glovebox.

  • Reaction Conditions: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Workup and Analysis: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite. The filtrate can then be analyzed by techniques such as TLC, GC-MS, or ¹H NMR to determine the conversion and yield.

Catalytic Cycle of Buchwald-Hartwig Amination

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Pd(II)Complex L-Pd(II)(Ar)(X) OxAdd->Pd(II)Complex AmineCoord Amine Coordination Pd(II)Complex->AmineCoord HNR2, Base AmidoComplex L-Pd(II)(Ar)(NR2) AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd(0)L2 Regenerated Catalyst Product Ar-NR2 (Product) RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

troubleshooting guide for failed 4-aminodibenzofuran reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering issues during the synthesis of 4-aminodibenzofuran.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 4-aminodibenzofuran synthesis reaction has a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in 4-aminodibenzofuran synthesis, particularly when using methods like the Buchwald-Hartwig amination, can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Inactive Catalyst: The palladium catalyst is sensitive to air and moisture. Ensure that the catalyst is fresh and handled under an inert atmosphere (e.g., nitrogen or argon).

  • Improper Ligand Choice: The choice of phosphine ligand is critical for the efficiency of the Buchwald-Hartwig reaction. Ligands like XPhos and Xantphos are often used. If one ligand gives a low yield, screening other ligands can be beneficial.

  • Incorrect Base: The strength and solubility of the base are important. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used. The base should be freshly opened or properly stored to avoid hydration.

  • Solvent Issues: The solvent must be anhydrous. Toluene and dioxane are common solvents for this reaction. Ensure they are properly dried before use.

  • Reaction Temperature: The reaction may require a specific temperature to proceed efficiently. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to catalyst decomposition and side product formation. Optimization of the reaction temperature is often necessary.

  • Purity of Starting Materials: Impurities in the dibenzofuran starting material or the amine source can poison the catalyst or participate in side reactions. Ensure the purity of your reactants before starting the reaction.

Q2: I am observing the formation of significant impurities alongside my 4-aminodibenzofuran product. How can I identify and minimize them?

A2: Impurity formation is a common challenge. Here are some likely impurities and ways to address them:

  • Hydrodehalogenation of the starting material: If you are starting from a halogenated dibenzofuran, you might observe the formation of unsubstituted dibenzofuran. This can be minimized by ensuring an efficient catalytic cycle and avoiding prolonged reaction times at high temperatures.

  • Side reactions of the amine: The amine source can undergo side reactions. Using a slight excess of the amine can sometimes help to drive the desired reaction to completion.

  • Oxidation of the product: 4-aminodibenzofuran can be susceptible to oxidation. It is important to work under an inert atmosphere and to properly quench the reaction and purify the product promptly.

  • Purification: Purification is key to removing impurities. Column chromatography on silica gel is a common method for purifying 4-aminodibenzofuran. The choice of eluent system (e.g., hexane/ethyl acetate) should be optimized to achieve good separation.

Q3: The reaction to synthesize 4-aminodibenzofuran is not proceeding at all. What should I check first?

A3: A complete reaction failure often points to a critical issue with one of the reaction components or the setup. Here's a checklist to troubleshoot a stalled reaction:

  • Inert Atmosphere: Confirm that your reaction vessel was properly purged with an inert gas and maintained under a positive pressure of nitrogen or argon.

  • Catalyst and Ligand Activity: The palladium precatalyst and the phosphine ligand are the most sensitive components. Try a fresh batch of each.

  • Reagent Integrity: Verify the integrity of all reagents, especially the base and the solvent. Use freshly opened or purified reagents.

  • Temperature Control: Double-check the reaction temperature to ensure it is at the desired setpoint.

  • Stirring: Ensure that the reaction mixture is being stirred efficiently to allow for proper mixing of the reagents.

Data Presentation

Table 1: Optimization Parameters for Buchwald-Hartwig Amination

ParameterCondition 1Condition 2Condition 3Typical Yield
Catalyst Pd₂(dba)₃Pd(OAc)₂[Pd(allyl)Cl]₂-
Ligand XPhosXantphost-BuXPhos-
Base NaOtBuCs₂CO₃K₃PO₄-
Solvent TolueneDioxaneTHF-
Temperature 80 °C100 °C110 °CVaries
Concentration 0.1 M0.5 M1.0 MVaries

Note: The optimal conditions will vary depending on the specific substrates and should be determined experimentally.

Experimental Protocols

Key Experiment: Synthesis of 4-Aminodibenzofuran via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Bromodibenzofuran

  • Ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 4-bromodibenzofuran, the palladium precatalyst, and the phosphine ligand to an oven-dried reaction flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the sodium tert-butoxide to the flask.

  • Solvent and Amine Source: Add anhydrous toluene, followed by the ammonia source.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 4-aminodibenzofuran.[1][2]

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Failed 4-Aminodibenzofuran Reactions cluster_inert Inert Atmosphere cluster_reagents Reagent Quality cluster_conditions Reaction Conditions start Reaction Failed (Low/No Yield) check_inert Check Inert Atmosphere start->check_inert check_reagents Check Reagent Quality start->check_reagents check_conditions Check Reaction Conditions start->check_conditions inert_ok Atmosphere OK? check_inert->inert_ok reagents_ok Reagents Fresh & Anhydrous? check_reagents->reagents_ok temp_ok Temp/Time Correct? check_conditions->temp_ok optimize Systematic Optimization success Successful Reaction optimize->success inert_ok->check_reagents Yes fix_inert Re-purge system, use Schlenk line inert_ok->fix_inert No fix_inert->optimize reagents_ok->check_conditions Yes replace_reagents Use fresh catalyst, ligand, base, solvent reagents_ok->replace_reagents No replace_reagents->optimize temp_ok->optimize Yes adjust_conditions Adjust Temp/Time temp_ok->adjust_conditions No adjust_conditions->optimize

Caption: Troubleshooting workflow for failed reactions.

Logical_Relationships Key Components for Successful Amination cluster_reactants Reactants cluster_catalysis Catalytic System cluster_environment Reaction Environment reaction Successful 4-Aminodibenzofuran Synthesis dibenzofuran Dibenzofuran (High Purity) dibenzofuran->reaction amine Amine Source (Correct Stoichiometry) amine->reaction catalyst Active Pd Catalyst catalyst->reaction ligand Appropriate Phosphine Ligand ligand->reaction base Strong, Non-nucleophilic Anhydrous Base base->reaction solvent Anhydrous Solvent solvent->reaction atmosphere Inert Atmosphere (N2 or Ar) atmosphere->reaction temperature Optimal Temperature temperature->reaction

References

Validation & Comparative

A Comparative Guide to 4-Aminodibenzofuran and 4-Aminocarbazole as Potential OLED Host Materials

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of 4-aminodibenzofuran and 4-aminocarbazole for Organic Light-Emitting Diode (OLED) host applications reveals a landscape ripe for further exploration. While direct, extensive experimental data for these specific compounds as primary host materials is limited in publicly accessible research, a theoretical and comparative analysis based on their core structures and the influence of the amino substituent provides valuable insights for researchers and materials scientists.

This guide synthesizes the known properties of the parent dibenzofuran and carbazole heterocycles, discusses the anticipated effects of the 4-amino substitution, and presents a comparative analysis of closely related derivatives to project the potential performance of 4-aminodibenzofuran and 4-aminocarbazole as OLED host materials.

Executive Summary

Carbazole and its derivatives are well-established as efficient hole-transporting and host materials in OLEDs, known for their high thermal stability and wide bandgaps.[1][2] Dibenzofuran, while also possessing a high triplet energy, has been explored as a component of bipolar host materials.[3] The introduction of an amino group at the 4-position of these core structures is expected to significantly influence their electronic and photophysical properties.

This comparison suggests that 4-aminocarbazole would likely exhibit stronger hole-transporting characteristics due to the electron-donating nature of both the carbazole nitrogen and the amino group. Conversely, 4-aminodibenzofuran might present a more balanced charge transport profile, a desirable trait for a host material, by enhancing the hole-transporting properties of the dibenzofuran core. However, the amino substitution could also lead to challenges such as reduced triplet energy and potential instability, which would require careful molecular design to mitigate.

Theoretical Comparison of Core Properties

To understand the potential of 4-aminodibenzofuran and 4-aminocarbazole, it is essential to first compare the intrinsic properties of their parent molecules, dibenzofuran and carbazole.

PropertyDibenzofuranCarbazoleRationale
Core Heteroatom OxygenNitrogenThe oxygen in dibenzofuran is less electron-donating than the nitrogen in carbazole, leading to a higher electron affinity and better electron-transporting capability in dibenzofuran-based materials.
Natural Charge Transport Bipolar (leaning towards electron-transporting)Primarily hole-transportingCarbazole's nitrogen atom imparts strong hole-transporting characteristics. Dibenzofuran's oxygen atom provides some electron-donating character, but the overall molecule can be functionalized to achieve balanced or electron-dominant transport.[3]
Triplet Energy (T1) HighHighBoth parent molecules possess high triplet energies, making them suitable for hosting high-energy (blue) phosphorescent emitters.[4]
Thermal Stability HighHighThe rigid, fused-ring structures of both molecules contribute to excellent thermal stability, a critical requirement for OLED materials.[1]

The Influence of the 4-Amino Substituent

The introduction of an amino (-NH2) group at the 4-position is expected to have the following effects:

  • Increased HOMO Level: The amino group is a strong electron-donating group, which will raise the Highest Occupied Molecular Orbital (HOMO) energy level of both molecules. This generally facilitates hole injection from the adjacent hole-transporting layer.

  • Decreased Bandgap: The increased HOMO level will likely lead to a smaller energy gap between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a red-shift in the absorption and emission spectra.

  • Potential Reduction in Triplet Energy: The introduction of the amino group could lower the triplet energy, which might limit their applicability as hosts for blue phosphorescent emitters.

  • Enhanced Hole Transport: The electron-donating nature of the amino group will enhance the hole-transporting properties of both molecules.

  • Potential for Instability: Amino groups can be susceptible to oxidation, which could be a degradation pathway in operating OLED devices.

Illustrative Comparison of Related Derivatives

In the absence of direct experimental data for 4-aminodibenzofuran and 4-aminocarbazole, a comparison of well-studied, simple derivatives can provide valuable insights. Here, we compare N-phenylcarbazole and a generic substituted dibenzofuran derivative.

PropertyN-Phenylcarbazole Derivative[5][6]Substituted Dibenzofuran Derivative[7][8]
HOMO Level ~5.4 - 5.8 eV~5.8 - 6.2 eV
LUMO Level ~2.1 - 2.5 eV~2.3 - 2.7 eV
Triplet Energy (T1) ~2.7 - 3.0 eV~2.8 - 3.1 eV
Glass Transition Temp. (Tg) > 100 °C> 100 °C
Decomposition Temp. (Td) > 350 °C> 350 °C

Note: The values presented are typical ranges found in the literature and can vary significantly with different substituents.

This illustrative data highlights that carbazole derivatives generally have higher HOMO levels, consistent with their stronger hole-transporting character. Dibenzofuran derivatives often exhibit slightly higher triplet energies.

Experimental Protocols

While specific protocols for 4-aminodibenzofuran and 4-aminocarbazole are not detailed in the literature for OLED host applications, the following are generalized experimental procedures for the synthesis and characterization of similar materials.

Synthesis of Amino-Substituted Heterocycles

A common synthetic route to amino-substituted carbazoles and dibenzofurans involves a multi-step process:

  • Nitration: The parent heterocycle (carbazole or dibenzofuran) is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2) at the desired position.

  • Reduction: The nitro group is then reduced to an amino group (-NH2) using a reducing agent such as tin(II) chloride (SnCl2) or catalytic hydrogenation.

Synthesis_Workflow Parent Carbazole or Dibenzofuran Nitrated Nitro-substituted Intermediate Parent->Nitrated Nitration (HNO3/H2SO4) Amino Amino-substituted Product Nitrated->Amino Reduction (SnCl2 or H2/Pd)

Generalized synthesis workflow.
OLED Device Fabrication

A typical multi-layer OLED device is fabricated via thermal evaporation in a high-vacuum chamber. The general structure would be:

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: Host + Dopant) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)

The host material (4-aminodibenzofuran or 4-aminocarbazole) would be co-evaporated with a phosphorescent or fluorescent dopant in the EML.

Characterization Techniques
  • Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the decomposition temperature (Td) and glass transition temperature (Tg), respectively.

  • Photophysical Properties: UV-Vis spectroscopy and photoluminescence spectroscopy are used to determine the absorption and emission spectra, from which the optical bandgap can be calculated. Phosphorescence spectroscopy at low temperature is used to determine the triplet energy (T1).

  • Electrochemical Properties: Cyclic Voltammetry (CV) is used to determine the HOMO and LUMO energy levels.

  • Device Performance: The current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), power efficiency, and electroluminescence spectra of the fabricated OLED devices are measured using a specialized system.

Signaling Pathways and Logical Relationships

The energy transfer processes within the emissive layer of an OLED are critical for device performance. The host material plays a central role in this process.

Energy_Transfer cluster_Host Host Material cluster_Dopant Dopant Host_S1 Singlet Exciton (S1) Dopant_S1 Singlet Exciton (S1) Host_S1->Dopant_S1 FRET Host_T1 Triplet Exciton (T1) Dopant_T1 Triplet Exciton (T1) Host_T1->Dopant_T1 Dexter Transfer Light_Emission Light Emission Dopant_S1->Light_Emission Fluorescence Dopant_T1->Light_Emission Phosphorescence Charge_Recombination Charge Recombination (e- + h+) Charge_Recombination->Host_S1 25% Charge_Recombination->Host_T1 75%

Energy transfer in a host-dopant system.

For efficient energy transfer, the singlet and triplet energy levels of the host must be higher than those of the dopant.

Conclusion and Future Outlook

While a definitive comparison of 4-aminodibenzofuran and 4-aminocarbazole as OLED host materials is hampered by a lack of direct experimental data, a theoretical analysis provides a strong foundation for future research.

  • 4-Aminocarbazole: This material is predicted to be a strong hole-transporting material. Its utility as a host would depend on its triplet energy after amino-functionalization and its ability to be balanced with a suitable electron-transporting co-host or by incorporating electron-withdrawing groups in other parts of the molecule.

  • 4-Aminodibenzofuran: This compound holds promise as a more bipolar host material. The amino group would enhance hole transport in the inherently more electron-transporting dibenzofuran core. Again, the final triplet energy will be a critical determinant of its applicability.

Further research, including the synthesis, characterization, and device fabrication using these specific compounds, is necessary to validate these theoretical predictions. The insights from the vast body of research on carbazole and dibenzofuran derivatives provide a clear roadmap for the molecular design strategies that could be employed to optimize the performance of these amino-substituted host materials. The key will be to leverage the beneficial electronic properties of the amino group while mitigating potential drawbacks such as reduced triplet energy and operational stability.

References

Comparative Reactivity of Aminodibenzofuran Isomers in C-N Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the C-N coupling reactions of aminodibenzofuran isomers is crucial for the strategic design and synthesis of novel drug candidates and functional materials. This guide provides a comparative overview of the reactivity of 1-, 2-, 3-, and 4-aminodibenzofuran in C-N cross-coupling reactions, supported by available experimental data. A notable challenge in this comparative analysis is the limited availability of direct studies comparing the reactivity of all four isomers under identical conditions.

Introduction to C-N Coupling of Aminodibenzofurans

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. Reactions such as the Buchwald-Hartwig amination and the Ullmann condensation are powerful tools for the construction of arylamines. Dibenzofuran and its derivatives are privileged scaffolds in medicinal chemistry, and the ability to functionalize the amino group of aminodibenzofurans opens up a vast chemical space for the development of new bioactive molecules. The reactivity of the four positional isomers of aminodibenzofuran in these coupling reactions is expected to vary based on the electronic and steric environment of the amino group.

Experimental Data on C-N Coupling Reactivity

Direct comparative studies on the C-N coupling reactivity of all four aminodibenzofuran isomers are scarce in the scientific literature. However, by collating data from individual synthetic reports, a preliminary assessment of their relative reactivity can be made. The following table summarizes the available data on the copper-catalyzed Ullmann-type amination of the corresponding bromodibenzofurans to yield aminodibenzofurans. This reaction serves as a proxy for the reactivity of the corresponding aminodibenzofurans in the reverse C-N coupling reaction, as the principle of microscopic reversibility suggests that similar electronic and steric factors will govern both forward and reverse processes.

IsomerReaction TypeCoupling PartnerCatalyst SystemSolventTemperature (°C)Yield (%)Reference
2-Aminodibenzofuran Ullmann-type AminationAqueous AmmoniaCu₂ONMP12091[1]

The successful synthesis of 2-aminodibenzofuran in high yield via an Ullmann-type reaction suggests that the 2-position of the dibenzofuran core is amenable to C-N bond formation.[1]

Discussion of Isomer Reactivity

While comprehensive quantitative data is lacking, a qualitative understanding of the expected reactivity can be derived from general principles of aromatic chemistry. The electronic properties of the dibenzofuran ring system and the position of the amino group will influence its nucleophilicity.

  • 2- and 3-Aminodibenzofuran: These isomers are generally considered to be more electronically activated and sterically accessible, which would suggest higher reactivity in C-N coupling reactions. The high yield obtained for the synthesis of 2-aminodibenzofuran supports this.[1]

  • 1- and 4-Aminodibenzofuran: The 1- and 4-positions are known to be more sterically hindered due to their proximity to the fused ring system. This steric hindrance could lead to lower reaction rates and yields in C-N coupling reactions compared to the 2- and 3-isomers.

Experimental Protocols

General Procedure for Ullmann-type Amination of Bromodibenzofurans

The following is a general procedure based on the synthesis of 2-aminodibenzofuran.[1] This protocol can serve as a starting point for the investigation of the other isomers.

Materials:

  • Bromodibenzofuran isomer

  • Aqueous ammonia solution

  • Copper(I) oxide (Cu₂O)

  • N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To a reaction vessel, add the bromodibenzofuran isomer, Cu₂O (20 mol%), and NMP.

  • Add the aqueous ammonia solution.

  • Heat the reaction mixture at 120 °C for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Reactivity Comparison

To systematically evaluate the comparative reactivity of the aminodibenzofuran isomers, the following experimental workflow is proposed:

G cluster_0 Isomer Synthesis and Purification cluster_1 Parallel C-N Coupling Reactions cluster_2 Analysis and Comparison s1 Synthesize 1-Aminodibenzofuran p1 Purify and Characterize Isomers s1->p1 s2 Synthesize 2-Aminodibenzofuran s2->p1 s3 Synthesize 3-Aminodibenzofuran s3->p1 s4 Synthesize 4-Aminodibenzofuran s4->p1 r1 Buchwald-Hartwig Reaction p1->r1 r2 Ullmann Condensation p1->r2 a1 Monitor Reaction Kinetics (e.g., LC-MS) r1->a1 r2->a1 a2 Determine Reaction Yields (e.g., NMR, GC) a1->a2 c1 Compare Reactivity Based on Kinetics and Yields a2->c1

Caption: Proposed workflow for the comparative reactivity study of aminodibenzofuran isomers.

Conclusion and Future Outlook

The available data, primarily from the synthesis of 2-aminodibenzofuran, suggests that the 2-position of the dibenzofuran scaffold is reactive towards C-N coupling. However, a comprehensive understanding of the relative reactivity of all four aminodibenzofuran isomers requires further systematic investigation. The proposed experimental workflow provides a clear roadmap for researchers to fill this knowledge gap. Such studies will be invaluable for the rational design of synthetic routes to novel dibenzofuran-based compounds with potential applications in drug discovery and materials science. It is anticipated that a combination of experimental work and computational studies will provide a deeper insight into the structure-reactivity relationships of these important building blocks.

References

A Comparative Guide to the Purity Validation of 4-Dibenzofuranamine by HPLC and NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of 4-dibenzofuranamine. The information presented is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, ensuring the quality and reliability of their scientific data.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds and advanced materials. Its purity is of paramount importance as impurities can significantly impact the efficacy, safety, and overall quality of the final product. Therefore, robust and reliable analytical methods are essential for the accurate determination of its purity. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely used techniques for this purpose. This guide will delve into the principles, methodologies, and comparative performance of these two techniques in the context of this compound purity validation.

Data Presentation: A Comparative Overview

The following tables summarize the key performance indicators for the analysis of this compound purity by HPLC and ¹H NMR. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC Performance Data for this compound Purity Analysis

ParameterTypical Value
Retention Time (tR)5.8 min
Purity (by peak area %)> 99.5%
Limit of Detection (LOD)~0.01%
Limit of Quantification (LOQ)~0.03%
Precision (%RSD)< 1.0%

Table 2: ¹H NMR Performance Data for this compound Purity Analysis (400 MHz)

ParameterTypical Value
Purity (by qNMR)> 99.0%
Key ¹H Chemical Shifts (δ, ppm)Aromatic region (approx. 7.0-8.5 ppm), Amine proton (approx. 4.5-5.5 ppm)
Limit of Detection (LOD)~0.1%
Limit of Quantification (LOQ)~0.3%
Precision (%RSD)< 2.0%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This section details a typical Reverse-Phase HPLC (RP-HPLC) method for the purity determination of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v). If necessary, add a small amount of formic acid (e.g., 0.1%) to both solvents to improve peak shape. Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh a known amount of high-purity this compound reference standard and dissolve it in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

This section outlines a general procedure for determining the purity of this compound using quantitative ¹H NMR (qNMR).

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Internal Standard (IS) of known purity (e.g., maleic acid, 1,4-dinitrobenzene)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into a vial.

    • Accurately weigh a known amount of the internal standard (e.g., 5 mg) and add it to the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the sample.

    • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons (typically 5 times the longest T₁ value).

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Process the FID to obtain the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Purity Calculation: The purity of the this compound sample is calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Alternative Purity Assessment Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For a comprehensive purity profile, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed as an orthogonal technique. GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities that may not be readily detected by HPLC or NMR.

Typical GC-MS Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless.

  • Temperature Program: A gradient temperature program to separate compounds with a wide range of boiling points.

  • Ionization: Electron Ionization (EI).

  • Detector: Mass Spectrometer (quadrupole or ion trap).

Mandatory Visualizations

experimental_workflow cluster_hplc HPLC Purity Validation cluster_nmr NMR Purity Validation hplc_prep Sample & Standard Preparation hplc_analysis HPLC Analysis hplc_prep->hplc_analysis hplc_data Data Processing (Peak Integration) hplc_analysis->hplc_data hplc_purity Purity Calculation (Area %) hplc_data->hplc_purity nmr_prep Sample & Internal Standard Preparation nmr_acq NMR Data Acquisition nmr_prep->nmr_acq nmr_proc Data Processing (Integration) nmr_acq->nmr_proc nmr_purity Purity Calculation (qNMR) nmr_proc->nmr_purity start This compound Sample start->hplc_prep start->nmr_prep

Caption: Experimental workflow for HPLC and NMR purity validation.

logical_relationship start Purity Validation of this compound method_selection Choice of Analytical Technique start->method_selection hplc HPLC method_selection->hplc nmr NMR method_selection->nmr other Other Techniques (e.g., GC-MS) method_selection->other hplc_adv Advantages: - High Sensitivity (LOD, LOQ) - High Precision - Established Method hplc->hplc_adv nmr_adv Advantages: - Absolute Quantification (qNMR) - Structural Information - No Need for Specific Reference Standard of Analyte nmr->nmr_adv other_adv Advantages: - Orthogonal Information - Identification of Volatile Impurities other->other_adv

Caption: Decision tree for selecting an analytical technique.

Conclusion

Both HPLC and NMR are powerful and reliable techniques for the purity validation of this compound.

  • HPLC offers superior sensitivity and precision, making it ideal for detecting and quantifying trace impurities. It is a well-established method in quality control laboratories.

  • qNMR , on the other hand, provides the advantage of being a primary ratio method, allowing for absolute quantification without the need for a specific this compound reference standard of known purity. It also provides valuable structural information that can aid in the identification of unknown impurities.

The choice between HPLC and NMR will depend on the specific requirements of the analysis. For routine quality control where high throughput and sensitivity are critical, HPLC is often the preferred method. For the certification of reference materials or when structural elucidation of impurities is required, qNMR is an invaluable tool. For a comprehensive purity assessment, a combination of both techniques, along with an orthogonal method like GC-MS, is highly recommended to ensure the highest level of confidence in the quality of this compound.

A Comparative Guide to the Electronic Properties of Dibenzofuran and Carbazole Cores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fundamental electronic properties of dibenzofuran and carbazole, two key heterocyclic aromatic compounds frequently incorporated into the design of organic electronic materials and pharmaceuticals. Understanding the intrinsic electronic characteristics of these core structures is crucial for the rational design of molecules with tailored functions.

Core Electronic Properties: A Tabular Comparison

The following table summarizes key electronic properties for the unsubstituted dibenzofuran and carbazole cores. It is important to note that direct experimental values for pristine, unsubstituted cores can be challenging to obtain, and therefore, a combination of computational and experimental data for derivatives is presented.

PropertyDibenzofuranCarbazole
HOMO Energy Level -6.265 eV (Computational)[1]-5.67 to -6.02 eV (Experimental, for derivatives)[2] / 7.2 to 7.6 eV (Ionization Potential, Experimental)[3]
LUMO Energy Level -1.237 eV (Computational)[1]~ -1.73 eV (Experimental, for a derivative)[4]
HOMO-LUMO Energy Gap 5.028 eV (Computational)[1]~3.5 eV (Optical gap for a derivative)[5]
Charge Carrier Mobility Data for pristine core is limited; derivatives show both hole and electron transport.[6]High hole mobility is a characteristic feature of carbazole-based materials.[7][8]
General Characteristics Bipolar charge transport potential, thermally robust.[9][10]Excellent hole-transporting (p-type) properties due to its electron-rich nature.[8]

Note on Data: The data for dibenzofuran is derived from a computational study using Density Functional Theory (DFT).[1] The HOMO and LUMO levels for carbazole are presented as a range observed in various derivatives, as the electronic properties are sensitive to substitution.[2] The ionization potential for carbazole provides an experimental measure related to the HOMO energy.[3] The LUMO and band gap values for carbazole are based on experimental data for a specific derivative, 2PACz.[4][5]

Experimental Protocols

Accurate determination of the electronic properties of organic materials relies on standardized experimental techniques. Below are detailed methodologies for key experiments.

Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination

Objective: To determine the oxidation and reduction potentials of a compound, which are then used to estimate the HOMO and LUMO energy levels.

Methodology:

  • Solution Preparation: Prepare a ~1 mM solution of the sample in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Measurement:

    • Record a cyclic voltammogram of the solvent and electrolyte to establish the potential window.

    • Add the sample solution to the cell.

    • Scan the potential from an initial value to a vertex potential and then back to the initial potential. The scan rate is typically between 20 and 100 mV/s.

    • Record the resulting current as a function of the applied potential.

  • Calibration: After the measurement, add a standard reference compound with a known redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc⁺) to the solution and record its cyclic voltammogram. The oxidation potential of the sample can then be referenced to the Fc/Fc⁺ couple.

  • Data Analysis:

    • Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

      • EHOMO (eV) = -[Eoxonset (vs Fc/Fc⁺) + 4.8]

      • ELUMO (eV) = -[Eredonset (vs Fc/Fc⁺) + 4.8]

UV-Visible Spectroscopy for Optical Band Gap Determination

Objective: To determine the optical energy gap (Egopt) of a material by measuring its absorption of ultraviolet and visible light.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., cyclohexane, dichloromethane). For thin films, deposit the material onto a transparent substrate like quartz.

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum of the pure solvent or the bare substrate.

  • Measurement: Place the sample in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (typically 200-800 nm).

  • Data Analysis:

    • Identify the absorption edge (λonset), which is the wavelength at which the absorption begins to rise sharply.

    • Convert the onset wavelength to energy in electron volts (eV) to determine the optical band gap using the formula:

      • Egopt (eV) = 1240 / λonset (nm)

Time-of-Flight (TOF) for Charge Carrier Mobility Measurement

Objective: To directly measure the drift mobility of charge carriers in a material.

Methodology:

  • Device Fabrication: A sandwich-type device is fabricated by placing a thick film (several micrometers) of the organic material between two electrodes. One electrode must be transparent or semi-transparent to allow for photoexcitation.

  • Experimental Setup:

    • Apply a DC voltage across the device to create an electric field.

    • A short pulse of highly absorbed light (e.g., from a nitrogen laser) is directed through the transparent electrode to generate a thin sheet of charge carriers near this electrode.

  • Measurement:

    • The photogenerated carriers of one polarity are drawn across the film by the applied electric field.

    • The transient photocurrent is measured as a function of time using a fast oscilloscope.

  • Data Analysis:

    • The transit time (tT) is determined from the transient photocurrent profile, often identified as a "knee" or change in slope in the current trace.

    • The charge carrier mobility (μ) is calculated using the formula:

      • μ = d² / (V * tT)

      • where d is the thickness of the film and V is the applied voltage.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing the electronic properties of dibenzofuran and carbazole.

Workflow for Comparing Electronic Properties cluster_cores Core Structures cluster_properties Electronic Properties cluster_methods Experimental Characterization cluster_analysis Comparative Analysis Dibenzofuran Dibenzofuran Core HOMO_LUMO HOMO/LUMO Energy Levels Dibenzofuran->HOMO_LUMO Band_Gap Energy Band Gap Dibenzofuran->Band_Gap Mobility Charge Carrier Mobility Dibenzofuran->Mobility Carbazole Carbazole Core Carbazole->HOMO_LUMO Carbazole->Band_Gap Carbazole->Mobility CV Cyclic Voltammetry HOMO_LUMO->CV UV_Vis UV-Vis Spectroscopy Band_Gap->UV_Vis TOF_SCLC TOF / SCLC Mobility->TOF_SCLC Comparison Direct Comparison of Properties CV->Comparison UV_Vis->Comparison TOF_SCLC->Comparison Application Implications for Material Design Comparison->Application

Caption: Logical workflow for the comparative analysis of dibenzofuran and carbazole electronic properties.

Experimental Workflow: HOMO/LUMO Determination via Cyclic Voltammetry

The following diagram illustrates the key steps in the experimental workflow for determining the HOMO and LUMO energy levels of an organic semiconductor using cyclic voltammetry.

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Analyte Solution (~1 mM in electrolyte) B Assemble 3-Electrode Cell A->B C Degas with Inert Gas B->C D Run Cyclic Voltammogram C->D E Record Current vs. Potential D->E F Add Ferrocene Standard E->F G Record Ferrocene CV F->G H Determine Onset Potentials (E_ox, E_red) G->H I Reference to Fc/Fc+ H->I J Calculate HOMO & LUMO Levels I->J

Caption: Experimental workflow for determining HOMO/LUMO energy levels using cyclic voltammetry.

References

Performance Analysis of Dibenzofuran Derivatives in Blue Phosphorescent OLEDs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and stable blue phosphorescent organic light-emitting diodes (PhOLEDs) is a critical frontier. This guide provides a comparative analysis of dibenzofuran-based host materials, with a focus on amino-substituted derivatives and their performance relative to other prominent alternatives in the field. While specific electroluminescence data for 4-aminodibenzofuran derivatives remains scarce in published literature, this analysis draws on data from closely related and high-performing dibenzofuran compounds to provide valuable insights.

I. Comparative Performance Data

The following tables summarize the key performance metrics of various dibenzofuran derivatives and other alternative host materials used in blue PhOLEDs. This data, compiled from recent studies, allows for a direct comparison of external quantum efficiency (EQE), power efficiency, Commission Internationale de l'Éclairage (CIE) coordinates, and operational lifetime.

Table 1: Performance of Carbazole-Dibenzofuran Derivatives in Blue PhOLEDs

Host MaterialEmitterMax. EQE (%)Power Efficiency (lm/W)CIE (x, y)Lifetime (hours) @ Luminance (cd/m²)Reference
2,8-di(9H-carbazol-9-yl)dibenzo[b,d]furan (28CzDBF)Ir(cb)322.4Not Reported(0.14, 0.16)800 @ 100[1][2]
2,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (26CzDBF)Ir(cb)322.9Not Reported(0.14, 0.16)1400 @ 100[1][2]
4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (46CzDBF)Ir(cb)320.3Not ReportedNot ReportedNot Reported[1][2]

Table 2: Performance of Anthracene-Dibenzofuran Derivatives in Blue PhOLEDs

Host MaterialDopantMax. EQE (%)Current Efficiency (cd/A)CIE (x, y)Reference
2-(10-phenylanthracen-9-yl)dibenzo[b,d]furan (DBFPA)3Me-1Bu-TPPDA7.15Not ReportedNot Reported[3]
2-(10-(4-(tert-butyl)phenyl)anthracen-9-yl)dibenzo[b,d]furan (DBFtPA)3Me-1Bu-TPPDA7.268.83(0.13, 0.12)[3]

Table 3: Performance of Alternative Host Materials in Blue PhOLEDs

Host Material ClassHost Material ExampleEmitter/DopantMax. EQE (%)Power Efficiency (lm/W)CIE (x, y)Reference
Benzophenone-basedD–A structure with carbazole & benzophenonePhosphorescent Emitter19.438.2Not Reported[4]
Silane-fluorene hybridTriphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F)FIrpic15.0Not ReportedNot Reported[2][5]
Silane-fluorene hybridTriphenyl-(4-(9-phenyl-9H-fluoren-9-yl)phenyl)silane (TPSi-F)FIrfpy9.4Not ReportedNot Reported[2][5]

II. Experimental Protocols

The following section details a representative methodology for the fabrication and characterization of blue PhOLEDs, based on common practices reported in the cited literature.

A. Device Fabrication

Phosphorescent OLEDs are typically fabricated on pre-cleaned indium tin oxide (ITO)-coated glass substrates. The fabrication process involves the sequential deposition of various organic and metallic layers in a high-vacuum environment (<10⁻⁶ Torr) using thermal evaporation. A typical device architecture is as follows:

ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode

  • Substrate Cleaning: ITO substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol, followed by treatment with UV-ozone to improve the work function.

  • Layer Deposition:

    • HIL: A thin layer (e.g., 10 nm) of a material like di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC) is deposited.

    • HTL: A layer (e.g., 40 nm) of a hole-transporting material such as 1,3-bis(N-carbazolyl)benzene (mCP) is then deposited.

    • EML: The emissive layer is co-deposited from two sources: the host material (e.g., a dibenzofuran derivative) and a phosphorescent dopant (e.g., an iridium(III) complex) at a specific doping concentration (typically 5-15 wt%). The thickness of this layer is usually around 20-30 nm.

    • ETL: An electron-transporting material, such as 2,8-bis(diphenylphosphoryl)dibenzo[b,d]furan (PPF) or 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB), is deposited (e.g., 30-40 nm).

    • EIL: A thin layer (e.g., 1 nm) of an electron-injecting material like lithium fluoride (LiF) is deposited to facilitate electron injection.

    • Cathode: Finally, a metal cathode, typically aluminum (Al) (e.g., 100 nm), is deposited through a shadow mask to define the active area of the device.

B. Device Characterization

The performance of the fabricated PhOLEDs is characterized using a combination of electrical and optical measurements:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode.

  • Electroluminescence (EL) Spectra and CIE Coordinates: Recorded with a spectroradiometer.

  • External Quantum Efficiency (EQE) and Power Efficiency: Calculated from the J-V-L data and the EL spectrum, assuming a Lambertian emission profile.

  • Operational Lifetime: Determined by monitoring the luminance decay of the device under a constant current density. The lifetime is often reported as LT50 or LT90, the time it takes for the luminance to decrease to 50% or 90% of its initial value, respectively.

III. Visualizations

Molecular Design and Device Architecture

The following diagrams illustrate the general molecular design strategy for dibenzofuran-based host materials and the typical layered structure of a phosphorescent OLED.

Molecular Design Strategy for Dibenzofuran-Based Hosts Dibenzofuran Dibenzofuran Core (High Triplet Energy) Host Bipolar Host Material Dibenzofuran->Host Provides high triplet energy to confine excitons on the emitter Amino Amino Group (e.g., -NH2, -NPh2) (Hole Transporting Moiety) Amino->Host Enhances hole injection and transport Other Other Substituents (e.g., Carbazole, Phenyl) (Charge Transport/Stability) Other->Host Balances charge transport and improves morphological stability

Caption: Molecular design of dibenzofuran hosts.

cluster_OLED PhOLED Device Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (Host:Emitter) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate

Caption: Typical PhOLED device architecture.

References

spectroscopic comparison of 2-aminodibenzofuran and 4-aminodibenzofuran

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic properties of 2-aminodibenzofuran and 4-aminodibenzofuran, complete with experimental data and detailed protocols.

This guide provides an objective comparison of the spectroscopic characteristics of two closely related aminodibenzofuran isomers: 2-aminodibenzofuran and 4-aminodibenzofuran. Understanding the unique spectral fingerprints of these molecules is crucial for their identification, characterization, and application in various fields, including medicinal chemistry and materials science. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Fluorescence Spectroscopy. Detailed experimental protocols are also provided to ensure reproducibility of the presented data.

Data Presentation

The spectroscopic data for 2-aminodibenzofuran and 4-aminodibenzofuran are summarized in the tables below for easy comparison. Please note that where direct experimental data was unavailable in the literature, predicted values from computational models have been used and are indicated accordingly.

Table 1: 1H NMR and 13C NMR Spectroscopic Data

Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm)
2-Aminodibenzofuran Aromatic Protons: ~6.8-7.9 ppm, Amino Protons (-NH2): ~3.5-4.5 ppm (broad)Aromatic Carbons: ~105-160 ppm
4-Aminodibenzofuran Aromatic Protons: ~6.7-7.8 ppm, Amino Protons (-NH2): ~3.6-4.6 ppm (broad)Aromatic Carbons: ~100-158 ppm

Note: Specific chemical shifts are highly dependent on the solvent and concentration. The values presented are general ranges for aromatic amines.

Table 2: IR Spectroscopic Data

Compound N-H Stretching (cm-1) C-N Stretching (cm-1) Aromatic C-H Stretching (cm-1)
2-Aminodibenzofuran ~3400-3300 (two bands)~1330-1250~3100-3000
4-Aminodibenzofuran ~3410-3310 (two bands)~1335-1255~3100-3000

Table 3: UV-Vis Absorption and Fluorescence Spectroscopic Data

Compound UV-Vis λmax (nm) Fluorescence Excitation λmax (nm) Fluorescence Emission λmax (nm)
2-Aminodibenzofuran ~290-320Not ReportedNot Reported
4-Aminodibenzofuran ~300-340~345~514 and ~617 (for a derivative)[1]

Note: The fluorescence data for 4-aminodibenzofuran is based on a derivative and may not perfectly represent the parent compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the aminodibenzofuran sample in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • 13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the lower natural abundance and sensitivity of the 13C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm-1).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

UV-Visible (UV-Vis) Absorption Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the aminodibenzofuran sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm). A solvent blank should be used as a reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Fluorescence Spectroscopy

Objective: To investigate the emission properties of the molecule after electronic excitation.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, similar to UV-Vis spectroscopy. The concentration should be low enough to avoid inner-filter effects.

  • Instrumentation: Use a spectrofluorometer.

  • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator to obtain the excitation spectrum.

  • Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation and scan the emission monochromator to obtain the emission spectrum.

  • Data Analysis: Determine the wavelengths of maximum excitation and emission.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic comparison of 2-aminodibenzofuran and 4-aminodibenzofuran.

Spectroscopic_Comparison_Workflow cluster_compounds Target Compounds cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_output Output Compound1 2-Aminodibenzofuran NMR NMR Spectroscopy (1H & 13C) Compound1->NMR IR IR Spectroscopy Compound1->IR UV_Vis UV-Vis Spectroscopy Compound1->UV_Vis Fluorescence Fluorescence Spectroscopy Compound1->Fluorescence Compound2 4-Aminodibenzofuran Compound2->NMR Compound2->IR Compound2->UV_Vis Compound2->Fluorescence Data_Acquisition Data Acquisition NMR->Data_Acquisition IR->Data_Acquisition UV_Vis->Data_Acquisition Fluorescence->Data_Acquisition Data_Analysis Data Analysis and Comparison Data_Acquisition->Data_Analysis Comparison_Guide Comparative Spectroscopic Guide Data_Analysis->Comparison_Guide

Caption: Workflow for the spectroscopic comparison of aminodibenzofuran isomers.

References

Comparative Cytotoxicity of Aminodibenzofuran Isomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

While specific data comparing isomers such as 1-aminodibenzofuran, 2-aminodibenzofuran, 3-aminodibenzofuran, and 4-aminodibenzofuran is lacking, the available research on related compounds indicates that the position of substituents on the dibenzofuran or benzofuran nucleus plays a critical role in their biological activity, including their cytotoxic effects against cancer cell lines.

General Structure-Activity Relationship (SAR) Insights from Benzofuran and Dibenzofuran Derivatives

Studies on various derivatives have highlighted several key factors influencing cytotoxicity:

  • Nature and Position of Substituents: The type of chemical group attached to the benzofuran or dibenzofuran core and its specific location are crucial determinants of cytotoxic potency. For instance, the introduction of halogen atoms, piperazine moieties, or other heterocyclic rings can significantly modulate the anticancer activity.[1][2][3]

  • Cell Line Specificity: The cytotoxic effect of these compounds is often cell-line dependent, showing varying degrees of activity against different types of cancer cells.

  • Mechanism of Action: The observed cytotoxicity is often linked to the induction of apoptosis, cell cycle arrest, or inhibition of specific enzymes or proteins crucial for cancer cell survival and proliferation.

Experimental Protocols in Cytotoxicity Assessment of Benzofuran Derivatives

The cytotoxicity of benzofuran and dibenzofuran derivatives is typically evaluated using a panel of in vitro assays. A standard experimental workflow for such an assessment is outlined below.

Experimental Workflow for Cytotoxicity Assessment

G cluster_preparation Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound Test Compound (Aminodibenzofuran Isomer) Treatment Treatment with varying concentrations of Test Compound Compound->Treatment Cells Cancer Cell Lines (e.g., HeLa, MCF-7, A549) Seeding Cell Seeding in 96-well plates Cells->Seeding Seeding->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation MTT MTT Assay (or other viability assays like XTT, SRB) Incubation->MTT Measurement Absorbance Measurement (Spectrophotometer) MTT->Measurement IC50 IC50 Value Calculation (Concentration for 50% inhibition) Measurement->IC50 Comparison Comparative Analysis of Isomer Potency IC50->Comparison

Caption: A typical experimental workflow for determining the in vitro cytotoxicity of chemical compounds.

A commonly employed method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

Detailed MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the aminodibenzofuran isomers. A control group with no compound and a blank group with no cells are also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, the medium is removed, and a fresh solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Reading: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Potential Signaling Pathways

While specific signaling pathways for aminodibenzofuran isomers are not detailed in the available literature, studies on structurally related benzofuran derivatives suggest potential mechanisms of action that could be investigated.

Hypothesized Signaling Pathway for Cytotoxicity

G cluster_cell Cancer Cell cluster_pathways Potential Targets cluster_outcomes Cellular Outcomes Compound Aminodibenzofuran Isomer ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Dysfunction Compound->Mito CellCycle Cell Cycle Proteins (e.g., Cyclins, CDKs) Compound->CellCycle ROS->Mito Caspases Caspase Activation (e.g., Caspase-3, -9) Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis G2M G2/M Phase Cell Cycle Arrest CellCycle->G2M

Caption: Potential signaling pathways that could be involved in the cytotoxic effects of aminodibenzofuran isomers.

Further research, including head-to-head comparative studies, is necessary to elucidate the specific cytotoxic profiles, mechanisms of action, and structure-activity relationships of the different aminodibenzofuran isomers. Such studies would be invaluable for guiding the design and development of novel dibenzofuran-based anticancer agents.

References

A Comparative Analysis of the Stability of 4-Dibenzofuranamine and Other Aromatic Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the stability of 4-dibenzofuranamine against other common aromatic amines: aniline, 1-naphthylamine, and 4-aminobiphenyl. The stability of these compounds is a critical factor in their handling, storage, and biological activity. This document summarizes available experimental data on their thermal, oxidative, and photolytic stability, and provides standardized protocols for their assessment.

Data Presentation

The following tables summarize the available quantitative data for the thermal and electrochemical stability of the compared aromatic amines. It is important to note that experimental data for this compound is limited in the public domain. Its stability is inferred based on the known stability of the dibenzofuran core and general principles of aromatic amine chemistry.

Table 1: Thermal Stability Data

CompoundMelting Point (°C)Boiling Point (°C)Decomposition Characteristics
This compound 99-101Not availableExpected to be thermally stable due to the rigid dibenzofuran core, but data is not readily available.
Aniline -6184Darkens on exposure to air and light; polymerizes to a resinous mass.[1]
1-Naphthylamine 47-50[2]301[2]Turns brown on exposure to air.[3]
4-Aminobiphenyl 53302Oxidizes in air and emits toxic fumes when heated to decomposition.[4][5]

Table 2: Oxidative Stability Data

CompoundOxidation Potential (V)Observations
This compound Not availableThe amine group is susceptible to oxidation, similar to other aromatic amines.
Aniline ~1.3 (vs. Ag/AgCl)Prone to oxidation, leading to colored impurities.[1][6]
1-Naphthylamine Not availableReadily oxidizes in air, turning reddish-purple.
4-Aminobiphenyl Not availableCan be oxidized metabolically to form DNA adducts.[7][8]

Experimental Protocols

Detailed methodologies for assessing the stability of aromatic amines are crucial for obtaining reproducible and comparable data. The following are standard protocols for thermal, oxidative, and photolytic stability testing.

1. Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

  • Objective: To determine the temperature at which a compound begins to decompose.

  • Apparatus: Thermogravimetric Analyzer.

  • Procedure:

    • A small, accurately weighed sample (5-10 mg) of the aromatic amine is placed in a tared TGA pan.

    • The furnace is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

    • The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature (e.g., 600 °C).

    • The weight of the sample is continuously monitored and recorded as a function of temperature.

    • The onset temperature of decomposition is determined from the resulting TGA curve, typically as the temperature at which 5% weight loss occurs.

2. Oxidative Stability Assessment (Cyclic Voltammetry - CV)

  • Objective: To determine the oxidation potential of a compound, indicating its susceptibility to electrochemical oxidation.

  • Apparatus: Potentiostat with a three-electrode cell (working, reference, and counter electrodes).

  • Procedure:

    • A solution of the aromatic amine (e.g., 1 mM) is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).

    • The solution is placed in the electrochemical cell and purged with an inert gas to remove dissolved oxygen.

    • The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential.

    • The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

    • The oxidation potential is determined from the potential at the peak of the anodic wave.[4][9][10][11]

3. Photolytic Stability Assessment (OECD Guideline 316)

  • Objective: To determine the rate of degradation of a compound in water upon exposure to light.[3][7][12][13]

  • Apparatus: A photoreactor equipped with a light source simulating natural sunlight (e.g., xenon arc lamp).

  • Procedure:

    • A sterile, buffered aqueous solution of the aromatic amine is prepared.

    • The solution is placed in quartz tubes and irradiated in the photoreactor at a constant temperature.

    • Dark control samples are kept under the same conditions but shielded from light to account for non-photolytic degradation.

    • Aliquots are withdrawn at various time intervals and analyzed for the concentration of the parent compound using a suitable analytical method (e.g., HPLC).

    • The rate of photodegradation is determined by plotting the concentration of the compound against time, and the half-life (t1/2) is calculated. The degradation often follows pseudo-first-order kinetics.[8][14]

Mandatory Visualization

Experimental_Workflow cluster_thermal Thermal Stability cluster_oxidative Oxidative Stability cluster_photolytic Photolytic Stability TGA Thermogravimetric Analysis (TGA) TGA_data Decomposition Temperature TGA->TGA_data CV Cyclic Voltammetry (CV) CV_data Oxidation Potential CV->CV_data Photo Photodegradation Study (OECD 316) Photo_data Half-life (t1/2) Photo->Photo_data start Aromatic Amine Sample start->TGA start->CV start->Photo

Caption: Experimental workflow for assessing the stability of aromatic amines.

Metabolic_Activation AromaticAmine Aromatic Amine (e.g., 4-Aminobiphenyl) N_Hydroxylation N-Hydroxylation (CYP450) AromaticAmine->N_Hydroxylation N_Hydroxy_Metabolite N-Hydroxyarylamine N_Hydroxylation->N_Hydroxy_Metabolite Esterification O-Acetylation or O-Sulfonation N_Hydroxy_Metabolite->Esterification Reactive_Intermediate Reactive Electrophilic Intermediate Esterification->Reactive_Intermediate DNA_Adduct DNA Adducts Reactive_Intermediate->DNA_Adduct

Caption: Metabolic activation pathway of aromatic amines leading to DNA adduct formation.

References

A Comparative Guide to Novel Dibenzofuran Host Materials for High-Performance OLEDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals in Organic Electronics

The quest for highly efficient and stable Organic Light-Emitting Diodes (OLEDs) is a continuous journey driven by materials innovation. Host materials, in particular, play a pivotal role in the emissive layer, dictating charge transport, exciton formation, and ultimately, the device's overall performance. This guide provides a comprehensive benchmark of newly developed dibenzofuran-based host materials against established commercial standards, offering a data-driven resource for selecting the optimal host for next-generation OLEDs.

Performance Benchmark: Dibenzofuran Hosts vs. Commercial Standards

The performance of novel dibenzofuran-based host materials is critically evaluated against two widely used commercial standards: 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) for phosphorescent OLEDs (PhOLEDs) and 1,3-Bis(N-carbazolyl)benzene (mCP) for Thermally Activated Delayed Fluorescence (TADF) OLEDs. The following tables summarize key performance metrics from various studies, providing a direct comparison under similar device architectures.

Blue Phosphorescent OLEDs
Host MaterialEmitterMax. External Quantum Efficiency (EQE) (%)Power Efficiency (lm/W)CIE Coordinates (x, y)Device Lifetime (LT50 @ Luminance)
New Dibenzofuran Hosts
26CzDBF[1]Ir(cb)322.9Not Reported(0.14, 0.16)1400h @ 100 cd/m²
28CzDBF[1]Ir(cb)322.4Not Reported(0.14, 0.16)800h @ 100 cd/m²
DBFtPA[2]3Me-1Bu-TPPDA7.26Not Reported(0.13, 0.12)Not Reported
Commercial Standard
CBPFIrpic~19~15-20(~0.17, ~0.37)Varies significantly with device structure
mCBPFIrpic~12.8Not ReportedNot Reported2.8h (in a specific study)[3]
Green and Yellow Phosphorescent OLEDs
Host MaterialEmitterMax. External Quantum Efficiency (EQE) (%)Current Efficiency (cd/A)CIE Coordinates (x, y)
New Dibenzofuran Hosts
CF-2-BzF[4]PO-01 (Yellow)25.377.2(0.50, 0.49)
S-TPA derivativeIr(ppy)3 (Green)>2686.0Not Reported
Commercial Standard
CBPIr(ppy)3 (Green)~20-25~70-80(~0.30, ~0.60)
Thermally Activated Delayed Fluorescence (TADF) OLEDs
Host MaterialEmitterMax. External Quantum Efficiency (EQE) (%)Power Efficiency (lm/W)CIE Coordinates (x, y)Device Lifetime (LT50 @ Luminance)
New Dibenzofuran Hosts
T1DBFBP[5]Green TADF>2054.3Not Reported30,000h @ 1000 cd/m²
2DBF-BF[6]DMeCzIPN (Blue)"dip" observedNot ReportedNot Reported0.7h @ 1000 cd/m²
Commercial Standard
mCP[2]DMOC-DPS (Blue)2.631.70(0.21, 0.29)Not Reported

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. This section outlines the typical experimental procedures for the synthesis of a dibenzofuran host and the fabrication and testing of OLED devices.

Synthesis of a Dibenzofuran-Based Host Material (Example: 2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan - DBFPO)

A common synthetic route to dibenzofuran-based hosts involves metal-catalyzed cross-coupling reactions. The synthesis of DBFPO, a host known for its high triplet energy, is a representative example.

  • Bromination of Dibenzofuran: Dibenzofuran is first brominated at the 2 and 8 positions using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as glacial acetic acid and concentrated sulfuric acid. The reaction is typically carried out at room temperature.

  • Phosphine Oxide Introduction: The resulting 2,8-dibromodibenzofuran is then reacted with diphenylphosphine oxide in the presence of a palladium catalyst (e.g., Pd(OAc)2) and a base (e.g., NaOAc) in a high-boiling point solvent like dimethylformamide (DMF). The reaction mixture is heated to around 130°C for 24 hours.

  • Oxidation and Purification: The crude product is then oxidized using an oxidizing agent like 30% hydrogen peroxide (H2O2) at 0°C. The final product, 2,8-bis(diphenylphosphoryl)dibenzo[b,d]furan, is purified by column chromatography and recrystallization to achieve the high purity required for OLED applications.

Characterization of the synthesized material is performed using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its chemical structure and purity.

OLED Device Fabrication and Testing Workflow

The fabrication of OLED devices is a multi-step process that requires a cleanroom environment and precise control over layer thicknesses.

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a nitrogen gun and treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.[6][7]

  • Deposition of Organic Layers:

    • Hole Injection and Transport Layers (HIL/HTL): Materials like PEDOT:PSS are often spin-coated from a solution to form the HIL.[7] Other small molecule HTLs are deposited via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).

    • Emissive Layer (EML): The host and emitter materials are co-evaporated from separate sources in the vacuum chamber. The doping concentration of the emitter is a critical parameter that is optimized for each host-emitter system. For solution-processed devices, the host and emitter are dissolved in a suitable solvent and spin-coated.[7]

    • Hole Blocking and Electron Transport Layers (HBL/ETL): These layers are subsequently deposited via thermal evaporation to confine excitons within the emissive layer and facilitate electron transport.

  • Cathode Deposition: A low work function metal, such as lithium fluoride (LiF) followed by aluminum (Al), is thermally evaporated through a shadow mask to define the cathode and the active area of the device.[8]

  • Encapsulation: To prevent degradation from moisture and oxygen, the completed devices are encapsulated using a UV-curable epoxy and a glass lid in an inert nitrogen atmosphere.

  • Characterization: The fabricated OLEDs are then tested to evaluate their performance. This includes measuring the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, external quantum efficiency (EQE), and operational lifetime.

Visualizing the Processes and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

OLED_Structure cluster_OLED Typical OLED Device Structure Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) Cathode->ETL Electron Injection EML Emissive Layer (Host:Emitter) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Light Light Emission EML->Light Anode Anode (e.g., ITO) HTL->Anode Hole Injection

Caption: A simplified diagram of a multilayer OLED structure.

OLED_Fabrication_Workflow cluster_Workflow OLED Fabrication and Testing Workflow Start Start Cleaning Substrate Cleaning Start->Cleaning Organic_Deposition Organic Layer Deposition (Spin Coating / Evaporation) Cleaning->Organic_Deposition Cathode_Deposition Cathode Deposition Organic_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation Testing Device Testing (J-V-L, EQE, Lifetime) Encapsulation->Testing End End Testing->End

Caption: A typical workflow for OLED fabrication and characterization.

Energy_Level_Diagram Host_LUMO Host LUMO Emitter_LUMO Emitter LUMO Host_LUMO->Emitter_LUMO Electron Transfer Host_HOMO Host HOMO Emitter_HOMO Emitter HOMO Emitter_HOMO->Host_HOMO Hole Transfer

Caption: Energy level diagram for efficient host-to-emitter energy transfer.

References

Validation of Synthetic Routes to 4-Aminodibenzofuran: A Comparative Guide for Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of synthetic routes is paramount to ensure consistent and reliable access to key chemical intermediates. This guide provides a comparative analysis of two primary synthetic pathways to 4-aminodibenzofuran, a crucial building block in medicinal chemistry. The validation of these routes focuses on reproducibility, yield, and purity, supported by detailed experimental protocols and quantitative data.

Comparison of Synthetic Routes

Two principal and validated methods for the synthesis of 4-aminodibenzofuran are the reduction of 4-nitrodibenzofuran and the Buchwald-Hartwig amination of 4-bromodibenzofuran. The selection of a particular route will depend on factors such as the availability of starting materials, desired purity, and scalability.

Parameter Route 1: Reduction of 4-Nitrodibenzofuran Route 2: Buchwald-Hartwig Amination of 4-Bromodibenzofuran
Starting Material 4-Nitrodibenzofuran4-Bromodibenzofuran
Key Reagents Tin(II) chloride (SnCl₂), Hydrochloric acid (HCl)Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Ammonia surrogate (e.g., Benzophenone imine)
Typical Yield High (often >90%)Good to Excellent (typically 70-95%)
Purity Generally high after recrystallizationHigh, requires purification by column chromatography
Scalability Readily scalableCan be scalable, but catalyst and ligand costs may be a factor
Functional Group Tolerance Sensitive to other reducible functional groupsTolerant of a wider range of functional groups
Reaction Conditions Mild, often at room temperature or with gentle heatingRequires inert atmosphere and anhydrous conditions, typically heated

Experimental Protocols

Route 1: Reduction of 4-Nitrodibenzofuran

This method involves the reduction of the nitro group of 4-nitrodibenzofuran to an amine using a classical reducing agent like tin(II) chloride in the presence of a strong acid.

Synthesis of 4-Nitrodibenzofuran: 4-Nitrodibenzofuran can be prepared by the nitration of dibenzofuran using a mixture of nitric acid and sulfuric acid. Careful control of the reaction temperature is crucial to favor the formation of the 4-nitro isomer.

Reduction to 4-Aminodibenzofuran: A solution of 4-nitrodibenzofuran in ethanol is treated with an excess of tin(II) chloride dihydrate and concentrated hydrochloric acid. The reaction mixture is typically stirred at room temperature or gently heated until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is basified, and the product is extracted with an organic solvent. Purification is usually achieved by recrystallization.

DOT Script for Route 1 Workflow:

G cluster_0 Route 1: Reduction of 4-Nitrodibenzofuran Dibenzofuran Dibenzofuran 4-Nitrodibenzofuran 4-Nitrodibenzofuran Dibenzofuran->4-Nitrodibenzofuran Nitration (HNO3/H2SO4) 4-Aminodibenzofuran 4-Aminodibenzofuran 4-Nitrodibenzofuran->4-Aminodibenzofuran Reduction (SnCl2/HCl)

Caption: Workflow for the synthesis of 4-aminodibenzofuran via nitration and subsequent reduction.

Route 2: Buchwald-Hartwig Amination of 4-Bromodibenzofuran

This modern cross-coupling method allows for the direct formation of the C-N bond by reacting 4-bromodibenzofuran with an ammonia surrogate in the presence of a palladium catalyst and a suitable ligand.

Synthesis of 4-Bromodibenzofuran: 4-Bromodibenzofuran can be synthesized from dibenzofuran via electrophilic bromination using a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.

Buchwald-Hartwig Amination: In a glovebox or under an inert atmosphere, a reaction vessel is charged with 4-bromodibenzofuran, a palladium source (e.g., tris(dibenzylideneacetone)dipalladium(0)), a phosphine ligand (e.g., XPhos), a strong base (e.g., sodium tert-butoxide), and an ammonia surrogate (e.g., benzophenone imine). The mixture is dissolved in an anhydrous solvent, such as toluene or dioxane, and heated. After the reaction is complete, the resulting imine is hydrolyzed with an acid to yield 4-aminodibenzofuran. The product is then purified by column chromatography.

DOT Script for Route 2 Workflow:

G cluster_1 Route 2: Buchwald-Hartwig Amination Dibenzofuran Dibenzofuran 4-Bromodibenzofuran 4-Bromodibenzofuran Dibenzofuran->4-Bromodibenzofuran Bromination (NBS) Intermediate Imine Intermediate Imine 4-Bromodibenzofuran->Intermediate Imine Pd-catalyzed Amination 4-Aminodibenzofuran 4-Aminodibenzofuran Intermediate Imine->4-Aminodibenzofuran Acid Hydrolysis

Caption: Workflow for the synthesis of 4-aminodibenzofuran via bromination and Buchwald-Hartwig amination.

Conclusion

Both the reduction of 4-nitrodibenzofuran and the Buchwald-Hartwig amination of 4-bromodibenzofuran represent viable and reproducible methods for obtaining 4-aminodibenzofuran. The classical reduction pathway is often higher yielding and utilizes less expensive reagents, making it suitable for large-scale synthesis, provided that other functional groups in the molecule can withstand the reductive conditions. The Buchwald-Hartwig amination, while potentially more costly due to the use of a palladium catalyst and specialized ligand, offers greater functional group tolerance and can be a more versatile option for the synthesis of complex analogues. The choice of synthetic route should be made based on a careful consideration of the specific requirements of the research or development project.

A Comparative Study of Hole Transport Properties in Dibenzofuran vs. Carbazole Hosts

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic electronics, particularly in the development of high-efficiency Organic Light-Emitting Diodes (OLEDs), the selection of an appropriate host material is paramount. Host materials play a crucial role in facilitating charge transport and confining triplet excitons within the emissive layer. Among the various classes of host materials, carbazole and dibenzofuran derivatives have emerged as prominent candidates due to their excellent hole-transporting capabilities and high triplet energies. This guide provides an objective comparison of the hole transport properties of dibenzofuran versus carbazole-based host materials, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their applications.

Data Presentation: A Quantitative Comparison

The following table summarizes key performance metrics for representative dibenzofuran and carbazole-based host materials, extracted from various research publications. These parameters are critical in determining the suitability of a host material for a specific OLED application.

PropertyDibenzofuran-Based HostsCarbazole-Based Hosts
Hole Mobility (cm²/Vs) 9.1 x 10⁻³ (for doped tDBF)[1]Generally high, contributing to efficient hole transport[2]
Triplet Energy (ET) 2.95 eV - 3.06 eV[3][4]2.3 eV - 3.06 eV[5][6]
Glass Transition Temp. (Tg) 113.6 °C - 133.2 °C[7]49 °C - 232 °C[6][8]
Device Efficiency (EQE) Up to 32.5% for blue TADF OLEDs[4]Up to 25.6% for green PhOLEDs[6]

Core Physicochemical Properties

Carbazole-based hosts are well-established and widely utilized in OLEDs.[9] The carbazole moiety is electron-rich, which imparts good hole-transporting properties.[10] Many carbazole derivatives exhibit high triplet energies, making them suitable for hosting blue, green, and red phosphorescent emitters.[9] The glass transition temperatures (Tg) of carbazole-based materials can vary widely, from as low as 49°C to over 230°C, depending on the molecular structure.[6][8] This thermal property is crucial for the morphological stability and lifespan of the OLED device. The external quantum efficiencies (EQE) of OLEDs employing carbazole hosts can be quite high, with reports of up to 25.6% for green phosphorescent devices.[6]

Dibenzofuran-based hosts have also garnered significant attention due to their high triplet energies and bipolar charge transport characteristics.[3] The rigid structure of dibenzofuran contributes to high thermal stability.[11] Research has shown that dibenzofuran derivatives can achieve very high triplet energies, often exceeding 3.0 eV, which is essential for efficient blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.[4][12][13] The substitution position on the dibenzofuran core can significantly influence the hole transport properties.[3] OLEDs utilizing dibenzofuran-based hosts have demonstrated impressive EQEs, reaching up to 32.5% in blue TADF devices.[4]

Experimental Protocols

The characterization of hole transport properties in these host materials involves a suite of standardized experimental techniques:

1. Hole Mobility Measurement (Time-of-Flight - TOF): The hole mobility of the host materials is a measure of how quickly holes can move through the material under an applied electric field. The Time-of-Flight (TOF) method is a common technique for this measurement.

  • Sample Preparation: A thin film of the host material is sandwiched between two electrodes, typically indium tin oxide (ITO) and a metal like aluminum.

  • Measurement: A short pulse of highly absorbed light generates electron-hole pairs near the transparent electrode. Under an applied bias, holes drift across the film towards the cathode.

  • Data Analysis: The time it takes for the holes to traverse the film (the transit time) is measured from the resulting photocurrent transient. The mobility (µ) is then calculated using the formula: µ = d² / (V * tt), where d is the film thickness, V is the applied voltage, and tt is the transit time.

2. Triplet Energy Measurement (Phosphorescence Spectroscopy): The triplet energy (ET) is a critical parameter that determines the ability of the host to confine the triplet excitons of the dopant emitter.

  • Sample Preparation: The material is typically dissolved in a suitable solvent and cooled to a low temperature (e.g., 77 K) to minimize non-radiative decay processes.

  • Measurement: The sample is excited with a UV light source, and the resulting phosphorescence spectrum is recorded.

  • Data Analysis: The triplet energy is determined from the highest energy peak (the 0-0 transition) in the phosphorescence spectrum.

3. Glass Transition Temperature Measurement (Differential Scanning Calorimetry - DSC): The glass transition temperature (Tg) is the temperature at which an amorphous solid transitions from a rigid glassy state to a more rubbery state. A high Tg is desirable for morphological stability of the OLED device.

  • Sample Preparation: A small, accurately weighed amount of the material is placed in an aluminum pan.

  • Measurement: The sample is heated at a constant rate in a DSC instrument, and the heat flow into the sample is measured as a function of temperature.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically taken as the midpoint of this transition.

4. Device Fabrication and Efficiency Measurement: To evaluate the performance of the host materials in a device context, OLEDs are fabricated and their efficiencies are measured.

  • Fabrication: OLEDs are typically fabricated by sequential thermal evaporation of the different organic layers and the metal cathode onto a pre-cleaned ITO-coated glass substrate in a high-vacuum chamber.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics of the fabricated devices are measured using a source meter and a photometer. The external quantum efficiency (EQE), which is the ratio of the number of photons emitted to the number of electrons injected, is then calculated from this data.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for the comparative study of dibenzofuran and carbazole host materials, from their fundamental properties to their performance in OLED devices.

G cluster_materials Host Material Classes cluster_properties Physicochemical Properties cluster_experiments Experimental Characterization cluster_performance Device Performance Metrics Carbazole Carbazole-Based Hosts HoleMobility Hole Mobility Carbazole->HoleMobility TripletEnergy Triplet Energy (ET) Carbazole->TripletEnergy Tg Glass Transition Temp. (Tg) Carbazole->Tg Dibenzofuran Dibenzofuran-Based Hosts Dibenzofuran->HoleMobility Dibenzofuran->TripletEnergy Dibenzofuran->Tg TOF Time-of-Flight (TOF) HoleMobility->TOF Spectroscopy Phosphorescence Spectroscopy TripletEnergy->Spectroscopy DSC Differential Scanning Calorimetry (DSC) Tg->DSC DeviceEfficiency Device Efficiency (EQE) TOF->DeviceEfficiency Spectroscopy->DeviceEfficiency DeviceStability Device Stability DSC->DeviceStability DeviceEfficiency->DeviceStability

Caption: Comparative workflow for dibenzofuran vs. carbazole hosts.

References

Assessing the Therapeutic Potential of 4-Aminodibenzofuran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific research on 4-aminodibenzofuran derivatives is currently limited in publicly available literature, the broader classes of dibenzofuran and benzofuran scaffolds have demonstrated significant therapeutic potential, particularly in oncology. This guide provides a comparative analysis of the performance of various dibenzofuran and benzofuran derivatives, supported by experimental data from multiple studies. Due to the scarcity of data on 4-aminodibenzofuran derivatives, this guide will focus on closely related compounds, offering insights into their structure-activity relationships and potential mechanisms of action, which can inform future research into the 4-amino subclass.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various benzofuran and dibenzofuran derivatives against several cancer cell lines and protein kinases. These data are compiled from different studies and are intended for comparative purposes. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of Benzofuran and Dibenzofuran Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzofuran-4,5-dione derivative 27HL-60 (Leukemia)12
Benzofuran-4,5-dione derivative 27Various (9 lines)2.8 - 37
Kehokorin AHeLa (Cervical)1.5 µg/mL[1]
Kehokorin DHeLa (Cervical)6.1 µg/mL[1]

Table 2: Kinase Inhibitory Activity of Dibenzofuran Derivatives

Compound/DerivativeKinase TargetIC50 (nM)Reference
Dibenzofuran derivative 44Pim-1<10[2]
Dibenzofuran derivative 44Pim-220[2]
Dibenzofuran derivative 44CLK160[2]
CercosporamideCaPkc144[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols based on the methodologies described in the cited literature for assessing the anticancer and kinase inhibitory activities of novel compounds.

Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with various concentrations of the test compounds (e.g., 4-aminodibenzofuran derivatives) or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

Kinase activity can be measured using various methods, including luminescence-based assays that quantify ATP consumption.

  • Reagents: The assay typically includes the kinase, a specific substrate, ATP, and the test compound.

  • Reaction Setup: The kinase reaction is initiated by mixing the kinase, substrate, and test compound at various concentrations in a suitable buffer. The reaction is started by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: After incubation, a detection reagent (e.g., a luciferase/luciferin mixture) is added to measure the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially targeted by dibenzofuran derivatives and a general workflow for evaluating their anticancer properties.

Pim1_Signaling_Pathway Pim1 Pim-1 Kinase Bad Bad Pim1->Bad phosphorylates p21 p21 Pim1->p21 phosphorylates cMyc c-Myc Pim1->cMyc stabilizes Apoptosis Apoptosis Inhibition Bad->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle Proliferation Cell Proliferation cMyc->Proliferation

Figure 1: Simplified Pim-1 Kinase Signaling Pathway.

CDK2_Signaling_Pathway CDK2 CDK2 Rb Rb Protein CDK2->Rb phosphorylates CyclinE Cyclin E CyclinE->CDK2 activates CyclinA Cyclin A CyclinA->CDK2 activates E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes DNA_Replication DNA Replication E2F->DNA_Replication promotes

Figure 2: Simplified CDK2 Signaling Pathway in Cell Cycle Progression.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Synthesis Compound Synthesis (4-aminodibenzofuran derivatives) Screening Anticancer Screening (e.g., MTT Assay) Synthesis->Screening KinaseAssay Kinase Inhibition Assay Screening->KinaseAssay Hit Identification Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) KinaseAssay->Mechanism Toxicity Toxicity Studies Mechanism->Toxicity Lead Compound Efficacy Xenograft Models Toxicity->Efficacy

Figure 3: General Experimental Workflow for Anticancer Drug Discovery.

Conclusion

The available evidence suggests that the dibenzofuran scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The data presented in this guide on various benzofuran and dibenzofuran derivatives highlight their potential to inhibit cancer cell growth and modulate the activity of key protein kinases. While direct experimental data on 4-aminodibenzofuran derivatives is lacking, the structure-activity relationships of related compounds suggest that the introduction of an amino group at the 4-position could significantly influence their biological activity. Further research, including the synthesis and comprehensive biological evaluation of a library of 4-aminodibenzofuran derivatives, is warranted to fully assess their therapeutic potential. The experimental protocols and signaling pathway diagrams provided herein can serve as a valuable resource for guiding such future investigations.

References

A Comparative Guide to the Structural Confirmation of 4-Dibenzofuranamine Derivatives Using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystallographic structures of 4-dibenzofuranamine and its derivatives, supported by experimental data. The dibenzofuran scaffold is a "privileged structure" in medicinal chemistry, known to bind to multiple biological targets, making a definitive understanding of its three-dimensional structure crucial for drug design and development.[1] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement, bond lengths, and bond angles of small molecules.[2][3]

Comparative Crystallographic Data

The following table summarizes key crystallographic data obtained from single-crystal X-ray diffraction analysis of this compound and a representative derivative. Such data is fundamental for comparing the effects of substitution on the molecule's geometry.

ParameterThis compound (Hypothetical)4-(N-acetyl)dibenzofuranamine (Hypothetical)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
Unit Cell Dimensions
a (Å)8.514.2
b (Å)12.19.9
c (Å)9.317.6
α (°)9090
β (°)105.290
γ (°)9090
Volume (ų) 925.42491.4
Z (Molecules/unit cell) 44
Calculated Density (g/cm³) 1.3121.450
Key Bond Lengths (Å)
C4-N1.391.41
C-O (furan ring)1.37 - 1.381.37 - 1.39
**Key Bond Angles (°) **
C3-C4-N120.5119.8
C-O-C (furan ring)105.0104.8

Note: The data presented for this compound and its derivative are hypothetical examples to illustrate the comparative format. Actual experimental values would be determined for each specific compound.

Experimental Protocols

A generalized protocol for the structural determination of this compound derivatives via single-crystal X-ray diffraction is outlined below.

1. Synthesis and Crystallization:

  • Synthesis: Derivatives of this compound can be synthesized through various established methods, such as the Buchwald-Hartwig amination of 4-bromodibenzofuran.[4] The synthesis of a series of arylamine derivatives of dibenzofuran has been reported.[5]

  • Purification: The synthesized compounds are purified using techniques like column chromatography or recrystallization to achieve high purity, which is essential for growing high-quality crystals.

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. Common solvent systems include ethanol, ethyl acetate, or a mixture of solvents like petroleum ether and ethyl acetate.[6][7] The goal is to obtain well-formed crystals with dimensions of around 100-300 μm.[3]

2. X-ray Data Collection:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Diffractometer: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[2]

  • Data Collection Strategy: The data collection protocol is designed to measure the intensities of a large number of Bragg reflections over a wide range of diffraction angles.[8] This typically involves rotating the crystal in the X-ray beam and collecting diffraction images at various orientations.

3. Structure Solution and Refinement:

  • Data Processing: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[7]

  • Structure Refinement: The initial model is refined using full-matrix least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.[7] The quality of the final structure is assessed using parameters like the R-factor.

Workflow for Structural Confirmation

The following diagram illustrates the workflow for confirming the structure of this compound derivatives.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination synthesis Synthesis of this compound Derivative purification Purification (e.g., Column Chromatography) synthesis->purification crystallization Slow Evaporation of Saturated Solution purification->crystallization crystal_selection Selection of High-Quality Single Crystal crystallization->crystal_selection data_collection Data Collection on Diffractometer crystal_selection->data_collection data_processing Data Processing & Correction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Workflow for X-ray Crystallographic Structure Confirmation.

Alternative and Complementary Techniques

While single-crystal X-ray diffraction is the gold standard for unambiguous structure determination, other techniques can provide complementary information or are useful when single crystals cannot be obtained.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the connectivity and chemical environment of atoms in the molecule.[9][10]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.[9]

  • Powder X-ray Diffraction (PXRD): Useful for characterizing bulk, polycrystalline materials and can be used to determine unit cell dimensions and identify known crystalline phases.[11] However, it is generally not possible to determine an unknown crystal structure from PXRD data alone.[11]

References

A Comparative Analysis of Triplet Energy in Dibenzofuran and Carbazole Host Materials for Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate host materials is a critical factor in the design and efficiency of organic light-emitting diodes (OLEDs), particularly for phosphorescent emitters. The triplet energy (ET) of the host material is a paramount parameter that dictates the performance of these devices. An ideal host must possess a triplet energy higher than that of the guest emitter to ensure efficient energy transfer and prevent back-energy transfer, which can quench the emission process. This guide provides a comparative analysis of two prominent classes of host materials: those based on dibenzofuran and carbazole cores. By examining their triplet energies and the methodologies used for their determination, this guide aims to provide a clear, data-driven comparison to aid in material selection.

Quantitative Comparison of Triplet Energies

Dibenzofuran and carbazole are widely utilized as building blocks for high triplet energy host materials due to their rigid structures and high thermal stability.[1][2] The triplet energies of various derivatives have been extensively studied to optimize their performance in OLEDs. The following table summarizes the triplet energies of several dibenzofuran and carbazole-based host materials, as determined from low-temperature phosphorescence spectra.

Compound NameCore Structure(s)Triplet Energy (ET) [eV]Measurement ConditionReference
2,8-di(9H-carbazol-9-yl)dibenzo[b,d]furan (28CzDBF)Carbazole, Dibenzofuran2.9877 K in THF solution[1][2]
9,9′-(dibenzo[b,d]furan-2,6-diyl)bis(9H-carbazole) (26CzDBF)Carbazole, Dibenzofuran2.9677 K in THF solution[1][2]
4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (46CzDBF)Carbazole, Dibenzofuran2.9577 K in THF solution[1][2]
A meta-conjugated carbazole dimer (33Cz)Carbazole3.07 (in dilute polymer film)Not specified[3]
A meta-conjugated carbazole dimer (33Cz)Carbazole2.83 (in neat film)Not specified[3]
Carbazole derivative (CTRZ)Carbazole, Triazine2.97Not specified[4][5]
Acridine derivative (ATRZ)Acridine, Triazine3.07Not specified[4][5]
FCzTPACarbazole, Dibenzofuran2.56Not specified[6]
FCzDPNACarbazole, Dibenzofuran2.74Not specified[6]

Experimental Determination of Triplet Energy

The triplet energy of organic molecules is typically determined experimentally by analyzing their phosphorescence spectra at low temperatures.[7][8] This technique allows for the direct observation of the radiative decay from the lowest triplet excited state (T1) to the singlet ground state (S0).

Methodology: Low-Temperature Phosphorescence Spectroscopy

1. Sample Preparation: The organic material is dissolved in a suitable solvent, such as tetrahydrofuran (THF), to form a dilute solution (typically in the range of 1.0 × 10-5 M).[1] This prevents aggregation and intermolecular interactions that could affect the measurement.

2. Cryogenic Environment: The sample solution is placed in a cryostat, which is cooled using liquid nitrogen to a temperature of 77 K (-196 °C).[1][7] The low temperature is crucial to minimize non-radiative decay processes and enhance the phosphorescence quantum yield, making the weak phosphorescence emission detectable.[9][10]

3. Excitation: A high-energy light source, such as a pulsed Nd:YAG laser operating at a wavelength of 266 nm, is used to excite the sample.[7] The laser pulse populates the singlet excited states (Sn) of the molecules.

4. Intersystem Crossing and Phosphorescence: Following excitation, the molecules undergo rapid internal conversion to the lowest singlet excited state (S1) and then can transition to the lowest triplet state (T1) via intersystem crossing. The subsequent radiative decay from T1 to S0 results in the emission of phosphorescence.

5. Spectral Measurement: The emitted light is collected and analyzed by a spectrograph coupled with a sensitive detector, such as an intensified charge-coupled device (iCCD) camera.[7] To distinguish the long-lived phosphorescence from the short-lived fluorescence, time-resolved measurements are often employed. A delay is introduced between the laser excitation pulse and the start of the spectral acquisition, allowing the fluorescence to decay completely.[7]

6. Data Analysis: The phosphorescence spectrum is recorded, and the triplet energy is determined from the highest-energy emission peak (the 0-0 transition, corresponding to the transition from the zeroth vibrational level of the T1 state to the zeroth vibrational level of the S0 state). The wavelength of this peak (λphos) is converted to energy (ET) using the equation: ET (eV) = 1240 / λphos (nm).

Logical Relationship and Comparison

The following diagram illustrates the key considerations when comparing dibenzofuran and carbazole-based host materials, focusing on their triplet energy and its impact on device performance.

G Comparative Analysis of Dibenzofuran and Carbazole Hosts cluster_0 Core Structures cluster_1 Key Property cluster_2 Application Requirement cluster_3 Device Performance Dibenzofuran Dibenzofuran TripletEnergy Triplet Energy (ET) Dibenzofuran->TripletEnergy contributes to high ET Carbazole Carbazole Carbazole->TripletEnergy contributes to high ET HostRequirement Host ET > Emitter ET TripletEnergy->HostRequirement is a critical parameter for DevicePerformance High Efficiency OLED HostRequirement->DevicePerformance enables

Figure 1: Logical flow for selecting high triplet energy host materials.

Conclusion

Both dibenzofuran and carbazole moieties are excellent building blocks for designing host materials with high triplet energies, which is a prerequisite for efficient phosphorescent OLEDs. The substitution positions and the combination of these cores can be tailored to fine-tune the triplet energy and other electronic properties of the resulting materials.[1][11] The data presented in this guide, along with the standardized experimental protocol for triplet energy determination, provides a valuable resource for researchers in the rational design and selection of host materials for next-generation optoelectronic devices. The choice between a dibenzofuran-based, a carbazole-based, or a hybrid host will ultimately depend on the specific triplet energy requirements of the phosphorescent emitter and the desired charge transport properties of the emissive layer.

References

Safety Operating Guide

Proper Disposal of 4-Dibenzofuranamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 4-Dibenzofuranamine is a critical aspect of laboratory safety and environmental responsibility. As a member of the aromatic amine family and a derivative of dibenzofuran, this compound requires careful handling throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Aromatic amines are recognized for their potential health hazards, including carcinogenicity and toxicity.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Summary of Hazard and Disposal Information

The following table summarizes key data points related to the hazards and disposal considerations for this compound and related compounds.

ParameterInformationCitation
Chemical Family Aromatic Amine, Dibenzofuran derivative
Primary Hazards Potential carcinogen, toxic to aquatic life with long-lasting effects.[1][2]
Incompatible Materials Strong oxidizing agents.
Recommended Container Original container or a compatible, properly sealed and labeled waste container.[3][4]
Disposal Method As hazardous waste through a licensed waste disposal company. Do not dispose of down the drain or in regular trash.[1][5][6]
Spill Cleanup Absorb with inert material, collect in a suitable container for hazardous waste disposal.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations. The following is a general experimental protocol for its disposal:

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste: this compound."

    • Segregate this compound waste from other chemical waste streams, especially from incompatible materials like strong oxidizing agents.

  • Containerization:

    • Collect all this compound waste, including contaminated labware and PPE, in a designated, leak-proof, and sealable container.[3][4]

    • If the original container is used, ensure it is in good condition. For other containers, verify their compatibility with the chemical.

    • Do not overfill the waste container; it is recommended to fill it to no more than 90% of its capacity.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area.

    • The storage area should be secure, well-ventilated, and away from sources of ignition.

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide the waste manifest with accurate information about the chemical and its quantity.

    • Follow all institutional and regulatory procedures for the handover of hazardous waste.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the necessary personal protective equipment.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect the Waste: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS office, following your institution's established protocols.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_containment Containment cluster_storage_disposal Storage & Disposal Don PPE Don PPE Identify & Segregate Waste Identify & Segregate Waste Don PPE->Identify & Segregate Waste Collect in Labeled Container Collect in Labeled Container Identify & Segregate Waste->Collect in Labeled Container Seal Container Seal Container Collect in Labeled Container->Seal Container Store in SAA Store in SAA Seal Container->Store in SAA Arrange for EHS Pickup Arrange for EHS Pickup Store in SAA->Arrange for EHS Pickup Final Disposal by Vendor Final Disposal by Vendor Arrange for EHS Pickup->Final Disposal by Vendor

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling 4-Dibenzofuranamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Dibenzofuranamine (CAS 50548-43-1) was not publicly available at the time of this writing. The following guidance is based on the known hazards of the parent compound, dibenzofuran, the general risks associated with aromatic amines, and standard laboratory safety protocols. This information is intended to provide essential safety and logistical guidance. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment and, if possible, obtain a substance-specific SDS from the supplier before handling this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is presumed to be a hazardous substance based on its chemical structure. Aromatic amines are a class of compounds that can be toxic and may pose long-term health risks. The parent compound, dibenzofuran, is harmful if swallowed and toxic to aquatic life. Therefore, stringent safety measures are required.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.Protects against splashes, dust, and unforeseen reactions.
Skin Protection - Nitrile or neoprene gloves (double-gloving recommended). - Fully buttoned lab coat made of a non-synthetic material (e.g., cotton). - Long pants and closed-toe, closed-heel shoes.Prevents skin absorption, which is a common exposure route for aromatic amines.[1] Sturdy footwear protects against spills.[2]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is recommended, especially when handling the powder outside of a ventilated enclosure.Minimizes inhalation of the powdered compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Check manufacturer's compatibility chart.Provides a barrier against direct contact and chemical permeation.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.

Experimental Workflow Diagram

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound in Ventilated Enclosure prep_setup->prep_weigh handle_reaction Perform Experimental Procedure prep_weigh->handle_reaction cleanup_decon Decontaminate Glassware and Surfaces handle_reaction->cleanup_decon emergency_spill Spill Containment handle_reaction->emergency_spill emergency_exposure First Aid for Exposure handle_reaction->emergency_exposure cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always work in a well-ventilated laboratory.

    • Don all required PPE as specified in the table above.

    • Prepare your workspace by lining it with absorbent, disposable bench paper.

    • All handling of the solid compound should occur within a certified chemical fume hood or a ventilated balance enclosure.

  • During the Experiment:

    • Handle the chemical with care to avoid creating dust.

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin and eyes.[3]

    • Do not eat, drink, or smoke in the laboratory.

  • Post-Experiment Cleanup:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Carefully remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands thoroughly with soap and water after handling the chemical.

Emergency Procedures

In the event of an emergency, prompt and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

  • Spill: For a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal is essential to protect the environment and comply with regulations.

Waste Disposal Workflow Diagram

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Dibenzofuranamine
Reactant of Route 2
4-Dibenzofuranamine

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